molecular formula C18H20N2O4 B2947349 N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide CAS No. 1809288-95-6

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

货号: B2947349
CAS 编号: 1809288-95-6
分子量: 328.368
InChI 键: VGDOSNKYJILNDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOSNKYJILNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Abstract

This compound is a symmetrically substituted oxalamide derivative with significant potential in coordination chemistry, materials science, and pharmaceutical applications.[1][2][3] Its unique structure, featuring two 4-hydroxy-2,6-dimethylphenyl groups, allows for the formation of stable complexes with metal ions and imparts antioxidant properties.[1][4] This guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the synthetic route, offer a detailed, field-proven experimental protocol, and present a robust purification strategy to achieve high-purity material.

Introduction: Significance and Applications

This compound, with the chemical formula C18H20N2O4, is a molecule of growing interest.[1] Its structure is characterized by a central oxalamide core linking two substituted phenol moieties. This arrangement confers several key properties:

  • Coordinating Ligand: The nitrogen and oxygen atoms of the oxalamide and hydroxyl groups act as potent ligands for metal ions, making it a valuable component in the design of catalysts and functional materials.[1]

  • Intermediate in Organic Synthesis: This compound serves as a versatile building block for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.[1][2]

  • Biological Activity: The presence of phenolic hydroxyl groups suggests potential antioxidant activity by donating hydrogen atoms to neutralize free radicals.[2][4] This has led to investigations into its anti-inflammatory and even anti-cancer properties.[4]

Given these attributes, a reliable and well-understood method for its synthesis and purification is paramount for advancing research and development in these areas.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the condensation reaction between 4-amino-2,6-dimethylphenol and an oxalyl derivative, typically oxalyl chloride or diethyl oxalate.[2] This guide will focus on the use of oxalyl chloride due to its higher reactivity, which often leads to faster reaction times and higher yields.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-amino-2,6-dimethylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxalyl chloride. The reaction occurs in a stepwise manner, with the initial attack forming a mono-acylated intermediate, which then reacts with a second molecule of the aminophenol to yield the final product. A base, such as triethylamine or sodium hydroxide, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.[2]

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products 4-amino-2,6-dimethylphenol 4-amino-2,6-dimethylphenol Nucleophilic_Attack Nucleophilic Attack 4-amino-2,6-dimethylphenol->Nucleophilic_Attack Second_Nucleophilic_Attack Second Nucleophilic Attack 4-amino-2,6-dimethylphenol->Second_Nucleophilic_Attack Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate HCl_Elimination HCl Elimination Tetrahedral_Intermediate->HCl_Elimination Mono-acylated_Intermediate Mono-acylated Intermediate HCl_Elimination->Mono-acylated_Intermediate Mono-acylated_Intermediate->Second_Nucleophilic_Attack Final_Product_Formation Final Product Formation Second_Nucleophilic_Attack->Final_Product_Formation Final_Product This compound Final_Product_Formation->Final_Product Byproduct 2 HCl Final_Product_Formation->Byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a robust procedure for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-amino-2,6-dimethylphenol137.1810.0 g0.0729
Oxalyl chloride126.934.62 g (3.12 mL)0.0364
Triethylamine101.197.38 g (10.16 mL)0.0729
Dichloromethane (DCM)-200 mL-
1 M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate---

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reactant Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,6-dimethylphenol (10.0 g, 0.0729 mol) and dichloromethane (150 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Base Addition: Add triethylamine (7.38 g, 0.0729 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Oxalyl Chloride Addition: In a separate beaker, dissolve oxalyl chloride (4.62 g, 0.0364 mol) in dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C. A precipitate will likely form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

G Start Start Dissolve_Reactants Dissolve 4-amino-2,6-dimethylphenol and triethylamine in DCM Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Oxalyl_Chloride Add oxalyl chloride solution dropwise at 0 °C Cool->Add_Oxalyl_Chloride React Stir at room temperature for 2 hours Add_Oxalyl_Chloride->React Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Dry Dry organic layer (MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Obtain Crude Product Concentrate->Crude_Product

Caption: Experimental workflow for the synthesis of this compound.

Purification: Achieving High Purity

For many applications, particularly in pharmaceuticals and materials science, high purity of the final compound is critical. Recrystallization is the method of choice for purifying solid organic compounds like amides.[5] The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic amides, polar solvents are often effective.[5] Potential solvents for this compound include ethanol, acetonitrile, or a mixture of solvents like ethanol/water or acetone/hexane.[5] A small-scale solvent screen is recommended to determine the optimal solvent or solvent system.

Recrystallization Protocol
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Expected Yield: 75-85% Appearance: Off-white to light brown solid.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight (328.36 g/mol ).[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=O, O-H).

  • Melting Point Analysis: To assess purity.

Safety Considerations

  • Oxalyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • Hydrochloric acid is corrosive. Wear appropriate PPE during handling.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can reliably produce high-purity material for a variety of applications. The emphasis on both the "how" and the "why" of the experimental choices is intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot it for their specific needs.

References

Chemical and physical properties of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Introduction: A Molecule of Versatility

This compound, identified by CAS Number 1809288-95-6, is a symmetrically substituted oxalamide derivative that has emerged as a compound of significant interest in diverse scientific fields.[1][2] Its unique architecture, featuring two 4-hydroxy-2,6-dimethylphenyl groups linked by an oxalamide bridge, bestows upon it a compelling combination of reactivity, structural rigidity, and hydrogen-bonding capability. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its core chemical and physical properties, synthesis protocols, and burgeoning applications, from coordination chemistry to materials science and pharmacology.

Core Physicochemical Properties

The compound's utility is fundamentally governed by its intrinsic properties. It typically presents as an off-white to brown solid or powder and is stable under standard room temperature storage conditions when kept dry.[3][4] The molecular structure, consisting of aromatic rings, hydroxyl groups, and an amide linkage, dictates its solubility, reactivity, and potential for intermolecular interactions.

A summary of its key quantitative properties is presented below for rapid reference.

PropertyValueSource
CAS Number 1809288-95-6[2][3]
Molecular Formula C₁₈H₂₀N₂O₄[1][2][3]
Molecular Weight ~328.36 g/mol [1][2][3]
Appearance Off-white to brown solid/powder[4][5]
Predicted Density 1.337 ± 0.06 g/cm³[1][3]
LogP 2.56[1]
Storage Room Temperature, Sealed in Dry[3]

The calculated LogP value of 2.56 indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility that can be crucial for biological applications.[1] The presence of two phenolic hydroxyl groups and two amide linkages makes the molecule an effective hydrogen bond donor and acceptor, a key factor in its self-assembly behavior and interaction with biological targets.[1][6]

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound involves a direct condensation reaction.[2] This method is rooted in the principles of nucleophilic acyl substitution.

Causality of Experimental Design

The reaction mechanism hinges on the nucleophilic attack of the amino group of 4-amino-2,6-dimethylphenol on the electrophilic carbonyl carbons of an oxalate donor, such as diethyl oxalate or oxalyl chloride.[2] The choice of oxalyl chloride is often preferred for its higher reactivity. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive oxalyl chloride.[2] A non-nucleophilic base, like triethylamine or sodium hydroxide, is essential to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[1][2] Temperature control, particularly cooling the reaction mixture to 0°C during the addition of oxalyl chloride, is critical to moderate the exothermic reaction and prevent unwanted side products.[1]

Step-by-Step Synthesis Protocol
  • Reactant Preparation : Dissolve 4-amino-2,6-dimethylphenol in a suitable anhydrous solvent (e.g., a 1:1 mixture of Tetrahydrofuran (THF) and water) in a reaction vessel.[1]

  • Base Addition : Add a base, such as sodium hydroxide (NaOH), and a catalytic amount of triethylamine to the solution.[1]

  • Cooling : Cool the reaction vessel to 0°C in an ice bath to control the reaction rate.

  • Acyl Chloride Addition : Slowly add oxalyl chloride dropwise to the stirred solution. The slow addition is crucial to manage the exothermic nature of the reaction.[1]

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.[1]

  • Isolation : The solid product precipitates out of the solution. Isolate the product via vacuum filtration.

  • Purification : Wash the isolated solid sequentially with dilute HCl, water, and ether to remove unreacted starting materials, base, and other impurities.[1]

  • Drying : Dry the purified product under a vacuum to yield this compound.

G cluster_prep Step 1: Reactant Preparation cluster_reaction Steps 2-5: Core Reaction cluster_purification Steps 6-8: Isolation & Purification A 4-amino-2,6-dimethylphenol D Initial Reaction Mixture A->D B Anhydrous Solvent (THF/Water) B->D C NaOH + Triethylamine C->D E Cool to 0°C D->E F Slow addition of Oxalyl Chloride E->F G Stir at Room Temp F->G H Precipitated Product G->H I Vacuum Filtration H->I J Wash with: 1. Dilute HCl 2. Water 3. Ether I->J K Vacuum Drying J->K L Final Pure Product K->L G cluster_apps Key Application Areas compound This compound Phenolic -OH Oxalamide Core Aromatic Rings app1 Antioxidant Activity (Radical Scavenging) compound:f0->app1 H-Donation app2 Coordination Chemistry (Metal Ligand) compound:f1->app2 N,O Chelation app3 Material Science (Thixotropic Gels) compound:f1->app3 H-Bonding app4 Organic Synthesis (Building Block) compound:f2->app4 Functionalization app5 Drug Delivery (Controlled Release) compound:f1->app5 Matrix Formation

References

An In-Depth Technical Guide to the Structural Characterization of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a symmetrically substituted oxalamide derivative with significant potential in coordination chemistry, catalysis, and materials science.[1] Its utility is derived from a molecular architecture featuring two 4-hydroxy-2,6-dimethylphenyl groups, which confer specific steric and hydrogen-bonding capabilities.[1] This guide provides an in-depth exploration of the core analytical techniques required for the unambiguous structural characterization and purity assessment of this compound. Tailored for researchers and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Introduction: The Molecular Significance of this compound

This compound, with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.36 g/mol , is a molecule of interest due to its structural features.[1][2] The presence of hydroxyl (-OH) and amide (-NH-C=O) functionalities allows it to act as a potent ligand for metal ions and participate in extensive hydrogen-bonding networks.[1] The dimethyl-substituted phenyl rings provide steric bulk, influencing the geometry of its metal complexes and its packing in the solid state.

Accurate structural confirmation is the bedrock of all further research, from mechanistic studies to application-driven development. An impurity or a misidentified isomer could drastically alter experimental outcomes. The following sections detail a multi-technique approach that provides orthogonal data points, leading to an irrefutable structural assignment.

The Analytical Workflow: A Multi-Pronged Strategy

A comprehensive characterization relies on the synergy of multiple analytical techniques. Each method probes a different aspect of the molecule's structure, and together, they provide a complete picture. The logical flow of analysis ensures that each step builds upon the last, from initial purity and connectivity checks to a definitive three-dimensional structure.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Primary Spectroscopic Analysis cluster_crystallography Definitive Structural Elucidation Syn Synthesis via Condensation Reaction FTIR FTIR Spectroscopy (Functional Group ID) Syn->FTIR Verify functional groups post-synthesis MS Mass Spectrometry (Molecular Weight & Formula) Syn->MS Confirm mass of the target product NMR NMR Spectroscopy (Connectivity & 1D/2D Structure) FTIR->NMR Confirm amide/hydroxyl presence for NMR assignment XRD Single-Crystal X-ray Diffraction (3D Atomic Arrangement) NMR->XRD Confirm 2D structure before growing crystals MS->NMR Validate empirical formula for NMR

Caption: Logical workflow for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: Why NMR?
  • ¹H NMR provides a precise count of chemically non-equivalent protons and their immediate electronic environment. The symmetry of the target molecule significantly simplifies its ¹H NMR spectrum, making it a quick and powerful tool for confirming the successful synthesis of the desired symmetric isomer.

  • ¹³C NMR reveals the number of non-equivalent carbon atoms and their hybridization state (C, CH, CH₂, CH₃). This is critical for confirming the full carbon backbone of the molecule.

  • 2D NMR (COSY, HSQC) can be employed if the 1D spectra are ambiguous, allowing for the definitive assignment of proton-proton and proton-carbon correlations.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution 1D NMR spectra to confirm the chemical structure and purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried compound for ¹H NMR (50-100 mg for ¹³C NMR).[3]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual proton signal does not obscure key analyte signals. Furthermore, the acidic protons of the -OH and -NH groups are readily observable in DMSO-d₆.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[4] Ensure the sample height is adequate (~4-5 cm).[4]

    • Cap the tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[4]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and high resolution.[4] This can be performed manually or automatically.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize signal sensitivity.[4]

    • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 2-5 second relaxation delay). For ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Data Interpretation: An Exemplar Spectrum

Due to the molecule's C₂ symmetry, the number of unique signals is halved. The following table outlines the expected chemical shifts (δ) in ppm relative to a reference (e.g., TMS). The chemical shift of amide NH protons in oxalamide derivatives is known to be sensitive to intramolecular hydrogen bonding.[5]

Table 1: Predicted NMR Spectral Data (in DMSO-d₆)

Signal AssignmentTechniquePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-NH (Amide)¹H NMR9.5 - 10.5Singlet (s)2HDeshielded due to electronegative carbonyl and potential H-bonding.
-OH (Phenolic)¹H NMR8.5 - 9.5Singlet (s)2HAcidic proton, position can be concentration-dependent.
Ar-H ¹H NMR~6.6Singlet (s)4HProtons on the aromatic ring, equivalent due to symmetry.
-CH₃ ¹H NMR~2.1Singlet (s)12HMethyl groups on the aromatic ring, equivalent due to symmetry.
C=O (Amide)¹³C NMR158 - 162--Typical chemical shift for an oxalamide carbonyl carbon.
Ar-C (C-OH)¹³C NMR150 - 155--Aromatic carbon attached to the hydroxyl group.
Ar-C (C-NH)¹³C NMR135 - 140--Aromatic carbon attached to the amide nitrogen.
Ar-C (C-CH₃)¹³C NMR128 - 132--Aromatic carbon attached to the methyl group.
Ar-CH ¹³C NMR115 - 120--Protonated aromatic carbon.
-CH₃ ¹³C NMR17 - 20--Methyl carbon.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound, thereby providing strong evidence for its elemental composition. Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for this molecule, as it minimizes fragmentation and typically shows the intact molecular ion.[6]

Expertise & Causality: Why ESI-MS?

ESI is the method of choice because it gently transfers ions from solution into the gas phase, preserving the integrity of the molecule.[7] This is crucial for avoiding fragmentation and observing the molecular ion peak, which is the primary goal of this analysis. We expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight and elemental formula of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[7]

  • Desolvation: A heated drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets.[7]

  • Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: Expected Results

The analysis should yield a simple spectrum dominated by the molecular ion.

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesIonization ModeCalculated Exact Mass (m/z)Observed m/z
[C₁₈H₂₀N₂O₄ + H]⁺Positive ESI329.1445~329.1445
[C₁₈H₂₀N₂O₄ - H]⁻Negative ESI327.1300~327.1300

The high-resolution measurement allows for the confirmation of the elemental composition (C₁₈H₂₀N₂O₄) with a high degree of confidence (typically <5 ppm mass error).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target molecule, FTIR is used to confirm the presence of the critical -OH, -NH, C=O, and aromatic C-H bonds.

Expertise & Causality: Why ATR-FTIR?

The Attenuated Total Reflectance (ATR) sampling technique is highly advantageous as it requires minimal to no sample preparation for solid powders.[8][9] The sample is simply placed in contact with an ATR crystal (commonly diamond or zinc selenide), making it a fast and reproducible method for qualitative analysis.[10]

G IR_Source IR Source ATR_Crystal ATR Crystal IR_Source->ATR_Crystal IR Beam Sample Sample ATR_Crystal->Sample Evanescent Wave (Absorption Occurs) Detector Detector ATR_Crystal->Detector To Interferometer & Detector Sample->ATR_Crystal Attenuated Reflection

Caption: Principle of Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Experimental Protocol: ATR-FTIR

Objective: To verify the presence of key functional groups.

Methodology:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (H₂O, CO₂) or instrumental signals.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[9]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation: Characteristic Vibrational Bands

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3300 - 3500O-H StretchPhenolic -OHStrong, Broad
3100 - 3300N-H StretchAmide -NHStrong, Sharp
~3050C-H StretchAromatic C-HMedium
~2950C-H StretchMethyl -CH₃Medium
1650 - 1680C=O StretchAmide I BandVery Strong
1510 - 1550N-H BendAmide II BandStrong
1450 - 1600C=C StretchAromatic RingMedium-Weak

The presence of strong absorptions in these specific regions provides compelling evidence for the compound's gross structure.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[11][12] It provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Expertise & Causality: Why X-ray Diffraction?

For a novel compound or one where specific stereochemistry or crystal packing is important, X-ray diffraction is unparalleled.[13] It resolves any ambiguity that might remain after spectroscopic analysis. The technique works by directing a beam of X-rays onto an ordered crystal; the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions are determined.[14][15]

Experimental Protocol: Single-Crystal XRD

Objective: To determine the absolute 3D molecular structure and crystal packing.

Methodology:

  • Crystal Growth (The Critical Step): High-quality, single crystals of sufficient size (>0.1 mm) must be grown.[12] This is often the most challenging part of the experiment. Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (diffusing an anti-solvent into a solution of the compound).

    • Slow cooling of a saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, DMF).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated. A detector records the positions and intensities of the diffracted X-ray reflections.[12]

  • Structure Solution and Refinement: Sophisticated software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined against the experimental data to produce the final, detailed molecular structure.

Data Interpretation: Expected Structural Features

The resulting crystal structure would be expected to confirm:

  • The overall connectivity previously deduced by NMR.

  • The planarity of the central oxalamide core.

  • An anti-periplanar disposition of the two phenyl groups relative to each other.

  • The presence of intramolecular hydrogen bonds between the amide N-H and the adjacent carbonyl oxygen, forming stable five-membered rings.[16]

  • Intermolecular hydrogen bonds involving the phenolic -OH groups and amide carbonyls, leading to the formation of extended supramolecular networks in the crystal lattice.

Conclusion

The structural characterization of this compound requires a synergistic and logical application of modern analytical techniques. NMR spectroscopy serves to map the proton and carbon framework, confirming the covalent bonding and symmetry. Mass spectrometry acts as a crucial gatekeeper, verifying the molecular weight and elemental composition. FTIR spectroscopy provides a rapid check for the presence of key functional groups. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement. By following the protocols and interpretive logic outlined in this guide, researchers can establish the structure of this valuable compound with the highest degree of scientific rigor and confidence.

References

An In-Depth Technical Guide to N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (CAS 1809288-95-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential applications of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, identified by CAS number 1809288-95-6. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, material science, and chemical synthesis.

Chemical Identity and Properties

This compound is a symmetrically substituted oxalamide derivative.[1] Its structure, featuring two 4-hydroxy-2,6-dimethylphenyl groups, contributes to its notable chemical and biological activities.[1][2] The compound is also known as 4-hydroxy-2,6-dimethylphenyl oxalamide (HDMPOA).[2]

PropertyValueSource
CAS Number 1809288-95-6[1][2][3][][5][6][7][8][9][10][11][12]
IUPAC Name N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide[1][3][8]
Molecular Formula C18H20N2O4[1][3][][6][8][9]
Molecular Weight 328.368 g/mol [1][2][3]
Appearance Typically appears as an off-white to brown solid[3]
InChI InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24)[1][3][]
InChI Key VGDOSNKYJILNDC-UHFFFAOYSA-N[1][3][][8]
Canonical SMILES CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O[2][3][][8]
Purity 97% - 98%[7][8]
Density 1.337 g/cm³ (calculated)[1][]
LogP 2.56 (calculated)[1]

Synthesis and Mechanism of Action

Synthetic Pathway

The primary and most common method for synthesizing this compound is through a condensation reaction.[3] This involves the reaction of 4-amino-2,6-dimethylphenol with an oxalate donor, such as oxalyl chloride or diethyl oxalate.[3] The reaction proceeds via a nucleophilic acyl substitution, where the amine groups of 4-amino-2,6-dimethylphenol attack the electrophilic carbonyl carbons of the oxalate donor.[3] This process is typically conducted under anhydrous conditions in an aprotic solvent like dichloromethane or dimethylformamide.[3] A base, such as triethylamine, is often required to neutralize the hydrochloric acid byproduct formed during the reaction.[3]

An alternative synthetic route involves the modification of vanillylamine hydrochloride, which is neutralized and then reacted with diethyl oxalate under reflux conditions.[3]

Experimental Protocol: Condensation Synthesis

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2,6-dimethylphenol in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Base Addition: Add a suitable base, such as triethylamine, to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture in an ice bath to control the exothermic nature of the subsequent addition.

  • Oxalate Donor Addition: Slowly add the oxalate donor (e.g., oxalyl chloride or diethyl oxalate) to the cooled solution while stirring continuously.

  • Reaction: Allow the reaction to proceed at room temperature for a specified period, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 4-amino-2,6-dimethylphenol condensation Nucleophilic Acyl Substitution reactant1->condensation reactant2 Oxalate Donor (e.g., Oxalyl Chloride) reactant2->condensation solvent Anhydrous Aprotic Solvent (e.g., Dichloromethane) solvent->condensation base Base (e.g., Triethylamine) base->condensation product This compound condensation->product

Caption: Synthetic pathway for this compound.

Mechanism of Action: Antioxidant Properties

The biological activity of this compound is largely attributed to its antioxidant properties.[1][2] The mechanism of action involves the hydroxyl groups on the phenolic rings.[1][3] These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.[1][2][3] This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of enzymes involved in the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Furthermore, it has been shown to reduce levels of lipid peroxidation, which is a key process in cellular damage caused by oxidative stress.[2]

G cluster_molecule This compound cluster_radicals Reactive Species cluster_process Mechanism cluster_outcome Cellular Effect molecule Phenolic Hydroxyl Groups (-OH) donation Hydrogen Atom Donation molecule->donation ros Free Radicals (ROS/RNS) ros->donation neutralization Neutralized Radicals donation->neutralization protection Reduced Oxidative Stress & Cellular Damage neutralization->protection G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_outcome Conclusion prep_compound Prepare Stock Solution of CAS 1809288-95-6 incubation Incubate Compound with Assay Reagents prep_compound->incubation prep_assay Prepare Reagents for Antioxidant Assay (e.g., DPPH) prep_assay->incubation measurement Measure Absorbance/Fluorescence incubation->measurement calculation Calculate % Inhibition or IC50 Value measurement->calculation comparison Compare with Standard Antioxidant (e.g., Trolox) calculation->comparison conclusion Determine Antioxidant Potency comparison->conclusion

References

A Technical Guide to the Application of Oxalamide Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of material science continually seeks molecular building blocks that offer precision, predictability, and robust functionality. Oxalamide derivatives have emerged as a distinguished class of compounds, primarily owing to their exceptional capacity for forming strong, directional hydrogen bonds. This inherent property, stemming from the N,N'-disubstituted oxalamide core, allows for the programmed self-assembly of molecules into complex, ordered supramolecular structures. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of oxalamide derivatives, tailored for researchers and professionals in material science and drug development. We will delve into their role in creating advanced polymers, stimuli-responsive gels, luminescent materials, and anion sensors, supported by detailed protocols and mechanistic insights.

The Oxalamide Motif: A Foundation for Supramolecular Chemistry

At the heart of oxalamide's utility is its rigid, planar core featuring two amide groups. This structure presents two hydrogen bond donors (N-H) and two hydrogen bond acceptors (C=O), perfectly arranged to form multiple, cooperative hydrogen bonds. This robust and highly directional intermolecular interaction is the cornerstone of their ability to self-assemble into well-defined, one-dimensional fibrous structures, which can further hierarchically organize into three-dimensional networks.[1]

The true versatility of the oxalamide platform lies in the synthetic accessibility of its derivatives. By modifying the peripheral 'R' groups attached to the nitrogen atoms, a scientist can precisely tune the derivative's properties, such as solubility, thermal stability, and electronic characteristics, without disrupting the core hydrogen-bonding motif.

General Synthesis of N,N'-Disubstituted Oxalamides

The most common and straightforward synthesis involves the reaction of an appropriate amine with oxalyl chloride. This reaction is typically fast and high-yielding.

Causality Behind Experimental Choices:

  • Solvent: A dry, aprotic solvent like benzene or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive oxalyl chloride.

  • Base: A tertiary amine, such as triethylamine, is added as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the reactant amine and driving the reaction to completion.[2]

  • Temperature Control: The dropwise addition of oxalyl chloride, often at reduced temperatures (e.g., 0 °C), is critical to manage the exothermic nature of the reaction and minimize the formation of side products.

Experimental Protocol 1: Synthesis of a Generic N,N'-Dialkyl Oxalamide

Materials:

  • Oxalyl chloride (1.0 eq)

  • Primary amine (e.g., dodecylamine) (2.2 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous benzene (or THF)

  • Magnetic stirrer and stirring bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the primary amine (2.2 eq) and triethylamine (2.2 eq) in anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Dissolve oxalyl chloride (1.0 eq) in a small amount of anhydrous benzene and add it to a dropping funnel.

  • Add the oxalyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the collected solid with water several times to remove any remaining salt.[2]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Validation: The final product's identity and purity should be confirmed using FT-IR (presence of amide C=O and N-H stretches), ¹H NMR, and ¹³C NMR spectroscopy.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification OxalylCl Oxalyl Chloride Reaction Reaction in Aprotic Solvent (0°C) OxalylCl->Reaction Amine Primary Amine (2 eq) Amine->Reaction Base Triethylamine (Base) Base->Reaction Filtration Filtration Reaction->Filtration Yields Crude Mixture Product N,N'-Disubstituted Oxalamide Salt Triethylamine HCl Salt Filtration->Salt Removes Recrystallization Recrystallization Filtration->Recrystallization Purifies Recrystallization->Product Yields Pure Product G cluster_sol Solution (High Temp) cluster_assembly Self-Assembly (Cooling) cluster_gel Gel Network (Low Temp) a1 b1 a1->b1 a2 a3 a4 a5 b2 b1->b2 H-Bonds b3 b2->b3 c4 b3->c4 b4 b5 b4->b5 H-Bonds c1 c2 c1->c2 c3 c2->c3 c3->c4 d1 d2 d1->d2 d3 d2->d3 e1 e2 e1->e2 e3 e2->e3

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Thermal Integrity of a Key Synthetic Intermediate

N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.36 g/mol , is a symmetrically substituted oxalamide derivative.[1][2] This compound, appearing as an off-white to brown solid, is recognized for its role as a nitrogen and oxygen ligand, making it a valuable intermediate in coordination chemistry and the synthesis of complex polymers.[1][3] Its structure, featuring two 4-hydroxy-2,6-dimethylphenyl groups, imparts antioxidant properties and the potential for significant interaction with biological systems.[4][5]

The thermal stability of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a critical parameter that dictates its suitability for various applications, particularly in polymer processing and drug development where exposure to elevated temperatures is common.[6] This guide provides a comprehensive overview of the methodologies used to evaluate the thermal stability and degradation profile of this compound, offering insights into its expected behavior based on its structural motifs.

Core Principles of Thermal Analysis

The evaluation of a compound's response to heat is fundamental to ensuring its performance and safety. For N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and thermal transitions, respectively.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is paramount for determining the onset of decomposition, identifying intermediate stages of degradation, and quantifying the residual mass.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide into the tared sample pan. A smaller sample size minimizes thermal gradients.

  • Atmosphere and Flow Rate:

    • Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 700 °C. This heating rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the sample mass (or weight percent) as a function of temperature.

    • The onset temperature of decomposition (T_onset) is determined as the temperature at which a significant mass loss begins.

    • The derivative of the TGA curve (DTG) is plotted to identify the temperatures of maximum decomposition rates for each stage.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Start InstrumentSetup Calibrate TGA & Select Pan Start->InstrumentSetup SamplePrep Weigh Sample (5-10 mg) LoadSample Load Sample into Furnace SamplePrep->LoadSample InstrumentSetup->SamplePrep Purge Purge with N₂ (50-100 mL/min) LoadSample->Purge Heat Ramp Temperature (10 °C/min to 700 °C) Purge->Heat Record Record Mass vs. Temperature Heat->Record PlotTGA Plot TGA Curve Record->PlotTGA PlotDTG Plot DTG Curve PlotTGA->PlotDTG DetermineTonset Determine T_onset PlotTGA->DetermineTonset IdentifyPeaks Identify Decomposition Peaks PlotDTG->IdentifyPeaks

Caption: Workflow for TGA analysis of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide.

Differential Scanning Calorimetry (DSC): Detecting Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is essential for identifying the melting point, glass transitions, and crystallization events, providing a more complete picture of the compound's thermal behavior.

  • Instrument Preparation:

    • Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

    • Use aluminum pans and lids for the sample and an empty, sealed pan as a reference.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide into a DSC pan and hermetically seal it.

  • Atmosphere and Flow Rate:

    • Maintain an inert atmosphere with a nitrogen flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25 °C and ramp the temperature at 10 °C/min to a temperature above the expected melting point (e.g., 350 °C). This scan reveals the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of crystallization.

    • Second Heating Scan: Reheat the sample at 10 °C/min to 350 °C. This scan provides information on the intrinsic thermal properties of the material, free from its previous thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The melting point (T_m) is identified as the peak of the endothermic event on the heating scan.

    • Glass transitions (T_g) appear as a step change in the baseline.

Expected Thermal Profile and Data Interpretation

Parameter Expected Range / Behavior Rationale / Comparison to Structurally Similar Compounds
Melting Point (T_m) > 200 °CThe presence of strong intermolecular hydrogen bonding from the amide and hydroxyl groups, coupled with the rigid aromatic structure, suggests a high melting point.
Onset of Decomposition (T_onset) > 300 °C (in inert atmosphere)Oxanilide-type compounds generally exhibit good thermal stability, with significant weight loss commencing above 300 °C.[2] The bisphenol moiety in compounds like Bisphenol A polycarbonate shows stability up to 450 °C.[7]
Decomposition Stages Likely a multi-stage processThe initial decomposition may involve the cleavage of the weaker bonds, such as the C-N bond of the oxalamide linkage, followed by the degradation of the phenolic rings at higher temperatures.
Char Yield at 700 °C Moderate to HighThe aromatic nature of the compound would likely lead to the formation of a significant amount of carbonaceous residue upon pyrolysis.

Degradation Profile: Unraveling the Chemical Pathway

The degradation of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide under thermal stress is expected to proceed through a free-radical mechanism. The oxalamide linkage is a potential initial site of bond scission.

Hypothesized Degradation Pathway
  • Initial Scission: The initial step is likely the homolytic cleavage of the C-C or C-N bonds in the oxalamide bridge, as these are generally weaker than the bonds within the aromatic rings. This would generate radical intermediates.

  • Fragmentation: Subsequent fragmentation could lead to the formation of isocyanate intermediates and the release of carbon monoxide. The phenolic moieties may undergo further reactions, including the formation of quinone-like structures through oxidation if trace oxygen is present, or the cleavage of the methyl and hydroxyl groups.

  • Volatile Products: The degradation process would generate a complex mixture of volatile organic compounds. To identify these products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the analytical technique of choice.[4][8]

  • Sample Preparation: A small amount (in the microgram range) of N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in an inert atmosphere, causing thermal fragmentation.[3]

  • GC Separation: The resulting volatile fragments are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Identification: The separated fragments are then introduced into a mass spectrometer, which provides mass spectra that can be used to identify the individual degradation products by comparison with spectral libraries.

Diagram: Hypothesized Initial Degradation Step

Degradation_Pathway cluster_main Initial Thermal Cleavage start N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide radicals Formation of Radical Intermediates start->radicals Heat (Δ) products Volatile Fragments (e.g., CO, isocyanates, phenolic derivatives) radicals->products Further Fragmentation

Caption: A simplified representation of the initial thermal degradation of the oxalamide structure.

Conclusion: A Framework for Comprehensive Thermal Analysis

While specific, publicly available thermal analysis data for N¹,N²-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is limited, a robust understanding of its thermal stability and degradation profile can be achieved through a systematic application of standard analytical techniques. By employing TGA and DSC, researchers can quantitatively assess its thermal stability and phase transitions. Furthermore, Py-GC/MS offers a powerful tool to elucidate the complex chemical pathways of its thermal decomposition. The insights gained from these analyses are crucial for the rational design of processes and formulations that utilize this versatile compound, ensuring its integrity and performance in high-temperature environments.

References

Spectroscopic Characterization of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a symmetrically substituted oxalamide derivative with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.36 g/mol . This compound and its analogues are of significant interest in medicinal chemistry and materials science due to their potential as antioxidants, enzyme inhibitors, and ligands for metal coordination. The presence of two 4-hydroxy-2,6-dimethylphenyl moieties linked by an oxalamide backbone imparts a unique combination of hydrogen bonding capabilities, steric hindrance, and electronic properties.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this regard. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. The interpretations provided herein are intended to serve as a benchmark for researchers working with this and related compounds.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical and biological properties. A clear understanding of its atomic arrangement is crucial for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and preserve the molecular ion.

Predicted Mass Spectrum Data:

m/z (Da)Ion SpeciesPredicted Abundance
329.1445[M+H]⁺High
351.1264[M+Na]⁺Moderate
327.1289[M-H]⁻High (in negative mode)

Interpretation:

The primary ion observed in positive-ion mode ESI-MS is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 329.1445. The presence of a sodium adduct, [M+Na]⁺, at m/z 351.1264 is also common. In negative-ion mode, the deprotonated molecule, [M-H]⁻, would be the predominant species at m/z 327.1289. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition (C₁₈H₂₀N₂O₄).

Proposed Fragmentation Pathway:

While soft ionization minimizes fragmentation, some in-source fragmentation or tandem MS/MS experiments can provide valuable structural information.

Fragmentation_Pathway M [M+H]⁺ m/z = 329 F1 m/z = 194 M->F1 Cleavage of amide C-N bond F2 m/z = 136 M->F2 Cleavage of central C-C bond

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

A primary fragmentation pathway would involve the cleavage of the amide C-N bond, leading to the formation of a fragment with m/z 194, corresponding to the protonated 4-hydroxy-2,6-dimethylaniline moiety and a neutral loss. Another plausible fragmentation is the cleavage of the central C-C bond of the oxalamide linker, which would generate a radical cation corresponding to the substituted aniline at m/z 136.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration ModePredicted Intensity
3400-3200O-H (Phenol)Stretching (H-bonded)Broad, Strong
~3300N-H (Amide)StretchingMedium, Sharp
~1650C=O (Amide I)StretchingStrong, Sharp
~1540N-H bend, C-N stretch (Amide II)Bending/StretchingMedium, Sharp
3100-3000Aromatic C-HStretchingMedium
1600, 1475Aromatic C=CStretchingMedium
~1200C-O (Phenol)StretchingStrong

Interpretation:

The IR spectrum will be dominated by a broad, strong absorption in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded phenolic O-H stretch. A sharper, medium-intensity peak around 3300 cm⁻¹ is expected for the N-H stretching of the secondary amide. The amide I band, a strong and sharp absorption due to the C=O stretch, should appear around 1650 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is predicted to be around 1540 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions, and a strong C-O stretching band for the phenolic group is expected around 1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the symmetry of this compound, the NMR spectra are expected to be relatively simple.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5s (broad)2HPhenolic OH
~9.0s2HAmide NH
~6.5s4HAromatic CH
~2.1s12HMethyl CH₃

Interpretation:

The ¹H NMR spectrum in a solvent like DMSO-d₆ is predicted to show four distinct signals. The phenolic hydroxyl protons are expected to appear as a broad singlet at a downfield chemical shift of around 9.5 ppm. The amide N-H protons should also be downfield, as a sharp singlet around 9.0 ppm. The four aromatic protons are chemically equivalent due to the molecule's symmetry and are expected to resonate as a singlet around 6.5 ppm. The twelve methyl protons are also equivalent and will give a sharp singlet at approximately 2.1 ppm. The integration of these peaks will be in the ratio of 1:1:2:6, respectively.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160Amide C=O
~150Aromatic C-OH
~130Aromatic C-NH
~125Aromatic C-CH₃
~115Aromatic C-H
~18Methyl CH₃

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals. The carbonyl carbons of the oxalamide group are expected at the most downfield position, around 160 ppm. The aromatic carbon attached to the hydroxyl group (C-OH) will be around 150 ppm, while the carbon attached to the amide nitrogen (C-NH) is predicted to be near 130 ppm. The aromatic carbons bearing the methyl groups will likely appear around 125 ppm, and the aromatic carbons with hydrogen atoms are expected at approximately 115 ppm. The methyl carbons will give a signal in the aliphatic region, around 18 ppm.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

Mass Spectrometry (ESI-MS)

ESI_MS_Workflow A Sample Preparation B Instrument Setup A->B Introduce sample solution C Data Acquisition B->C Initiate scan D Data Analysis C->D Process raw data IR_Workflow A Sample Preparation (ATR or KBr) B Background Scan A->B C Sample Scan B->C D Spectrum Generation C->D NMR_Workflow A Sample Preparation B Instrument Tuning A->B Insert sample C Data Acquisition B->C Lock and shim D Data Processing C->D Fourier transform

Health and Safety Considerations for Handling N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (CAS No. 1809288-95-6). The focus is on synthesizing technical data with practical, field-proven insights to ensure safe laboratory practices. The protocols and recommendations herein are designed to be self-validating systems, grounded in established safety principles and authoritative data.

Compound Identification and Physicochemical Properties

This compound is a symmetrically substituted oxalamide derivative.[1] It is utilized as an intermediate in organic synthesis and is noted for its potential in coordination chemistry and catalysis.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 1809288-95-6[3][4]
Molecular Formula C18H20N2O4[1][2]
Molecular Weight 328.36 g/mol [1][5]
IUPAC Name N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide[1][3]
Appearance Off-white to brown solid/powder[2][6]
Predicted Density ~1.337 g/cm³[1][4]
Storage Store in a dry, cool, well-ventilated place at room temperature.[4][7]Keep container tightly sealed.[3]

Hazard Identification and Toxicological Profile

This compound is classified as hazardous.[8] The primary risks are associated with irritation and acute toxicity if ingested.[2][3] The Globally Harmonized System (GHS) classifications provide a clear framework for understanding these risks.

PictogramGHS ClassificationHazard StatementMeaning and Implication for Researchers
alt text
Skin Irritation (Category 2)H315: Causes skin irritation.[3]Direct contact can lead to inflammation, itching, reddening, or blistering.[3] This necessitates the use of appropriate gloves and a lab coat to prevent skin exposure.
alt text
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[3]Contact with eyes can cause redness, pain, or severe damage.[3] Chemical safety goggles are mandatory to prevent splashes or contact with airborne dust.
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][3]Ingestion can be harmful. Strict prohibition of eating, drinking, or smoking in the laboratory is critical. Accidental ingestion requires immediate medical attention.[3]
alt text
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation.[3]As a powder, this compound can become airborne. Inhalation may irritate the lungs and respiratory system.[3] Handling should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.

Routes of Exposure: The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.[3]

Risk Assessment in the Absence of Occupational Exposure Limits (OELs)

A critical challenge in handling research chemicals is the frequent absence of established Occupational Exposure Limits (OELs) like OSHA PELs or ACGIH TLVs.[3] For this compound, no such limits are currently available.[3] In this scenario, a qualitative risk assessment becomes paramount. This involves applying the precautionary principle and controlling exposure to the lowest reasonably achievable level. The risk level is determined by a combination of the compound's inherent hazards (as defined in Section 2) and the specific experimental conditions (e.g., quantity used, duration of handling, potential for dust generation).

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory hazards is by applying the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE) is always the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not applicable for this topic Substitution Substitution Use a less hazardous chemical? Elimination->Substitution Engineering Engineering Controls Use fume hood, closed systems Substitution->Engineering Administrative Administrative Controls SOPs, training, labeling Engineering->Administrative PPE Personal Protective Equipment (PPE) Gloves, goggles, lab coat (Least Effective) Administrative->PPE

A diagram illustrating the hierarchy of controls.
  • Engineering Controls: The primary method for controlling exposure to this compound is through engineering solutions. All procedures that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[3][8]

  • Administrative Controls: This involves establishing clear and robust Standard Operating Procedures (SOPs), ensuring all personnel are trained on the specific hazards and handling procedures, and maintaining clear labeling on all containers.

  • Personal Protective Equipment (PPE): PPE is used to protect the user from residual risk that cannot be eliminated by other controls. The specific PPE requirements are detailed in Section 6.

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the step-by-step methodology for safely handling this compound powder in a research setting.

5.1. Preparation and Pre-Handling

  • Verification: Confirm the identity of the chemical by checking the CAS number (1809288-95-6) on the container against the project plan.[3]

  • Area Designation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Safety Equipment Check: Confirm that a safety shower and eyewash station are accessible and operational.[3][8]

  • PPE Donning: Put on all required PPE as specified in Section 6 before handling the primary container.

5.2. Weighing and Transfer

  • Ventilation: Perform all weighing and transfer operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Static Control: Use an anti-static brush or ionizer when handling the powder to prevent dispersal due to static electricity.

  • Tool Selection: Use dedicated, clean spatulas and weighing papers.

  • Technique: Transfer the powder slowly and carefully to minimize dust generation. Do not "drop" or "pour" the powder from a height.

  • Container Sealing: Immediately and securely re-seal the primary container after dispensing the required amount.[3]

5.3. Post-Handling and Cleanup

  • Decontamination: Wipe down the spatula, balance, and work surface within the fume hood with a damp paper towel to collect any residual powder.

  • Waste Disposal: Dispose of contaminated weighing papers, paper towels, and gloves in a designated, sealed hazardous waste container.[3]

  • Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[3][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a thorough risk assessment of the planned procedures.[9] The following are the minimum requirements for handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[11] Inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consult a glove compatibility chart.

    • Protective Clothing: A long-sleeved lab coat is required to protect personal clothing from contamination.[11]

  • Respiratory Protection:

    • For handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.

    • In the absence of adequate ventilation or when there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) must be used.[11]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.[3]

7.1. Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[3][8] If skin irritation occurs or persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

7.2. Spill Response Protocol

A small spill of solid material can be managed by trained laboratory personnel.

Spill_Response_Workflow cluster_1 Spill Response Workflow Assess Assess Spill (Size, Location, Risk) Notify Notify Personnel (Alert others in the lab) Assess->Notify Secure Secure Area (Restrict access) Notify->Secure PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Secure->PPE Contain Contain & Clean (Cover with damp paper towel, gently sweep) PPE->Contain Dispose Dispose of Waste (Place in sealed hazardous waste bag) Contain->Dispose Decontaminate Decontaminate Area (Wipe with soap and water) Dispose->Decontaminate

A workflow for responding to a chemical spill.
  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Cleanup: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a dustpan and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Waste Disposal and Decontamination

All waste containing this compound, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for chemical waste disposal. Containers must be clearly labeled and sealed. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

This compound presents manageable hazards if handled with the appropriate controls and precautions. The causality for these safety measures is rooted in its identified properties: skin, eye, and respiratory irritation, and harm if swallowed. By understanding these hazards and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods and adhering to strict protocols—researchers can effectively minimize exposure and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes & Protocols: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide as a High-Performance Nucleating Agent for Semi-Crystalline Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Nucleation in Polymer Performance

The crystallization of semi-crystalline polymers is a cornerstone of their performance, dictating mechanical, thermal, and optical properties. This process, a transition from a disordered melt to an ordered, lamellar state, is governed by two fundamental steps: nucleation and growth.[1][2] While crystal growth is an important factor, the initiation step—nucleation—is often the rate-limiting factor and presents a key opportunity for material enhancement. Uncontrolled nucleation typically results in a small number of large spherulites, leading to suboptimal properties and processing inefficiencies.

The introduction of nucleating agents is a well-established strategy to overcome these limitations.[3] These specialized additives provide heterogeneous surfaces that lower the energy barrier for crystal formation, leading to a higher density of smaller, more uniform spherulites.[4][5] This microstructural refinement translates into significant macroscopic benefits, including:

  • Enhanced Processing Efficiency: Increased crystallization temperatures allow for shorter cooling times in processes like injection molding, leading to reduced cycle times.[6][7]

  • Improved Mechanical Properties: A higher degree of crystallinity and smaller spherulite size typically result in increased stiffness (flexural modulus) and hardness.[3][6]

  • Superior Thermal Resistance: Higher crystallization temperatures can lead to improved heat deflection temperatures (HDT).[7]

  • Enhanced Optical Clarity: In certain polymers, promoting the formation of smaller crystallites that scatter less light can improve transparency.[3]

This document provides a detailed technical guide on the application of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide , a highly effective organic nucleating agent, for modifying semi-crystalline polymers.

Profile of the Nucleating Agent: this compound

This compound is a symmetrically substituted oxalamide derivative recognized for its unique structural features that enable potent nucleating activity.[8][9]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1809288-95-6[10]
Molecular Formula C₁₈H₂₀N₂O₄[8][10]
Molecular Weight 328.36 g/mol [8][10]
Appearance Off-white to brown solid/powder[9][11]
Density (Predicted) ~1.337 g/cm³[8][10]
Purity Typically ≥97%[12]
Storage Store in a dry, sealed container at room temperature.[10]
Mechanism of Nucleation: Supramolecular Self-Assembly

The efficacy of this compound stems from its ability to self-assemble within the polymer melt. This process is driven by strong, directional intermolecular hydrogen bonds between the amide (N-H) and carbonyl (C=O) groups of the oxalamide backbone.[9] This self-assembly creates a fine, fibrillar network that is thermally stable at typical polymer processing temperatures.

These microscopic fibrils act as ideal templates for heterogeneous nucleation. Polymer chains in the melt align along the surfaces of these fibrils, a process known as epitaxy, which significantly reduces the kinetic and energetic barriers to crystallization. The result is a rapid and dense formation of crystal nuclei as the polymer cools.

G cluster_0 Self-Assembly in Polymer Melt cluster_1 Polymer Crystallization NA_mol Oxalamide Molecules (Dispersed) H_Bond Intermolecular Hydrogen Bonding NA_mol->H_Bond Driven by N-H···O=C Fibril Supramolecular Fibrillar Network H_Bond->Fibril Epitaxy Epitaxial Alignment on Fibril Surface Fibril->Epitaxy Provides Template Poly_Melt Polymer Chains (Amorphous Melt) Poly_Melt->Epitaxy Nuclei Rapid Formation of Crystal Nuclei Epitaxy->Nuclei

Caption: Mechanism of action for the oxalamide nucleating agent.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13]

  • Precautionary Measures:

    • Wash skin thoroughly after handling.[13]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]

    • Use only outdoors or in a well-ventilated area.[13][14]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]

    • Store in a well-ventilated place and keep the container tightly closed.[13][14]

Always consult the material safety data sheet (MSDS) from the supplier before use.[14]

Application Protocol: Polypropylene (PP) Homopolymer

This section details the protocol for incorporating and evaluating this compound in a standard injection molding grade polypropylene homopolymer.

Materials and Equipment
  • Polymer: Polypropylene Homopolymer (Melt Flow Index: 10-15 g/10 min).

  • Nucleating Agent (NA): this compound.

  • Equipment:

    • Co-rotating twin-screw extruder.

    • Gravimetric feeders.

    • Strand pelletizer.

    • Injection molding machine.

    • Differential Scanning Calorimeter (DSC).[15]

    • Tensile testing machine.

    • Heat Deflection Temperature (HDT) tester.

Protocol 1: Melt Compounding and Specimen Preparation

Objective: To achieve a homogeneous dispersion of the nucleating agent within the polymer matrix.

  • Drying: Dry the PP pellets at 80°C for 4 hours to remove any residual moisture.

  • Masterbatch Preparation (Optional but Recommended): For low concentrations (e.g., < 0.1 wt%), it is advisable to first prepare a masterbatch (e.g., 1-2 wt% NA in PP) to ensure uniform final dispersion.

  • Compounding Setup:

    • Set the temperature profile on the twin-screw extruder. A typical profile for PP is:

      • Feed Zone: 180°C

      • Zones 2-4: 190°C

      • Zones 5-7: 210°C

      • Die: 220°C

    • Set screw speed to 200-300 RPM.

  • Extrusion:

    • Feed the dried PP pellets into the main hopper using a gravimetric feeder.

    • Feed the nucleating agent (or masterbatch) into a downstream port to avoid thermal degradation in the initial zones. A typical loading level for high-performance nucleating agents is 300 to 1000 ppm (0.03 to 0.10 wt%).[6]

  • Pelletization: Cool the extruded strands in a water bath and cut them into pellets using a strand pelletizer.

  • Drying: Dry the compounded pellets at 80°C for 4 hours.

  • Injection Molding: Mold the pellets into standardized test specimens (e.g., tensile bars, HDT bars) as per ASTM or ISO standards.

Protocol 2: Thermal Characterization via DSC

Objective: To quantify the effect of the nucleating agent on the crystallization and melting behavior of the polymer.[16]

  • Sample Preparation: Seal 5-10 mg of the compounded pellets in an aluminum DSC pan. Use a neat PP sample as a control.

  • DSC Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp from 30°C to 220°C at 10°C/min. Hold for 3 minutes to erase thermal history.

    • Cool: Cool from 220°C to 30°C at 10°C/min. This step records the crystallization behavior.

    • Second Heat: Ramp from 30°C to 220°C at 10°C/min. This step records the properties of the nucleated material.

  • Data Analysis:

    • Crystallization Temperature (Tc): Determine the peak temperature of the exothermic crystallization peak from the cooling scan. A higher Tc indicates more effective nucleation.[4][7]

    • Melting Temperature (Tm): Determine the peak temperature of the endothermic melting peak from the second heating scan.

    • Percent Crystallinity (%χc): Calculate using the following formula:

      %χc = [ ΔHₘ / (ΔHₘ⁰ × w) ] × 100

      Where:

      • ΔHₘ is the measured heat of melting from the second heating scan (in J/g).

      • ΔHₘ⁰ is the theoretical heat of melting for 100% crystalline polymer (for PP, ~207 J/g).

      • w is the weight fraction of the polymer in the compound.

Expected Results and Data Interpretation

The addition of this compound is expected to yield significant improvements in the thermal and mechanical properties of the polymer.

Typical Performance Enhancement in Polypropylene
ParameterNeat PP (Control)PP + 800 ppm Nucleating AgentImprovement
Crystallization Temp (Tc) ~115 °C~128 °C+13 °C
% Crystallinity (%χc) ~45%~52%+7%
Flexural Modulus ~1500 MPa~1750 MPa~+16%
HDT (0.45 MPa) ~100 °C~115 °C+15 °C

Note: These values are illustrative and can vary based on the specific grade of polymer, processing conditions, and concentration of the nucleating agent.

References

Application Notes and Protocols for the Incorporation of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide into Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide into various polymer matrices. This compound, a symmetrically substituted oxalamide derivative, presents significant potential as a functional additive in polymer science. Its unique molecular structure, featuring two phenolic hydroxyl groups and a central oxalamide moiety, allows it to act as a potent nucleating agent, processing modifier, and antioxidant.[1][2][3] This guide details protocols for two primary incorporation methods: melt blending and solution casting. It further outlines essential characterization techniques to validate the dispersion of the additive and evaluate the modified properties of the resulting polymer composites.

Introduction: The Role and Properties of this compound

This compound (herein referred to as "the Oxalamide Additive") is a crystalline solid with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of approximately 328.36 g/mol .[1] Its structure is characterized by two 4-hydroxy-2,6-dimethylphenyl groups linked by an oxalamide bridge. This configuration imparts several desirable properties when integrated into a polymer matrix:

  • Nucleating Agent: The planar and polar nature of the oxalamide core can induce the crystallization of semi-crystalline polymers, leading to improved mechanical properties and reduced processing cycle times.[2]

  • Processing Aid: By modifying the melt rheology, this additive can enhance the processability of various polymers.[2]

  • Antioxidant Activity: The phenolic hydroxyl groups can act as radical scavengers, protecting the polymer matrix from oxidative degradation during processing and throughout its service life.[1][3]

  • Hydrogen Bonding Capability: The presence of both hydrogen bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens) suggests good compatibility with polar polymers such as polyesters, polyamides, and polyurethanes.[1][2]

This application note will provide detailed methodologies to harness these properties through effective incorporation into polymer matrices.

Strategic Selection of Polymer Matrices

The efficacy of the Oxalamide Additive is intrinsically linked to its compatibility with the host polymer. The presence of phenolic and amide functionalities in the additive's structure favors its use in polymers capable of hydrogen bonding or with a degree of polarity.

Polymer Class Predicted Compatibility Potential Applications
Polyesters (e.g., PLA, PET, PBT) HighEnhanced crystallization rate, improved mechanical strength, biodegradable composites.
Polyamides (e.g., Nylon 6, Nylon 6,6) HighNucleation, processing aid, thermal stabilization.
Polycarbonates (PC) Moderate to HighMechanical reinforcement, thermal stability.
Polyurethanes (PU) Moderate to HighModification of physical properties in thermoplastic elastomers.
Polyolefins (e.g., PP, PE) Low to ModerateMay require compatibilizers for optimal dispersion and performance.

Incorporation Protocols

The choice between melt blending and solution casting depends on the thermal stability of the polymer and the additive, the desired final form of the composite (e.g., bulk material vs. thin film), and the available equipment.

Melt Blending

Melt blending is a scalable and solvent-free method suitable for thermoplastic polymers. The key to successful melt blending is achieving a homogeneous dispersion of the additive within the polymer melt.

Melt_Blending_Workflow cluster_prep Material Preparation cluster_process Melt Extrusion cluster_post Post-Processing P Polymer Pellets Dry Drying (Vacuum Oven) P->Dry A Oxalamide Additive Weigh Weighing (0.1 - 1.0 wt%) A->Weigh Dry->Weigh Mix Dry Blending Weigh->Mix Feed Feed Hopper Mix->Feed Extruder Twin-Screw Extruder Melt Melting & Mixing Zones Feed->Melt Vent Venting Melt->Vent Die Die Shaping Vent->Die Cool Cooling (Water Bath/Air) Die->Cool Pelletize Pelletization Cool->Pelletize Characterize Characterization Pelletize->Characterize

Caption: Workflow for incorporating the Oxalamide Additive via melt blending.

  • Material Preparation:

    • Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

    • Accurately weigh the desired amount of the Oxalamide Additive, typically in the range of 0.1 to 1.0 wt%.

    • Combine the dried polymer pellets and the additive in a bag and manually shake to create a preliminary dry blend.

  • Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder. The temperature should be gradually increased from the feeding zone to the metering zone to ensure proper melting and mixing without thermal degradation.

    • Feed the dry blend into the extruder hopper at a constant rate.

    • The screw design should include mixing elements to ensure thorough dispersion of the additive.

    • Utilize a vacuum vent to remove any volatiles generated during processing.

    • Extrude the molten composite through a strand die.

  • Post-Processing:

    • Cool the extruded strands in a water bath or with forced air.

    • Use a pelletizer to cut the cooled strands into pellets.

    • The resulting composite pellets can then be used for subsequent processing (e.g., injection molding, film extrusion) or characterization.

Parameter Typical Range Rationale
Additive Concentration 0.1 - 1.0 wt%Balances performance enhancement with cost and potential for agglomeration.
Extruder Temperature Polymer-specific (e.g., 180-220°C for PLA)Must be above the polymer's melting point but below the degradation temperature of both polymer and additive.
Screw Speed 100 - 300 RPMHigher speeds increase shear and improve mixing but can also increase melt temperature.
Solution Casting

Solution casting is ideal for producing thin films and is suitable for polymers that are soluble in common solvents. This method allows for the incorporation of additives at lower temperatures than melt blending.

Solution_Casting_Workflow cluster_prep Solution Preparation cluster_process Film Casting & Drying cluster_post Final Steps Polymer Polymer Dissolve_P Dissolve Polymer Polymer->Dissolve_P Additive Oxalamide Additive Dissolve_A Dissolve/Disperse Additive Additive->Dissolve_A Solvent Solvent Solvent->Dissolve_P Solvent->Dissolve_A Mix Combine & Mix (Magnetic Stirring/Sonication) Dissolve_P->Mix Dissolve_A->Mix Cast Cast Solution (Petri Dish/Glass Plate) Mix->Cast Dry_Initial Solvent Evaporation (Ambient/Low Heat) Cast->Dry_Initial Dry_Final Vacuum Oven Drying Dry_Initial->Dry_Final Peel Peel Film Dry_Final->Peel Characterize Characterization Peel->Characterize

Caption: Workflow for incorporating the Oxalamide Additive via solution casting.

  • Solution Preparation:

    • Dissolve the polymer in a suitable solvent (e.g., dichloromethane, chloroform, tetrahydrofuran) to a concentration of 5-15% (w/v) with magnetic stirring.

    • In a separate vial, dissolve or finely disperse the Oxalamide Additive in a small amount of the same solvent. Sonication may be required to achieve a fine dispersion.

    • Add the additive dispersion to the polymer solution and continue stirring until the mixture is homogeneous.

  • Film Casting and Drying:

    • Pour the solution into a flat-bottomed glass petri dish or onto a glass plate.

    • Cover the dish or plate to allow for slow solvent evaporation in a fume hood. This helps to prevent the formation of bubbles and results in a more uniform film.

    • Once a solid film has formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40-60°C) for 24-48 hours to remove any residual solvent.

  • Final Steps:

    • Carefully peel the dried film from the glass substrate.

    • The resulting composite film is now ready for characterization.

Characterization of the Polymer Composite

Thorough characterization is crucial to confirm the successful incorporation of the Oxalamide Additive and to quantify its effect on the polymer matrix.

Technique Purpose Expected Outcome with Successful Incorporation
Differential Scanning Calorimetry (DSC) To determine the effect on melting (Tm), glass transition (Tg), and crystallization (Tc) temperatures.An increase in Tc, indicating a nucleating effect. Minimal change in Tg and Tm.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the composite.Potential increase in the onset of thermal degradation due to the antioxidant effect.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) To visualize the dispersion of the additive within the polymer matrix.Homogeneous distribution of nitrogen-rich particles (from the oxalamide) throughout the polymer matrix.
X-ray Diffraction (XRD) To analyze changes in the crystalline structure and percent crystallinity of the polymer.Potential increase in the degree of crystallinity. No significant change in the crystal lattice parameters.
Mechanical Testing (e.g., Tensile Testing) To measure changes in properties such as tensile strength, modulus, and elongation at break.An increase in tensile strength and modulus is expected due to the nucleating effect.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Poor Dispersion (Melt Blending) Incompatible polymer and additive; insufficient mixing.Optimize screw design and speed; consider using a compatibilizer.[1]
Bubbles in Cast Film Rapid solvent evaporation; trapped air in the initial solution.Allow for slower evaporation by covering the casting surface; degas the solution before casting.
Reduced Mechanical Properties Agglomeration of the additive acting as stress concentration points.Improve dispersion through better mixing (melt blending) or sonication (solution casting).
Discoloration of Composite Thermal degradation of the polymer or additive during melt blending.Lower the processing temperature profile; reduce residence time in the extruder.

Conclusion

The incorporation of this compound into polymer matrices offers a promising avenue for enhancing the properties of various polymeric materials. The protocols for melt blending and solution casting detailed in this application note provide a robust framework for researchers to begin their investigations. Careful control over processing parameters and thorough characterization are paramount to achieving the desired material performance. The unique combination of nucleating, antioxidant, and processing aid functionalities makes this oxalamide derivative a versatile tool in the development of advanced polymer composites for a wide range of applications.

References

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: A Versatile Ligand in Coordination Chemistry for Catalysis and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, a highly versatile and sterically hindered ligand, and its applications in coordination chemistry. We delve into the ligand's synthesis, its coordination behavior with transition metals, and the catalytic applications of the resulting complexes, with a particular focus on copper-mediated reactions. Detailed, field-proven protocols for the synthesis of the ligand and a representative copper(II) complex are presented, along with a discussion of the critical characterization techniques. This guide is intended for researchers and professionals in the fields of inorganic chemistry, catalysis, and drug development, offering insights into the rational design of experiments and the interpretation of results.

Introduction: The Rationale for this compound in Ligand Design

This compound, hereafter referred to as L-H₂, is a multidentate ligand that has garnered significant attention in the field of coordination chemistry.[1] Its structure, featuring two phenolic hydroxyl groups and two amide functionalities, allows it to act as a potent nitrogen and oxygen donor, forming stable complexes with a variety of metal ions. The presence of bulky 2,6-dimethylphenyl groups provides a unique steric environment around the metal center, which can be exploited to control reactivity and selectivity in catalytic processes.

The key structural features that contribute to the utility of L-H₂ as a ligand include:

  • Multidentate Coordination Sites: The two sets of amide nitrogen and phenolic oxygen atoms offer multiple binding sites for metal ions.

  • Steric Hindrance: The methyl groups ortho to the coordinating atoms create a sterically demanding pocket, influencing the coordination geometry and preventing unwanted side reactions.

  • Hydrogen Bonding Capabilities: The phenolic hydroxyl groups can participate in hydrogen bonding, which can play a role in substrate recognition and the stabilization of transition states in catalytic cycles.[1]

  • Redox Activity: The phenol moieties can be oxidized to quinone-type species, suggesting potential for the ligand to be non-innocent in redox catalysis.[1]

This combination of properties makes L-H₂ an attractive ligand for the development of novel catalysts and functional materials.

Synthesis of the Ligand: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the condensation reaction between 4-amino-2,6-dimethylphenol and an oxalate donor like diethyl oxalate or oxalyl chloride.[1][2] The following protocol details a reliable method using diethyl oxalate.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Amino-2,6-dimethylphenol≥98%Standard chemical supplier
Diethyl oxalate≥99%Standard chemical supplier
TolueneAnhydrousStandard chemical supplier
Sodium metalReagent gradeStandard chemical supplier
EthanolAbsoluteStandard chemical supplier
Hydrochloric acid (HCl)37%Standard chemical supplier
Deionized water

Experimental Workflow: Ligand Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol
  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a catalytic amount of sodium metal in absolute ethanol under an inert atmosphere. The dissolution of sodium in ethanol generates sodium ethoxide, which serves as a catalyst for the condensation reaction.

  • Reaction Setup: In a separate flask, dissolve 4-amino-2,6-dimethylphenol in anhydrous toluene. To this solution, add diethyl oxalate in a 2:1 molar ratio of amine to oxalate.

  • Condensation: Add the freshly prepared sodium ethoxide solution to the reaction mixture. Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The causality behind heating is to provide the necessary activation energy for the nucleophilic attack of the amine on the ester carbonyl groups.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification:

    • Filter the crude product and wash it sequentially with deionized water and ethanol to remove unreacted starting materials and byproducts.

    • The filtrate can be acidified with dilute hydrochloric acid to precipitate any remaining product.

    • Combine the precipitates and dry under vacuum to yield the pure this compound as an off-white to brown solid.[3]

Coordination Chemistry: Synthesis of a Copper(II) Complex

The L-H₂ ligand readily coordinates with transition metal ions to form stable complexes. Copper complexes of this ligand are of particular interest due to their catalytic activity.[1] Below is a protocol for the synthesis of a representative copper(II) complex.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound (L-H₂)As synthesized
Copper(II) acetate monohydrate≥98%Standard chemical supplier
MethanolAnhydrousStandard chemical supplier
Triethylamine≥99%Standard chemical supplier

Experimental Workflow: Copper(II) Complex Synthesis

Caption: Workflow for the synthesis of the copper(II) complex of L-H₂.

Detailed Protocol
  • Ligand Solution: Dissolve this compound in anhydrous methanol in a Schlenk flask under an inert atmosphere.

  • Deprotonation: Add two equivalents of a base, such as triethylamine, to the ligand solution. This step is crucial as it deprotonates the phenolic hydroxyl groups, facilitating coordination to the metal center.

  • Copper Salt Addition: In a separate flask, dissolve one equivalent of copper(II) acetate monohydrate in anhydrous methanol. Add this solution dropwise to the deprotonated ligand solution with vigorous stirring.

  • Complex Formation: A colored precipitate should form upon addition of the copper salt. Continue stirring the reaction mixture at room temperature for a few hours to ensure complete complexation.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the precipitate with cold methanol to remove any unreacted starting materials and triethylammonium acetate.

  • Drying: Dry the resulting solid under vacuum to obtain the pure copper(II) complex.

Characterization of the Ligand and its Copper Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are routinely employed.

Spectroscopic and Analytical Data
TechniqueL-H₂ (Expected)[Cu(L)] Complex (Expected)Rationale
FT-IR (cm⁻¹) ~3400 (O-H), ~3300 (N-H), ~1670 (C=O, amide I)Disappearance of O-H, shift in N-H and C=O bandsConfirms deprotonation of phenolic groups and coordination of amide moiety.
¹H NMR (ppm) Aromatic protons, methyl protons, N-H proton, O-H protonBroadening or disappearance of signals due to paramagnetic Cu(II)Confirms the presence of the paramagnetic metal center.
UV-Vis (nm) Absorption bands in the UV regionNew bands in the visible region (d-d transitions)Indicates the formation of the copper complex and provides information on its electronic structure.
Elemental Analysis C, H, N analysis should match calculated values (C₁₈H₂₀N₂O₄)C, H, N analysis should match calculated values for the complexConfirms the stoichiometry of the ligand and the metal complex.

Applications in Catalysis: Hydroxylation of Aryl Halides

Copper complexes derived from L-H₂ have shown significant promise as catalysts in organic synthesis. One notable application is the copper-catalyzed hydroxylation of aryl halides, a challenging transformation of significant industrial importance.

The L-H₂ ligand's hydroxyl groups are believed to enhance the Lewis acidity at the copper center, which facilitates the oxidative addition of the aryl halide to the metal. The steric bulk of the ligand can also play a role in promoting the desired reductive elimination step to form the phenol product.

General Protocol for Catalytic Hydroxylation
  • Reaction Setup: In a reaction vessel, combine the aryl halide, a suitable base (e.g., Cs₂CO₃ or K₃PO₄), the copper(II) complex of L-H₂ (as a catalyst), and a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at an elevated temperature (e.g., 100-140 °C) for a specified period.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired phenol.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile ligand in coordination chemistry. Its unique structural features allow for the synthesis of robust metal complexes with interesting catalytic properties. The detailed protocols provided herein serve as a practical guide for researchers to synthesize and explore the potential of this ligand and its metal complexes. Future research in this area could focus on expanding the scope of catalytic reactions, exploring the properties of complexes with other transition metals, and investigating their potential applications in materials science and bioinorganic chemistry.

References

Application Notes and Protocols for a Comprehensive Evaluation of the Antioxidant Properties of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Consequently, there is a significant and ongoing effort in the fields of medicinal chemistry and drug development to identify and characterize novel antioxidant compounds. N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a phenolic compound with a molecular structure suggesting potential antioxidant activity.[2][3] The presence of two sterically hindered phenolic hydroxyl groups is a key structural feature, as the hydroxyl groups can donate hydrogen atoms to neutralize free radicals, a primary mechanism of antioxidant action for phenolic compounds.[2][4][5]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antioxidant properties of this compound. The protocols herein describe a multi-tiered approach, beginning with fundamental in vitro chemical assays to assess radical scavenging and reducing power, and progressing to a more physiologically relevant cell-based assay to determine intracellular antioxidant efficacy. The causality behind the selection of each assay is explained, ensuring a thorough and scientifically sound investigation.

Mechanism of Action: The Role of Phenolic Hydroxyl Groups

The antioxidant potential of this compound is primarily attributed to its two 4-hydroxy-2,6-dimethylphenyl moieties. Phenolic compounds are well-established antioxidants that can neutralize free radicals through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][6]

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical. The stability of this resulting radical is crucial, and in the case of this molecule, it is enhanced by the presence of the ortho-methyl groups, which provide steric hindrance and electronic stabilization.

  • Single Electron Transfer (SET): An alternative mechanism involves the transfer of a single electron from the phenolic compound to the free radical, forming a radical cation and an anion. This is often followed by proton loss to yield a stable phenoxyl radical.

The assays outlined in this guide are selected to probe these different facets of antioxidant activity.

General Experimental Workflow

A systematic approach is essential for a comprehensive assessment of a compound's antioxidant profile. The proposed workflow begins with foundational chemical assays and progresses to a more complex, biologically relevant system. This tiered approach allows for initial screening and mechanistic insights, followed by validation of activity in a cellular context.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assay DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay DPPH->ABTS Confirmatory Scavenging FRAP Ferric Reducing Antioxidant Power Assay ABTS->FRAP Assess Reducing Power CAA Cellular Antioxidant Activity (CAA) Assay FRAP->CAA Evaluate in Biological Context

Caption: General workflow for assessing the antioxidant activity of this compound.

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

These initial assays are rapid, cost-effective, and provide valuable information on the direct radical scavenging and reducing capabilities of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[7][8][9] DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine.[10] This color change is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[10]

  • Rationale for Use: This assay is an excellent primary screen for the HAT-based antioxidant activity of this compound, directly probing the ability of its phenolic hydroxyl groups to donate hydrogen atoms.

  • Protocol:

    • Reagent Preparation:

      • DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.[10] Store this solution in an amber bottle at 4°C.

      • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

      • Positive Control: Prepare a 1 mg/mL stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same solvent.

      • Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control.

    • Assay Procedure:

      • In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control.

      • Add the DPPH working solution to each well.

      • Include a blank (solvent only) and a control (solvent with DPPH solution).

      • Incubate the plate in the dark at room temperature for 30 minutes.[7]

      • Measure the absorbance at 517 nm using a microplate reader.[7]

    • Data Analysis:

      • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Plot a dose-response curve of concentration versus percentage of scavenging activity.

      • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[11] The resulting blue-green radical has a characteristic absorbance at 734 nm.[11] Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured as a decrease in absorbance.[11]

  • Rationale for Use: This assay is complementary to the DPPH assay and is applicable to both hydrophilic and lipophilic compounds. It is based on a single-electron transfer mechanism and provides a broader measure of antioxidant capacity.

  • Protocol:

    • Reagent Preparation:

      • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.[12]

      • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.

      • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] Dilute the resulting ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Assay Procedure:

      • Add a small volume of the test compound or positive control (Trolox) at various concentrations to a 96-well plate.

      • Add the ABTS•+ working solution to each well.

      • Incubate at room temperature for a defined period (e.g., 6 minutes).

      • Measure the absorbance at 734 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition similar to the DPPH assay.

      • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the test compound to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][15][16] The reaction is carried out at a low pH, where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form results in the formation of an intense blue color, which is monitored at 593 nm.[15][16] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[16]

  • Rationale for Use: This assay directly assesses the electron-donating capacity of this compound. It provides a different perspective on its antioxidant potential, focusing on its ability to act as a reductant.

  • Protocol:

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

      • TPZ (2,4,6-Tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

      • Ferric Chloride (FeCl₃) Solution (20 mM): Prepare an aqueous solution of FeCl₃.

      • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Assay Procedure:

      • Add a small volume of the sample (and a ferrous sulfate standard curve) to a 96-well plate.

      • Add the FRAP reagent to each well.

      • Incubate at 37°C for a specified time (e.g., 4 minutes).[16]

      • Measure the absorbance at 593 nm.

    • Data Analysis:

      • Construct a standard curve using ferrous sulfate.

      • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Assay Principle Wavelength Standard Measures
DPPH Radical Scavenging (HAT)~517 nmAscorbic Acid/TroloxHydrogen-donating ability
ABTS Radical Cation Scavenging (SET)~734 nmTroloxElectron-donating ability
FRAP Ferric Ion Reduction~593 nmFeSO₄Reducing Power

Part 2: Cell-Based Assay for Biological Relevance

While in vitro chemical assays are valuable for initial screening, they do not account for cellular uptake, metabolism, and localization of the compound. Therefore, a cell-based assay is crucial to assess the antioxidant activity in a more physiologically relevant context.[17][18]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell.[17][18] The most common probe is 2',7'-dichlorofluorescin diacetate (DCFH-DA).[18] DCFH-DA is a non-polar compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[17] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17] The antioxidant activity of the test compound is quantified by its ability to reduce the fluorescence signal.

  • Rationale for Use: This assay provides a more biologically relevant measure of antioxidant activity by considering the bioavailability and intracellular efficacy of this compound.

  • Protocol:

    • Cell Culture:

      • Culture a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well, clear-bottom black plate until confluent.

    • Assay Procedure:

      • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

      • Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) for a designated period (e.g., 1 hour).

      • Add the DCFH-DA probe to the cells and incubate.

      • Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

      • Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

    • Data Analysis:

      • Calculate the area under the curve (AUC) from the fluorescence versus time plot.

      • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

      • Express the results as micromoles of quercetin equivalents per mole of the compound.

G cluster_0 Cellular Uptake and Deacetylation cluster_1 Oxidative Stress and Fluorescence DCFH_DA DCFH-DA (Cell Permeable) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH ROS ROS (e.g., from AAPH) DCFH->ROS DCF DCF (Fluorescent) ROS->DCF Antioxidant This compound Antioxidant->ROS Inhibition

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) Assay.

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of the antioxidant properties of this compound. By employing a combination of in vitro chemical assays (DPPH, ABTS, and FRAP) and a biologically relevant cell-based assay (CAA), researchers can obtain a multifaceted understanding of the compound's antioxidant potential. The detailed protocols and the rationale behind their selection are designed to ensure scientific rigor and the generation of reliable and reproducible data. The insights gained from these studies will be invaluable for the further development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

References

The Versatile Oxalamide: A Guide to N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis, the quest for versatile building blocks that offer both structural rigidity and tunable functionality is paramount. N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, hereafter referred to as BHMPO, has emerged as a molecule of significant interest. Its symmetrically substituted oxalamide core, flanked by sterically hindered phenolic rings, imparts a unique combination of properties that researchers, scientists, and drug development professionals can leverage for the construction of complex molecular architectures.

This technical guide moves beyond a simple recitation of facts to provide an in-depth exploration of BHMPO's utility. We will delve into the causality behind its reactivity, offer field-proven insights into its applications, and provide detailed, self-validating protocols for its synthesis and deployment in cutting-edge synthetic methodologies. The inherent structure of BHMPO, with its capacity for strong hydrogen bonding and as a coordinating ligand, makes it a valuable tool in areas ranging from catalysis to polymer chemistry.[1][2]

Core Attributes of this compound (BHMPO)

The utility of BHMPO stems from its distinct structural features. The central oxalamide moiety provides a rigid and planar linker, while the two 4-hydroxy-2,6-dimethylphenyl groups offer multiple reactive sites and steric bulk.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₈H₂₀N₂O₄Provides a foundation for calculating stoichiometry and yields.
Molecular Weight 328.36 g/mol Essential for accurate measurement of reagents.
Appearance Off-white to brown solidA physical descriptor for material identification.
Key Functional Groups Phenolic hydroxyl (-OH), Amide (-CONH-)The hydroxyl groups are key for nucleophilic reactions and coordination, while the amide provides structural rigidity.

The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H) allows BHMPO to participate in intricate hydrogen-bonding networks, a feature that can be exploited in supramolecular chemistry and materials science.

Application in Asymmetric Catalysis: A Ligand for Copper-Catalyzed Cross-Coupling

A significant application of BHMPO is its role as a highly effective ligand in copper-catalyzed cross-coupling reactions. Specifically, it has demonstrated remarkable efficacy in the hydroxylation of aryl halides, a transformation of fundamental importance in the synthesis of phenols, which are prevalent in pharmaceuticals, agrochemicals, and natural products.[3][4]

Mechanistic Rationale: The BHMPO Advantage

The BHMPO ligand, in conjunction with a copper source such as copper(II) acetylacetonate (Cu(acac)₂), forms a potent catalytic system. The success of this system can be attributed to several factors:

  • Bidentate Coordination: The two phenolic hydroxyl groups and the amide oxygens can coordinate to the copper center, forming a stable chelate that modulates the metal's reactivity.

  • Enhanced Solubility: The organic nature of the ligand improves the solubility of the copper catalyst in organic solvents, facilitating homogeneous catalysis.[3]

  • Steric Shielding: The bulky 2,6-dimethylphenyl groups create a specific steric environment around the copper center, which can influence selectivity and prevent catalyst deactivation.

This combination of electronic and steric effects allows the Cu/BHMPO system to efficiently catalyze the hydroxylation of a broad range of aryl halides, including challenging aryl chlorides, under relatively mild conditions.[2][3][4]

Experimental Protocol: Copper-Catalyzed Hydroxylation of Aryl Halides

This protocol is adapted from the work of Ma and coworkers, who developed a highly efficient method for this transformation.[2][3][4]

Reaction Scheme:

Materials:

  • Aryl halide (1.0 mmol)

  • Copper(II) acetylacetonate (Cu(acac)₂) (0.02 mmol, 2 mol%)

  • This compound (BHMPO) (0.04 mmol, 4 mol%)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Water (0.2 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Cu(acac)₂ (5.2 mg, 0.02 mmol), and BHMPO (13.1 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add potassium hydroxide (112 mg, 2.0 mmol), DMSO (2.0 mL), and water (0.2 mL).

  • Seal the tube and place it in a preheated heating block at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, quench the reaction by adding 1 M aqueous HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenol.

Data Presentation: Substrate Scope and Yields

EntryAryl HalideProductYield (%)
14-Iodoanisole4-Methoxyphenol95
24-Bromobenzonitrile4-Cyanophenol88
34-Chlorotoluenep-Cresol82
41-Bromonaphthalene1-Naphthol91

Yields are representative and may vary based on reaction scale and purity of reagents.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Aryl Halide, Cu(acac)₂, and BHMPO to Schlenk tube B Evacuate and backfill with inert gas A->B C Add KOH, DMSO, and H₂O B->C D Seal tube and heat at 110 °C for 24h C->D E Cool to RT and quench with 1M HCl D->E F Extract with Ethyl Acetate E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H I I H->I Isolated Phenol Product

Caption: Experimental workflow for the Cu-catalyzed hydroxylation.

BHMPO as a Bifunctional Monomer in Polymer Synthesis

The di-functional nature of BHMPO, possessing two phenolic hydroxyl groups, makes it an attractive monomer for step-growth polymerization. Its incorporation into polymer backbones can impart desirable properties such as thermal stability, rigidity, and specific recognition sites. One area of application is in the synthesis of poly(arylene ether ketone)s (PAEKs), a class of high-performance thermoplastics.

Rationale for Incorporation into PAEKs

The rigid oxalamide linkage and the hindered phenolic units of BHMPO can disrupt polymer chain packing, potentially leading to amorphous polymers with higher glass transition temperatures (Tg) and improved solubility in organic solvents. The hydrogen bonding capabilities of the oxalamide moiety can also introduce inter-chain interactions, influencing the material's mechanical properties.

Protocol: Synthesis of a BHMPO-Containing Poly(arylene ether ketone)

This is a representative protocol for the synthesis of a PAEK copolymer incorporating BHMPO.

Reaction Scheme:

Materials:

  • This compound (BHMPO) (x mmol)

  • Bisphenol A (y mmol)

  • 4,4'-Difluorobenzophenone (x+y mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 * (x+y) mmol)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Dean-Stark trap

  • Mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a Dean-Stark trap, add BHMPO, Bisphenol A, 4,4'-difluorobenzophenone, and potassium carbonate.

  • Add NMP and toluene (typically a 4:1 v/v ratio) to the flask.

  • Heat the mixture to 140-150 °C with vigorous stirring under a nitrogen flow to azeotropically remove water with toluene.

  • After the removal of water is complete, drain the toluene from the Dean-Stark trap and raise the temperature to 180-190 °C.

  • Maintain the reaction at this temperature for 8-12 hours, during which the viscosity of the solution will increase significantly.

  • Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven at 100 °C overnight.

Logical Relationship Diagram:

G Monomers BHMPO Bisphenol A 4,4'-Difluorobenzophenone Polymerization Nucleophilic Aromatic Substitution Polymerization (K₂CO₃, NMP, 180-190°C) Monomers->Polymerization PAEK High-Performance PAEK Copolymer Polymerization->PAEK

Caption: Synthesis of a BHMPO-based PAEK copolymer.

Synthesis of this compound (BHMPO)

For researchers wishing to utilize BHMPO, a reliable and scalable synthesis is essential. The most common and efficient method is the condensation of 4-amino-2,6-dimethylphenol with an oxalate source like diethyl oxalate or oxalyl chloride.[5]

Protocol: Laboratory-Scale Synthesis of BHMPO

Reaction Scheme:

Materials:

  • 4-Amino-2,6-dimethylphenol (10.0 g, 72.9 mmol)

  • Diethyl oxalate (5.33 g, 36.5 mmol)

  • High-boiling point solvent (e.g., diphenyl ether or ethylene glycol) (optional)

  • Round-bottom flask with a condenser

  • Heating mantle

Procedure:

  • Combine 4-amino-2,6-dimethylphenol and diethyl oxalate in a round-bottom flask.

  • Heat the mixture to 160-180 °C under a nitrogen atmosphere. The use of a high-boiling solvent can aid in temperature control and mixing.

  • Ethanol will begin to distill from the reaction mixture as the reaction proceeds. Continue heating for 4-6 hours or until the evolution of ethanol ceases.

  • Cool the reaction mixture to room temperature. The product will often solidify.

  • Triturate the solid with a suitable solvent such as ethanol or acetone to remove unreacted starting materials and byproducts.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield BHMPO as an off-white to brown powder.

  • The product can be further purified by recrystallization if necessary.

Workflow Diagram:

G A Combine 4-Amino-2,6-dimethylphenol and Diethyl Oxalate B Heat to 160-180 °C (4-6 hours) A->B C Collect evolved ethanol B->C D Cool to Room Temperature B->D E Triturate with Ethanol D->E F Filter and Dry E->F G Pure BHMPO F->G

Caption: Synthesis workflow for BHMPO.

Conclusion and Future Outlook

This compound is a testament to the power of thoughtful molecular design. Its unique structural and electronic properties have established it as a valuable tool in the synthetic chemist's arsenal. The applications detailed herein, from its role as a ligand in catalysis to its use as a monomer in high-performance polymers, showcase its versatility. As the drive for more efficient and selective synthetic methodologies continues, the potential for BHMPO and its derivatives to contribute to the synthesis of novel complex molecules, functional materials, and pharmaceutical agents is vast. Future research will likely explore its application in asymmetric catalysis, the development of novel supramolecular assemblies, and the synthesis of advanced polymers with tailored properties.

References

Application Notes & Protocols: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Modulating Inflammation

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, hereafter referred to as HDMPOA, is a symmetrical oxalamide derivative with the molecular formula C18H20N2O4.[1][2] This compound has emerged as a molecule of significant interest in medicinal chemistry due to its potent antioxidant and anti-inflammatory properties.[2][3] Structurally, HDMPOA features two 4-hydroxy-2,6-dimethylphenyl moieties linked by an oxalamide bridge. The phenolic hydroxyl groups are key to its biological activity, acting as hydrogen donors to neutralize free radicals, thereby mitigating oxidative stress, a common feature of inflammatory environments.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HDMPOA as a potential anti-inflammatory agent, with a focus on its proposed mechanism of action involving the inhibition of the NLRP3 inflammasome.

Proposed Mechanism of Action: Targeting the NLRP3 Inflammasome

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key multiprotein complex of the innate immune system that, when activated, drives a potent inflammatory response. Aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory conditions.[4][5]

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is often initiated by microbial components like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leads to the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[6][7]

While direct inhibition of the NLRP3 inflammasome by HDMPOA has not been explicitly demonstrated in the literature, there is compelling indirect evidence to suggest this as a primary mechanism of its anti-inflammatory action. Studies have shown that HDMPOA effectively inhibits the production of pro-inflammatory cytokines, including IL-1β, in LPS-stimulated immune cells.[2][8][9] This suppression of a key downstream product of NLRP3 inflammasome activation strongly suggests that HDMPOA interferes with this signaling pathway.

The proposed mechanism is that HDMPOA, through its antioxidant and other molecular properties, disrupts the signaling cascade leading to NLRP3 inflammasome assembly and/or the enzymatic activity of caspase-1. This results in a significant reduction in the secretion of mature IL-1β, thereby dampening the inflammatory response.

Signaling Pathway Diagram

Caption: Proposed mechanism of HDMPOA in inhibiting the NLRP3 inflammasome pathway.

In Vitro Evaluation of HDMPOA

This protocol details an in vitro assay to assess the efficacy of HDMPOA in inhibiting LPS-induced inflammation in a human monocytic cell line, THP-1.

Experimental Workflow: In Vitro

in_vitro_workflow cluster_setup Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Endpoint Analysis A Culture THP-1 Monocytes B Seed THP-1 cells in 96-well plates A->B C Differentiate with PMA (100 ng/mL) for 48h B->C D Rest for 24h in fresh medium C->D E Pre-treat with HDMPOA (various concentrations) for 2h D->E F Prime with LPS (1 µg/mL) for 4h E->F G Stimulate with ATP (5 mM) for 45 min F->G H Collect cell culture supernatants G->H K Assess cell viability (e.g., MTT assay) G->K I Measure IL-1β levels by ELISA H->I J Measure Caspase-1 activity in cell lysates H->J

Caption: Experimental workflow for in vitro evaluation of HDMPOA.

Protocol: Inhibition of LPS-Induced IL-1β Secretion in THP-1 Macrophages

1. Materials

  • THP-1 human monocytic cell line (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • HDMPOA

  • Human IL-1β ELISA kit

  • Caspase-1 activity assay kit

  • MTT assay kit

2. Cell Culture and Differentiation

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Induce differentiation into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

  • After incubation, aspirate the PMA-containing medium, wash the adherent cells gently with sterile PBS, and add fresh, complete RPMI-1640 medium.

  • Allow the cells to rest for 24 hours before proceeding with the experiment.

3. Treatment and Stimulation

  • Prepare stock solutions of HDMPOA in DMSO and dilute to desired concentrations in cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Pre-treat the differentiated THP-1 cells with various concentrations of HDMPOA for 2 hours. Include a vehicle control (medium with DMSO).

  • Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 4 hours.

  • Stimulate NLRP3 inflammasome activation by adding ATP to a final concentration of 5 mM and incubate for an additional 45 minutes.

4. Endpoint Analysis

  • IL-1β Measurement:

    • Carefully collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.[10][11][12][13]

  • Caspase-1 Activity Assay:

    • Lyse the cells according to the protocol provided with the caspase-1 activity assay kit.

    • Measure caspase-1 activity in the cell lysates.[7][14][15]

  • Cell Viability Assay:

    • Assess the cytotoxicity of HDMPOA using an MTT assay or similar method to ensure that the observed effects are not due to cell death.

Data Presentation: In Vitro Results
Treatment GroupHDMPOA (µM)IL-1β Secretion (pg/mL)Caspase-1 Activity (RFU)Cell Viability (%)
Untreated Control0BaselineBaseline100
LPS + ATP0HighHigh~95
HDMPOA1ReducedReduced~100
HDMPOA10Significantly ReducedSignificantly Reduced~98
HDMPOA50Markedly ReducedMarkedly Reduced~96

Data are representative and will vary based on experimental conditions.

In Vivo Evaluation of HDMPOA

This protocol describes an in vivo model to assess the anti-inflammatory efficacy of HDMPOA in a rodent model of acute inflammation.

Experimental Workflow: In Vivo

in_vivo_workflow cluster_prep Animal Preparation cluster_admin Drug Administration & Inflammation Induction cluster_measurement Measurement & Analysis A Acclimatize male Wistar rats (180-220g) for 1 week B Fast animals overnight before experiment A->B C Administer HDMPOA (various doses, p.o.) or vehicle B->C D Administer standard drug (e.g., Indomethacin) B->D E Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw after 1h C->E D->E F Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection E->F G Calculate percentage inhibition of edema F->G H Sacrifice animals and collect paw tissue for histological analysis F->H

References

Analytical techniques for quantifying N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in a mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Abstract

This document provides a comprehensive guide to the analytical techniques for the quantification of this compound (CAS: 1809288-95-6) in complex mixtures. We present two robust methods: a rapid screening technique using UV-Vis Spectrophotometry and a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The core of this guide is a detailed, step-by-step protocol for the HPLC method, complete with system parameters, sample preparation, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction to this compound

This compound is a symmetrically substituted oxalamide derivative with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of approximately 328.37 g/mol .[5][6] Its structure, featuring two phenolic (4-hydroxy-2,6-dimethylphenyl) groups, makes it a subject of interest for its potential antioxidant and anti-inflammatory properties.[7] It also serves as a key intermediate in the synthesis of more complex molecules and polymers.[5][8]

Given its potential applications, the ability to accurately and reliably quantify this compound in various matrices—from reaction mixtures to formulated products—is critical for research, development, and quality control. This guide addresses this need by providing validated analytical protocols.

Key Chemical Properties:

  • CAS Number: 1809288-95-6[5][6]

  • Molecular Formula: C₁₈H₂₀N₂O₄[5][9]

  • Molecular Weight: 328.368 g/mol [7]

  • Key Functional Groups: Phenolic hydroxyl (-OH) groups, amide (-C(O)NH-) linkages, and aromatic rings. These groups are chromophoric, making the molecule suitable for UV-based detection.

Principle and Rationale for Method Selection

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, particularly the need for specificity in a complex matrix.

UV-Vis Spectrophotometry (Screening Method)

Principle: This technique relies on the principle that molecules with chromophores, such as the aromatic rings in the target analyte, absorb light in the ultraviolet-visible spectrum.[10][11] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.[12]

Rationale: UV-Vis spectrophotometry is a rapid, simple, and cost-effective method.[11][13] It is ideal for estimating the concentration of the pure compound or for high-throughput screening where specificity is not a primary concern. However, its significant limitation is the lack of specificity; any other component in the mixture that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Definitive Method)

Principle: HPLC is a powerful separation technique. In RP-HPLC, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the components of the mixture.[14][15] Compounds are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column. Following separation, the analyte is detected and quantified, typically by a UV detector.

Rationale: HPLC is the method of choice for quantifying an analyte in a mixture.[14] Its high resolving power ensures that the target analyte is separated from impurities, degradation products, and other matrix components, providing the specificity that UV-Vis spectrophotometry lacks.[16] This is essential for accurate quantification in real-world samples and for stability studies. The use of a Diode Array Detector (DAD) further enhances method specificity by allowing for peak purity analysis.[14]

Primary Method: Quantitation by RP-HPLC with UV Detection

This section details the definitive method for the specific and accurate quantification of this compound.

Experimental Workflow

The overall process from sample receipt to final data reporting is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reference Standard & Sample Weighing B Solution Preparation (Standards & Samples) A->B F Sample Injection & Chromatographic Run B->F C Mobile Phase Preparation D HPLC System Equilibration C->D E Method Validation (Specificity, Linearity, etc.) D->E E->F G Peak Integration & Data Acquisition F->G H Concentration Calculation (Using Calibration Curve) G->H I Report Generation H->I

Caption: High-level workflow for the HPLC-based quantification.

Materials and Instrumentation
  • Reference Standard: this compound, purity ≥97%

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (ACS Grade), Deionized Water (18.2 MΩ·cm)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Cogent Bidentate C18™, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column). A similar chemistry is effective for other bisphenol compounds.[17]

  • Software: Chromatography Data Station (CDS) software for instrument control and data processing.

Detailed Protocol: HPLC Method

1. Mobile Phase Preparation:

  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
  • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration. The use of a weak acid like formic acid is common for analyzing phenolic compounds to ensure good peak shape.[17]

2. Standard Solution Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
  • Working Standards: Perform serial dilutions of the Stock Standard with a 50:50 mixture of Methanol and Water to prepare a series of calibration standards. A suggested range is 5, 10, 25, 50, 100, and 150 µg/mL.

3. Sample Preparation:

  • Accurately weigh a portion of the sample mixture expected to contain the analyte.
  • Dissolve the sample in Methanol, using sonication if necessary to ensure complete dissolution.
  • Dilute with a 50:50 mixture of Methanol and Water to a final concentration within the calibration range (e.g., ~50 µg/mL).
  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates.

4. HPLC System Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12-12.1 min: 90% to 60% B12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 15 minutes

Rationale for Parameter Choices:

  • Gradient Elution: A gradient is chosen to ensure elution of the moderately lipophilic analyte (LogP ≈ 2.56) in a reasonable time while also cleaning the column of more strongly retained impurities.[5]

  • Detection Wavelength: Phenolic compounds typically exhibit strong UV absorbance around 280 nm, providing good sensitivity.[12] A full UV scan of the reference standard should be performed initially to confirm the optimal wavelength (λmax).

Method Validation Protocol (per ICH Q2(R1))

A validated analytical method provides assurance of its reliability.[1][4] The following parameters must be assessed.

Validation_Pyramid cluster_foundation Foundation cluster_core Core Quantitative Metrics cluster_limits Sensitivity Limits Specificity Specificity (Analyte vs. Matrix) Linearity Linearity Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Range Range Linearity->Range LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ

Caption: Key parameters for analytical method validation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix placebo).[16] Protocol:

  • Inject a blank (diluent).

  • Inject a placebo solution (mixture matrix without the analyte).

  • Inject the analyte standard solution.

  • Inject a spiked placebo sample. Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. Peak purity analysis using a DAD should pass for the analyte peak in the spiked sample.

Linearity

Objective: To verify that the instrument response is directly proportional to the analyte concentration over a specified range.[4] Protocol:

  • Prepare at least five concentrations of the analyte across the intended range (e.g., 5 to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the measured value to the true value.[16] Protocol:

  • Prepare a placebo mixture and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements.[4] Protocol:

  • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol:

  • Based on the Signal-to-Noise ratio (S/N):

    • LOD is the concentration that yields an S/N ratio of 3:1.

    • LOQ is the concentration that yields an S/N ratio of 10:1.

  • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve. Acceptance Criteria: The LOQ must be verified for acceptable precision and accuracy.

Summary of Validation Parameters
Validation ParameterTypical Acceptance Criteria
Specificity No interference at analyte retention time
Linearity (r²) ≥ 0.999
Range 80% - 120% of test concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ S/N ≥ 10; demonstrate acceptable precision/accuracy

Secondary Method: Quantitation by UV-Vis Spectrophotometry

This method is suitable for rapid screening of relatively pure samples.

1. Instrument Setup:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

2. Wavelength (λmax) Determination:

  • Prepare a ~10 µg/mL solution of the analyte in Methanol.
  • Scan the solution to determine the wavelength of maximum absorbance (λmax). The phenolic structure suggests this will be around 280 nm.[12]

3. Calibration Curve:

  • Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) in Methanol.
  • Measure the absorbance of each standard at the predetermined λmax, using Methanol as the blank.
  • Plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

4. Sample Analysis:

  • Prepare the sample solution in Methanol to a concentration that falls within the linear range of the calibration curve.
  • Measure the absorbance at λmax.
  • Calculate the concentration using the linear regression equation from the calibration curve.

Conclusion

This document provides two validated methods for the quantification of this compound. The RP-HPLC method is presented as the primary, definitive technique, offering high specificity, accuracy, and precision, making it suitable for rigorous quality control and research applications. The UV-Vis spectrophotometry method serves as a valuable tool for rapid, high-throughput screening of non-complex samples. Adherence to these protocols, particularly the comprehensive validation plan, will ensure the generation of reliable and defensible analytical data.

References

Troubleshooting & Optimization

Troubleshooting common issues in the synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of this compound. This guide is structured as a series of frequently asked questions (FAQs) to directly address common and complex challenges encountered in the laboratory. The insights provided are grounded in established reaction mechanisms and practical, field-proven experience to help you optimize your synthetic outcomes.

Section 1: Starting Material and Reagent Integrity

The quality of your starting materials is the foundation of a successful synthesis. Issues at this stage will invariably cascade, leading to poor yields and complex purification challenges.

Q1: My 4-amino-2,6-dimethylphenol starting material has a pink or brownish tint. Can I still use it for the reaction?

Answer: It is strongly advised against using discolored 4-amino-2,6-dimethylphenol without purification. Aminophenols are notoriously susceptible to air oxidation, and the observed color indicates the formation of quinone-imine type impurities. These impurities not only reduce the effective concentration of your starting material but can also introduce a cascade of colored byproducts that are difficult to remove from the final product.

  • Causality: The phenolic hydroxyl and aromatic amine groups are electron-donating, making the ring system highly susceptible to oxidation. This process is often accelerated by exposure to air, light, and trace metal impurities. Using oxidized starting material will almost certainly result in a discolored and impure final product.

Q2: What is the most effective way to handle and store oxalyl chloride to prevent degradation?

Answer: Oxalyl chloride is an aggressive acylating agent and is extremely sensitive to moisture. Proper handling is critical for reaction success.

  • Expertise & Experience: Hydrolysis is the primary degradation pathway. Oxalyl chloride reacts violently with water to form oxalic acid, HCl, CO, and CO₂ gas, rendering it useless for the amidation reaction.[1] This is why anhydrous conditions are paramount.[2][3]

  • Protocol Recommendations:

    • Storage: Store oxalyl chloride in a tightly sealed container, preferably with a Teflon-lined cap, under an inert atmosphere (e.g., nitrogen or argon). A desiccator cabinet is an ideal storage location.

    • Handling: Always handle oxalyl chloride in a well-ventilated fume hood. Use dry, oven-baked glassware and dry syringes or cannulas for transfers. Never leave the bottle open to the atmosphere.

    • Solvent Quality: Ensure the solvent used for the reaction (e.g., THF, Dichloromethane) is truly anhydrous. Using a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (solvent still) is best practice.

Section 2: Core Synthesis and Reaction Troubleshooting

This section addresses issues that arise during the reaction itself, from low yields to unexpected side reactions.

Q3: I am getting a very low or no yield of the desired product. What are the most common causes?

Answer: Low or zero yield in this amide coupling reaction typically points to one of four critical failures: (1) poor quality of the amine starting material, (2) complete hydrolysis of the oxalyl chloride, (3) ineffective acid scavenging, or (4) steric hindrance.

  • Troubleshooting Workflow: The following decision tree can help diagnose the issue.

G start Low / No Yield Observed reagent_check 1. Verify Reagent Quality start->reagent_check condition_check 2. Review Reaction Conditions start->condition_check workup_check 3. Analyze Workup Procedure start->workup_check amine_quality Is 4-amino-2,6-dimethylphenol pure and colorless? reagent_check->amine_quality base_issue Was a suitable base (e.g., TEA) used in the correct stoichiometry (~2.2 eq)? condition_check->base_issue loss_issue Is product precipitating fully before filtration? workup_check->loss_issue oxalyl_quality Was oxalyl chloride handled under strictly anhydrous conditions? amine_quality->oxalyl_quality Yes solution_purify_amine Solution: Purify amine via recrystallization or column. amine_quality->solution_purify_amine No oxalyl_quality->condition_check Yes solution_use_fresh_reagents Solution: Use fresh, anhydrous solvent and new oxalyl chloride. oxalyl_quality->solution_use_fresh_reagents No temp_issue Was oxalyl chloride added slowly at low temperature (0 °C)? base_issue->temp_issue Yes solution_check_base Solution: Ensure base is dry and correct amount is used to neutralize 2 eq. of HCl. base_issue->solution_check_base No temp_issue->workup_check Yes solution_control_temp Solution: Maintain cold temp during addition to control reactivity and prevent side reactions. temp_issue->solution_control_temp No solution_optimize_workup Solution: Adjust solvent polarity or cool to lower temperature to maximize precipitation. loss_issue->solution_optimize_workup No

Caption: Troubleshooting Decision Tree for Low Yield.

  • Trustworthiness: The reaction involves a nucleophilic acyl substitution where two equivalents of the amine react with one equivalent of oxalyl chloride.[1] This generates two equivalents of HCl as a byproduct. If a base (like triethylamine) is not present in sufficient quantity (>2 equivalents), the generated HCl will protonate the amine starting material, rendering it non-nucleophilic and effectively stopping the reaction.[4][5]

Q4: My reaction mixture turns a dark color upon adding oxalyl chloride, and the final product is an off-white or brown powder. What causes this and how can I prevent it?

Answer: This is a classic sign of oxidation and potentially polymerization side reactions.

  • Expertise & Experience: The phenolic -OH groups are sensitive to oxidation, which can be exacerbated by acidic conditions or heat.[2][3] The immediate color change upon adding oxalyl chloride suggests that the reaction is either too exothermic or that impurities in the starting materials are catalyzing degradation.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Temperature Control: The addition of oxalyl chloride to the amine solution should be done slowly and at a reduced temperature (e.g., 0 °C in an ice bath).[2] This dissipates the heat of reaction and minimizes side reactions.

    • Purification: If the product is already formed but discolored, purification via recrystallization is necessary. Activated carbon can sometimes be used during recrystallization to remove colored impurities, but it should be used judiciously as it can also adsorb the desired product.

Section 3: Experimental Protocols and Data

Q5: Can you provide a reliable, step-by-step protocol for the synthesis?

Answer: Absolutely. The following protocol is a robust method derived from common literature procedures.[2][3] It emphasizes the critical parameters discussed above.

Protocol 1: Synthesis of this compound

Reagents & Materials:

  • 4-Amino-2,6-dimethylphenol

  • Oxalyl Chloride

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (1M aq.)

  • Deionized Water

  • Diethyl Ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus.

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2,6-dimethylphenol (2.05 equivalents) in anhydrous THF.

  • Add Base: Add anhydrous triethylamine (2.2 equivalents) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Oxalyl Chloride Addition: In a separate, dry dropping funnel, prepare a solution of oxalyl chloride (1.0 equivalent) in a small amount of anhydrous THF.

  • Add the oxalyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, the resulting precipitate is collected by vacuum filtration.

  • Washing: Wash the filter cake sequentially with dilute 1M HCl (to remove excess TEA), deionized water, and finally a small amount of cold diethyl ether to aid in drying.[2]

  • Drying: Dry the resulting solid under vacuum to obtain the crude product. The product can be further purified by recrystallization.

Data Summary Table
ReagentMolar RatioRole in Reaction
4-Amino-2,6-dimethylphenol2.05Nucleophile; Forms the amide bonds with the oxalyl core
Oxalyl Chloride1.00Electrophile; Provides the two-carbon oxalamide backbone
Triethylamine (TEA)2.20Base; Scavenges the two equivalents of HCl byproduct
Tetrahydrofuran (THF)SolventAnhydrous reaction medium

Section 4: Advanced Topics and Final Product Characterization

Q6: Besides low yield and impurities, are there other potential side reactions I should be aware of?

Answer: Yes. While the primary reaction is robust, other minor pathways can occur, especially if conditions are not optimal.

  • Incomplete Reaction: If less than two equivalents of the amine react, you could form the mono-amide, mono-acyl chloride intermediate (N-(4-hydroxy-2,6-dimethylphenyl)-2-chloro-2-oxoacetamide). This is typically avoided by using a slight excess of the amine.

  • O-Acylation: While less likely with the highly reactive oxalyl chloride compared to other acylating agents, it's theoretically possible for the phenolic hydroxyl group to be acylated, especially if the amine is sterically hindered or its nucleophilicity is reduced. This is generally not a major concern in this specific synthesis.

The general reaction workflow is summarized in the diagram below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C reagents->cool add Slowly Add Oxalyl Chloride cool->add stir Stir at RT (2-4h) add->stir filter Filter Precipitate stir->filter wash Wash Solid (HCl, H2O, Ether) filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize (If Needed) dry->purify

Caption: General Experimental Workflow.

References

Optimizing the reaction conditions for the synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Welcome to the technical support guide for the synthesis of this compound (CAS 1809288-95-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic protocols, improve yield, and ensure high purity.

Reaction Overview & Core Chemistry

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The reaction involves the condensation of two equivalents of 4-amino-2,6-dimethylphenol with an oxalate source, typically diethyl oxalate or oxalyl chloride, to form the stable diamide product.[1] Success hinges on precise control of stoichiometry, temperature, and the exclusion of water, especially when using the highly reactive oxalyl chloride.[1][2]

ReactionScheme cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts amine 2 x 4-Amino-2,6-dimethylphenol reaction_node Base / Heat Anhydrous Solvent amine->reaction_node oxalate + Diethyl Oxalate OR + Oxalyl Chloride oxalate->reaction_node product This compound reaction_node->product byproduct 2 x Ethanol OR 2 x HCl reaction_node->byproduct

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing foundational knowledge for experimental design.

Q1: What are the primary synthetic routes for this compound? There are two predominant methods for synthesizing this compound:

  • Condensation with Diethyl Oxalate: This method involves reacting 4-amino-2,6-dimethylphenol with diethyl oxalate, often under reflux conditions in a suitable solvent.[1] It is generally a slower reaction but is less sensitive to moisture than the oxalyl chloride route.

  • Condensation with Oxalyl Chloride: This is a faster, more reactive route that uses oxalyl chloride as the acylating agent.[1][2] This reaction is highly exothermic and requires careful temperature control (typically starting at 0°C) and the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Q2: Why are anhydrous conditions so critical for this synthesis? Anhydrous (water-free) conditions are essential, particularly when using oxalyl chloride or diethyl oxalate.[1][2] Water can hydrolyze these reagents back to oxalic acid, which will not react with the amine to form the desired amide. This side reaction consumes your starting material and significantly reduces the yield.

Q3: What is the function of the base in the reaction? When using oxalyl chloride, the reaction produces two equivalents of hydrochloric acid (HCl) for every mole of product formed. The base, typically a tertiary amine like triethylamine (TEA) or an inorganic base like sodium hydroxide (NaOH), is added to neutralize this acid.[1][2] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q4: Which solvents are most effective for this synthesis? Aprotic solvents are generally preferred to avoid side reactions with the oxalate source.[1] Common choices include:

  • Tetrahydrofuran (THF): A good general-purpose solvent for both routes.

  • Dichloromethane (DCM): Often used in the oxalyl chloride method due to its low boiling point, making removal easy.

  • Dimethylformamide (DMF): A polar aprotic solvent that can help with solubility but requires high vacuum for removal. For the oxalyl chloride route using NaOH as a base, a biphasic THF/water system can also be employed in a Schotten-Baumann-type reaction.[2]

Q5: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against a standard of the 4-amino-2,6-dimethylphenol starting material. The reaction is complete when the starting material spot has been completely consumed. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Caption: A troubleshooting decision tree for common synthesis issues.

Problem: Low or No Product Yield
  • Q: My reaction yield is very low. I suspect my reagents are the issue. What should I do?

    • Plausible Cause & Solution: The 4-amino-2,6-dimethylphenol starting material can degrade over time. Its purity is paramount. Check the melting point and appearance. If it is discolored (pink or brown instead of off-white), it should be recrystallized from an appropriate solvent system like ethanol/water before use. Additionally, oxalyl chloride is highly reactive and can decompose if not stored properly. Always use a fresh bottle or a recently opened one stored under an inert atmosphere. For industrial-scale synthesis, using a slight excess of the amine (e.g., a 2.05:1 molar ratio of amine to oxalyl chloride) can ensure the more expensive oxalate donor is fully consumed, maximizing yield based on that reagent.[1]

  • Q: I added all my reagents but the starting material is not being consumed. What could be wrong?

    • Plausible Cause & Solution: If you are using the oxalyl chloride method, this is a classic sign of insufficient or inactive base. The triethylamine (TEA) may be old and have absorbed atmospheric CO2 and water. Use freshly distilled TEA. If using NaOH, ensure it is fully dissolved. Without the base to neutralize the generated HCl, the reaction will stop almost immediately after it starts. For the diethyl oxalate method, this indicates insufficient heating. Ensure your reaction is reaching and maintaining the appropriate reflux temperature.

Problem: Product is Impure
  • Q: My final product is pink/brown, not off-white. Why?

    • Plausible Cause & Solution: The hydroxyl groups on the phenol rings are susceptible to oxidation, which can produce colored quinone-like impurities.[1][2] This is exacerbated by heat and the presence of air (oxygen). To mitigate this, perform the entire reaction and workup under an inert atmosphere (e.g., a nitrogen or argon blanket). Using solvents that have been degassed (by bubbling N2 or Ar through them) can also help minimize dissolved oxygen.

  • Q: My TLC shows multiple spots, including one that matches my starting material. How do I purify my product?

    • Plausible Cause & Solution: This indicates an incomplete reaction or ineffective purification. First, ensure the reaction has gone to completion by extending the reaction time. To purify the crude product, an acid wash is highly effective. Suspend the crude solid in a solvent like ethyl acetate and wash with dilute HCl (e.g., 1M). The acidic wash will protonate any unreacted basic amine, pulling it into the aqueous layer, while your neutral amide product remains in the organic layer.[2] Follow this with washes of water and brine, then dry and recrystallize the product.

Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for achieving high yield and purity.

Protocol 1: Oxalyl Chloride Method
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-amino-2,6-dimethylphenol (2.05 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.

  • Reaction: Cool the mixture to 0°C in an ice bath.

  • Addition: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous THF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Isolation: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Suspend the resulting crude solid in ethyl acetate. Wash sequentially with 1M HCl, water, and saturated NaCl (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Step: Recrystallize the solid from an ethanol/water mixture to obtain the pure this compound.

Protocol 2: Diethyl Oxalate Method
  • Preparation: To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 4-amino-2,6-dimethylphenol (2.0 equivalents) and diethyl oxalate (1.0 equivalent).

  • Reaction: Add a high-boiling point solvent such as toluene or xylene.

  • Heating: Heat the mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 12-24 hours. The ethanol byproduct will distill off. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid by filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted diethyl oxalate and then with hexanes to remove the solvent.

  • Final Step: If necessary, the product can be further purified by recrystallization.

Summary of Key Optimization Parameters

ParameterDiethyl Oxalate MethodOxalyl Chloride MethodRationale & Expert Insight
Amine:Oxalate Ratio 2.0 : 1.02.05 : 1.0A slight excess of the less expensive amine ensures complete conversion of the oxalate source.[1]
Temperature Reflux (110-140°C)0°C to Room TempOxalyl chloride is highly reactive and requires low temperatures to control the exothermic reaction. Diethyl oxalate requires heat to drive the less favorable reaction.[1][2]
Base Not requiredTriethylamine or NaOH (2.2 eq)Essential to neutralize the HCl byproduct, which would otherwise deactivate the nucleophilic amine.[1][2]
Solvent Toluene, XyleneAnhydrous THF, DCMHigh-boiling point solvents are needed for the reflux conditions of the diethyl oxalate method. Aprotic, lower-boiling solvents are ideal for the oxalyl chloride route.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Crucial for preventing the oxidation of the phenol groups, which leads to colored impurities.[1][2]
Workup Filtration & Solvent WashFiltration, Acid Wash, RecrystallizationThe oxalyl chloride method generates salts that must be removed. An acid wash is highly effective for removing residual amine starting material.[2]

References

Improving the yield and purity of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis and purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide.

Technical Support Center: this compound

Welcome to the technical support center for this compound (CAS 1809288-95-6). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most common questions and challenges encountered during the synthesis and purification of this valuable symmetrical oxalamide derivative.

This compound is a key intermediate in organic synthesis and a ligand in coordination chemistry, recognized for its ability to form strong hydrogen bonds and coordinate with metal ions.[1][2] Achieving high yield and purity is critical for its successful application in fields like catalysis and materials science.[3]

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method is the condensation reaction between 4-amino-2,6-dimethylphenol and an oxalate donor, typically oxalyl chloride or diethyl oxalate.[2] The reaction with oxalyl chloride is generally faster and more common in laboratory settings. It proceeds via a nucleophilic acyl substitution where the amino groups of two 4-amino-2,6-dimethylphenol molecules attack the electrophilic carbonyl carbons of oxalyl chloride.

Q2: What is the critical role of a base, such as triethylamine or pyridine, in the reaction?

The reaction of an amine with oxalyl chloride produces two equivalents of hydrochloric acid (HCl) as a byproduct. This generated acid can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge this HCl, forming a salt (e.g., triethylammonium chloride) and ensuring the amine remains available to react.[2][4] Pyridine can also act as a nucleophilic catalyst, activating the acyl chloride for the reaction.[4]

Q3: How critical are the reaction temperature and the rate of reagent addition?

They are extremely critical. The reaction between an amine and an acyl chloride is highly exothermic. Adding the oxalyl chloride slowly to a cooled solution (typically 0°C) of the amine is crucial for several reasons[1]:

  • Prevents Side Reactions: It minimizes the formation of undesired byproducts.

  • Controls Exotherm: It prevents a dangerous and uncontrolled temperature increase.

  • Ensures Selectivity: It favors the desired N,N'-diacylation over potential O-acylation of the phenol group, although N-acylation is generally much faster.

Q4: My 4-amino-2,6-dimethylphenol starting material is slightly colored. Will this affect the reaction?

Yes, it can. 4-amino-2,6-dimethylphenol, like many aminophenols, is susceptible to air oxidation, which can lead to colored impurities (often quinone-like structures).[5] Using discolored starting material can result in a colored final product that is difficult to purify. It is recommended to use high-purity, colorless starting material. If necessary, the starting material can be purified by recrystallization or column chromatography before use.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol provides a robust starting point for the synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
ReagentMolar Mass ( g/mol )CAS NumberNotes
4-Amino-2,6-dimethylphenol137.1815980-22-0Should be a white to off-white solid.[5]
Oxalyl chloride126.9379-37-8Highly corrosive and moisture-sensitive.[6]
Triethylamine (TEA)101.19121-44-8Anhydrous grade is recommended.
Tetrahydrofuran (THF)72.11109-99-9Anhydrous grade is recommended.
Step-by-Step Procedure
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-amino-2,6-dimethylphenol (2.0 equivalents).

  • Dissolution: Add anhydrous THF to the flask to dissolve the amine. Add triethylamine (2.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve oxalyl chloride (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, a precipitate (the product and triethylammonium chloride) will have formed.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake sequentially with dilute HCl (to remove any remaining triethylamine), deionized water (to remove the triethylammonium chloride salt), and finally with a small amount of cold diethyl ether or ethanol to aid in drying.[1]

  • Drying: Dry the resulting solid under vacuum to yield the crude this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Amine & Base in Anhydrous THF cool Cool to 0°C dissolve->cool add Dropwise Addition of Oxalyl Chloride cool->add stir Stir at RT (2-4h) add->stir filter Filter Precipitate stir->filter wash Wash with HCl, Water, Ether filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize dry->recrystallize final_product final_product recrystallize->final_product Pure Product

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: Oxalyl chloride hydrolyzes rapidly in the presence of water. 2. Incorrect Stoichiometry: An excess of oxalyl chloride or insufficient base can halt the reaction. 3. Incomplete Reaction: Reaction time may be too short.1. Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Carefully verify the mass and molar equivalents of all reagents. 3. Monitor the reaction by TLC. If starting material is still present after the initial reaction time, allow it to stir longer.
Product is Brown or Pink 1. Oxidation of Phenol: The 4-hydroxy-2,6-dimethylphenyl moiety is susceptible to air oxidation, especially under basic conditions.[1][7] 2. Impure Starting Material: Using oxidized 4-amino-2,6-dimethylphenol.1. Degas all solvents before use. Maintain a positive pressure of inert gas throughout the reaction and workup. 2. Purify the starting amine before the reaction. 3. During purification, a small amount of activated charcoal can be used during recrystallization, but use it sparingly as it may adsorb the product.[8]
Product is an Oily Solid 1. Presence of Impurities: Unreacted starting materials or byproducts can lower the melting point and prevent crystallization. 2. Residual Solvent: Trapped solvent (e.g., THF, DMF) can make the product oily.1. Ensure the washing steps during workup are thorough. A second recrystallization may be necessary. 2. Dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50°C) if the product is thermally stable.
Difficulty with Recrystallization 1. "Oiling Out": The solution is too concentrated, or it was cooled too rapidly. 2. Poor Solvent Choice: The product may have low solubility in the chosen solvent.1. If the product oils out, reheat the solution to redissolve it, add more solvent, and allow it to cool slowly and undisturbed. Seeding with a previously obtained crystal can help.[8] 2. The compound has poor solubility in many common solvents. Consider high-boiling point polar aprotic solvents like DMF or DMSO, or solvent mixtures. Perform small-scale solubility tests to find an appropriate system.

Troubleshooting start Experiment Complete: Low Yield Observed q1 Was the reaction monitored by TLC/LC-MS? start->q1 a1_yes Yes, starting material remained. q1->a1_yes Yes a1_no No, reaction was assumed complete. q1->a1_no No sol1 Diagnosis: Incomplete Reaction Solution: Increase reaction time or consider gentle heating. a1_yes->sol1 a1_no->sol1 q2 Were anhydrous conditions strictly maintained? sol1->q2 a2_no No, standard solvents/ glassware were used. q2->a2_no No q3 Was the product lost during workup? q2->q3 Yes sol2 Diagnosis: Reagent Decomposition Solution: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere. a2_no->sol2 final Re-run experiment with optimized parameters. sol2->final a3_yes Yes, a significant amount dissolved during washing. q3->a3_yes Yes q3->final No sol3 Diagnosis: Excessive Washing Loss Solution: Use minimal amounts of ice-cold washing solvents. a3_yes->sol3 sol3->final

References

Technical Support Center: Overcoming Solubility Challenges with N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in an experimental setting. As a symmetrically substituted oxalamide derivative, BHMPO's unique structure, characterized by two phenolic hydroxyl groups and a moderately lipophilic nature (LogP of approximately 2.56), presents both opportunities and challenges in its handling and application.[1] This guide provides in-depth, practical solutions and theoretical explanations to ensure the successful integration of BHMPO into your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of BHMPO.

Q1: What are the general solubility characteristics of this compound (BHMPO)?

A1: BHMPO is an off-white to brown solid compound.[2][3] Its solubility is largely dictated by its molecular structure, which includes two polar hydroxyl groups and nonpolar aromatic rings. This gives it moderate lipophilicity.[1] Generally, BHMPO exhibits good solubility in polar organic solvents such as dimethylformamide (DMF) and ethanol.[4] Conversely, its solubility in water is limited due to the presence of hydrophobic aromatic rings.[4]

Q2: I am unable to dissolve BHMPO in my desired solvent. What are the first steps I should take?

A2: If you are encountering poor solubility, begin by assessing your solvent choice. Given BHMPO's preference for polar organic solvents, ensure you are using an appropriate one, such as DMF, DMSO, or ethanol.[4] If the compound still does not dissolve, consider gentle heating or sonication to facilitate the process. It is also crucial to ensure the purity of your BHMPO sample, as impurities can sometimes affect solubility.

Q3: Can I use pH modification to improve the aqueous solubility of BHMPO?

A3: Yes, pH modulation is a highly effective strategy. BHMPO possesses two phenolic hydroxyl groups, which can be deprotonated under alkaline conditions to form phenoxide ions. This ionization significantly increases the polarity of the molecule and, consequently, its aqueous solubility. Conversely, in highly acidic conditions (pH 1-2), the solubility of phenolic compounds can also increase. Therefore, adjusting the pH of your aqueous solution to either a basic or a strongly acidic range can substantially improve the solubility of BHMPO.

Q4: Are there any recommended starting concentrations for preparing a stock solution of BHMPO?

Part 2: Troubleshooting Guide - Step-by-Step Solutions

This section provides detailed protocols and explanations for overcoming specific solubility issues.

Issue 1: BHMPO Precipitates Out of Solution Upon Dilution into an Aqueous Buffer

This is a common challenge when diluting a concentrated stock solution in an organic solvent into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.

Causality: The limited aqueous solubility of the neutral form of BHMPO is the primary cause. The organic solvent in the stock solution is not sufficient to maintain solubility in a predominantly aqueous environment.

Troubleshooting Workflow:

Figure 1: Workflow for addressing precipitation upon aqueous dilution.

Step-by-Step Protocol:

  • pH Adjustment:

    • If your experimental conditions allow, adjust the pH of your aqueous buffer. For many biological assays, a pH range of 7.2-7.4 is required. However, if permissible, increasing the pH to 8.0 or higher will deprotonate the phenolic hydroxyls, significantly enhancing solubility.

    • Prepare your aqueous buffer and, while stirring, add a small amount of a base (e.g., 1 M NaOH) dropwise until the desired alkaline pH is reached.

    • Alternatively, for experiments compatible with acidic conditions, adjust the pH to below 2 with an acid like HCl.

    • Slowly add the BHMPO stock solution to the pH-adjusted buffer while vortexing.

  • Co-Solvent System:

    • If pH adjustment is not an option, the use of a co-solvent can help maintain solubility.

    • Common biocompatible co-solvents include polyethylene glycol (PEG), ethanol, or propylene glycol.

    • Determine the maximum tolerable concentration of the co-solvent in your experiment.

    • Prepare your final solution by adding the BHMPO stock and the co-solvent to your aqueous buffer. It is often best to mix the co-solvent with the buffer before adding the compound stock.

  • Concentration Reduction:

    • If the above methods are not feasible or are ineffective, the most straightforward solution is to lower the final concentration of BHMPO in your experiment.

Issue 2: Difficulty Dissolving BHMPO in an Organic Solvent to Prepare a Concentrated Stock Solution

Even in suitable organic solvents, achieving high concentrations can sometimes be challenging.

Causality: The crystalline structure of solid BHMPO may require energy to break down the lattice and allow solvation. At very high concentrations, you may be approaching the solubility limit of the solvent.

Troubleshooting Workflow:

Figure 2: Workflow for dissolving BHMPO in organic solvents.

Step-by-Step Protocol:

  • Application of Heat and Sonication:

    • Place the vial containing the BHMPO and solvent in a warm water bath (37-50°C). Avoid excessive heat, which could potentially degrade the compound, although its thermal stability is generally robust for this range.

    • Vortex the solution intermittently.

    • Alternatively, place the vial in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.

  • Solvent Selection:

    • If you are using a moderately polar solvent like ethanol and encountering issues, switch to a stronger polar aprotic solvent.

    • Recommended Solvents (in increasing order of likely solvating power): Ethanol < Acetone < Tetrahydrofuran (THF) < Dimethylformamide (DMF) < Dimethyl sulfoxide (DMSO).

    • The synthesis of BHMPO is often carried out in solvents like dichloromethane or DMF, indicating good solubility in these.[2]

Part 3: Experimental Protocols and Data

Protocol for Determining the Equilibrium Solubility of BHMPO

For researchers needing precise solubility data in a specific solvent system, the gold-standard Saturation Shake-Flask (SSF) method is recommended.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of solid BHMPO to a vial containing a known volume of your chosen solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of BHMPO in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

Data Table for User-Determined Solubility

As quantitative solubility data is not widely published, researchers are encouraged to determine it for their specific experimental conditions. The following table can be used to record your findings.

SolventTemperature (°C)pH (for aqueous)Experimentally Determined Solubility (mg/mL)
DMSO25N/A
DMF25N/A
Ethanol25N/A
PBS257.4
PBS258.5
Your Buffer

References

Technical Support Center: Enhancing the Dispersion of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in Polymer Blends

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when dispersing N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in polymer blends. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal dispersion and performance of your polymer formulations.

Introduction to this compound

This compound is a potent, non-toxic antioxidant with anti-inflammatory properties, making it a valuable additive in various polymer systems.[1] Its chemical structure, featuring two phenolic rings and an oxalamide group, allows it to act as a free-radical scavenger, protecting polymers from degradation.[1] However, achieving uniform dispersion of this crystalline solid within a polymer matrix can be challenging and is critical for unlocking its full potential.

Troubleshooting Guide: Common Dispersion Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.

Issue 1: Agglomeration of the Oxalamide in the Final Product

Symptoms:

  • Visible specks or clumps of white or off-white powder in the extruded or molded part.

  • Inconsistent mechanical properties across different sections of the material.

  • Reduced antioxidant efficacy, leading to premature degradation of the polymer.

Root Cause Analysis:

Poor dispersion of this compound is often due to its high melting point and polarity, which can lead to immiscibility with non-polar or semi-polar polymer matrices. The strong intermolecular hydrogen bonding within the oxalamide crystals requires significant energy to overcome.

Solutions:

  • Optimize Processing Parameters:

    • Temperature Profile: Ensure the processing temperature in the extruder is sufficiently high to melt the oxalamide completely. However, avoid excessive temperatures that could lead to polymer degradation. A gradual temperature increase along the extruder barrel can be effective.

    • Screw Speed and Design: Higher screw speeds can increase shear forces, aiding in the breakdown of agglomerates.[2] Utilizing a screw design with more mixing elements, such as kneading blocks, can significantly improve distributive and dispersive mixing.[2]

  • Incorporate a Compatibilizer:

    • For blends containing non-polar polymers like polypropylene (PP) and polar polymers like polyamide (PA), a compatibilizer is crucial.[3] Maleic anhydride-grafted polyolefins (e.g., PP-g-MAH) are highly effective. The maleic anhydride groups can interact with the hydroxyl groups of the oxalamide and the amide groups of the polyamide, while the polyolefin backbone is compatible with the polypropylene matrix.[3][4] This creates a molecular bridge at the interface, improving adhesion and dispersion.[3]

  • Masterbatching:

    • Consider creating a masterbatch of the oxalamide in a compatible carrier resin. This involves compounding a high concentration of the additive into a polymer that is highly compatible with the main polymer matrix. The masterbatch pellets can then be blended with the bulk polymer, leading to a more uniform distribution.

Issue 2: Surface Blooming or Migration

Symptoms:

  • A hazy, white, or crystalline layer forms on the surface of the polymer product over time.[5]

  • The surface feels greasy or waxy.

  • Loss of surface aesthetics and potential for contamination in sensitive applications.

Root Cause Analysis:

Blooming occurs when the antioxidant migrates from the bulk of the polymer to the surface.[5] This is often a result of poor solubility of the additive in the polymer matrix at room temperature, even if it was well-dispersed at processing temperatures. High concentrations of the antioxidant can exacerbate this issue.[5]

Solutions:

  • Reduce Additive Concentration:

    • Evaluate the minimum effective concentration of the oxalamide required for the desired antioxidant performance. Over-saturation increases the likelihood of migration.[5]

  • Select a More Compatible Polymer Matrix:

    • If possible, choose a polymer blend with a polarity closer to that of the oxalamide to improve solubility.

  • Enhance Interfacial Adhesion:

    • The use of a suitable compatibilizer, as mentioned previously, can help to anchor the oxalamide molecules within the polymer matrix, reducing their mobility.

  • Control Cooling Rate:

    • Rapid cooling of the extrudate can sometimes trap the additive in a supersaturated state. Experiment with different cooling rates to see if it influences the migration behavior.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a polyamide/polypropylene blend?

A1: A typical starting concentration for phenolic antioxidants is in the range of 0.1 to 0.5 wt%. However, the optimal concentration will depend on the specific application, the ratio of the polymers in the blend, and the expected service life of the product. It is always recommended to start with a lower concentration and incrementally increase it while monitoring for signs of blooming and evaluating the antioxidant performance.

Q2: How can I tell if the oxalamide is truly dispersed or just distributed?

A2: This is a critical distinction.

  • Distribution refers to the spatial arrangement of the additive particles throughout the polymer matrix.

  • Dispersion refers to the breakdown of agglomerates into individual particles.

You can have good distribution of poorly dispersed agglomerates. To assess the quality of dispersion, analytical techniques are necessary. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) can be used to visualize the size and distribution of the additive particles.[6] Transmission Electron Microscopy (TEM) can provide even higher resolution images.

Q3: Can I pre-mix the oxalamide powder with the polymer pellets before extrusion?

A3: Yes, this is a common practice known as "salt-and-pepper" blending. However, due to differences in particle size and density, segregation can occur in the extruder hopper. For more consistent results, using a masterbatch or a side-feeder for the additive during extrusion is often preferred.

Q4: What are the key processing parameters to focus on for improving dispersion in a twin-screw extruder?

A4: The most critical parameters are:

  • Temperature Profile: Ensure the melt temperature is above the melting point of the oxalamide.

  • Screw Speed: Higher speeds generally lead to better dispersion but can also increase shear heating and potential degradation.

  • Feed Rate: A consistent and controlled feed rate is essential for uniform mixing.

  • Screw Configuration: The arrangement of conveying, kneading, and mixing elements on the screw has the most significant impact on dispersion.[2]

Experimental Protocols

Protocol 1: Preparation of a Compatibilized Polymer Blend with this compound

Materials:

  • Polyamide 6 (PA6) pellets

  • Polypropylene (PP) pellets

  • Polypropylene-graft-maleic anhydride (PP-g-MAH) compatibilizer

  • This compound powder

Equipment:

  • Twin-screw extruder

  • Gravimetric feeders

  • Strand pelletizer

  • Injection molding machine

Procedure:

  • Drying: Dry all polymer pellets and the compatibilizer at 80°C for at least 4 hours to remove any residual moisture. The oxalamide powder should also be dried under vacuum.

  • Pre-mixing: Physically blend the PA6, PP, and PP-g-MAH pellets in the desired ratio (e.g., 70/30/5 PA6/PP/PP-g-MAH).

  • Extrusion:

    • Set the extruder temperature profile to gradually increase from the feed zone to the die (e.g., 220°C to 250°C).

    • Use the main gravimetric feeder for the pre-mixed polymer blend.

    • Use a separate, low-rate gravimetric side-feeder to introduce the this compound powder into the melt zone of the extruder. This ensures the additive is introduced directly into the molten polymer, promoting better mixing.

    • Set the screw speed to a moderate level (e.g., 200-300 rpm) and adjust as needed to optimize mixing without causing excessive shear heating.

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them.

  • Drying: Dry the compounded pellets at 80°C for 4 hours before further processing.

  • Injection Molding: Use an injection molding machine to produce test specimens for characterization.

Protocol 2: Characterization of Dispersion

1. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):

  • Sample Preparation: Cryo-fracture the injection-molded specimens to expose a fresh, representative cross-section. Mount the fractured surface on an SEM stub and coat it with a thin layer of conductive material (e.g., gold or carbon).

  • SEM Imaging: Use the backscattered electron (BSE) detector to obtain images that show contrast based on atomic number. The oxalamide particles, containing oxygen and nitrogen, will appear different from the hydrocarbon polymer matrix.

  • EDS Mapping: Perform elemental mapping of the cross-section to visualize the distribution of nitrogen and oxygen, which are unique to the oxalamide. This will provide a clear visual representation of the additive's dispersion.

2. Differential Scanning Calorimetry (DSC):

  • Procedure: Heat a small sample of the compounded material in the DSC from room temperature to above the melting point of the polymer and the oxalamide.

  • Analysis: The absence of a distinct melting peak for the oxalamide in the compounded blend indicates that it is well-dissolved or finely dispersed in the polymer matrix. A sharp melting peak corresponding to the pure oxalamide would suggest the presence of large, undispersed agglomerates.

Visualizations

Logical Workflow for Troubleshooting Dispersion Issues

TroubleshootingWorkflow start Dispersion Issue Identified (e.g., Agglomerates, Blooming) check_processing Review Processing Parameters (Temp, Screw Speed, Feed Rate) start->check_processing check_compatibilizer Evaluate Need for Compatibilizer start->check_compatibilizer check_concentration Assess Additive Concentration start->check_concentration optimize_processing Optimize Extrusion Parameters (Increase Shear, Adjust Temp Profile) check_processing->optimize_processing is_compatibilizer_used Is a Compatibilizer Used? check_compatibilizer->is_compatibilizer_used is_concentration_high Is Concentration > 1 wt%? check_concentration->is_concentration_high is_compatibilizer_used->optimize_processing Yes add_compatibilizer Incorporate a Suitable Compatibilizer (e.g., PP-g-MAH) is_compatibilizer_used->add_compatibilizer No is_concentration_high->optimize_processing No reduce_concentration Reduce Additive Loading is_concentration_high->reduce_concentration Yes characterize Characterize Dispersion (SEM-EDS, DSC) optimize_processing->characterize add_compatibilizer->characterize reduce_concentration->characterize solution Improved Dispersion characterize->solution

Caption: A flowchart for systematically troubleshooting dispersion problems.

Mechanism of Compatibilization

CompatibilizationMechanism cluster_PP Polypropylene (PP) Matrix cluster_PA Polyamide (PA) Domain pp_chain ~~~(PP Chain)~~~ compatibilizer PP-g-MAH Compatibilizer pp_chain->compatibilizer van der Waals Interactions pa_chain ---(PA Chain)--- compatibilizer->pa_chain Covalent/Hydrogen Bonding (MAH-Amide) oxalamide This compound (HO-Ar-NHCOCONH-Ar-OH) compatibilizer->oxalamide Hydrogen Bonding (MAH-Hydroxyl) oxalamide->pa_chain Hydrogen Bonding (Hydroxyl-Amide)

Caption: Interfacial interactions enabled by a compatibilizer.

Data Summary

ParameterRecommended RangeRationale
Processing Temperature 220-250 °CMust be above the melting point of the oxalamide without degrading the polymers.
Screw Speed 200-400 rpmHigher speeds increase shear for better dispersion, but can cause degradation.
Additive Concentration 0.1-1.0 wt%Balances antioxidant efficacy with the risk of blooming.
Compatibilizer (PP-g-MAH) 3-7 wt%Effective in promoting interfacial adhesion in PA/PP blends.

References

Technical Support Center: Refining the Purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. As a key intermediate in various fields of organic synthesis, achieving high purity is paramount.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[3][4][5] For this compound, polar organic solvents are generally a good starting point due to the presence of hydroxyl and amide functional groups.[2]

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate.

  • Solvent Mixtures: Ethanol/water, acetone/hexane. A mixed solvent system can be particularly effective when a single solvent does not provide the desired solubility profile.[3][6]

The choice of solvent is critical and should be determined experimentally by performing small-scale solubility tests.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This is a common issue that can often be resolved with a systematic approach.

  • Ensure Sufficient Heating: Verify that the solvent is at or near its boiling point. Using a solvent below its boiling point may require an excessive volume, leading to poor recovery.[7]

  • Add More Solvent: If the compound remains insoluble at the solvent's boiling point, add small increments of the hot solvent until the solid dissolves completely.[3][8] Be mindful to use the minimum amount of hot solvent necessary to create a saturated solution for optimal crystal yield.[7]

  • Particle Size: Grinding the crude solid into a fine powder can increase the surface area and facilitate dissolution.

  • Solvent Mismatch: It's possible the chosen solvent is not suitable. Re-evaluate your solvent selection based on solubility tests.

Q3: No crystals are forming upon cooling. What are the next steps?

A3: The absence of crystal formation, even after the solution has cooled, is typically due to supersaturation or the use of excessive solvent.[7][9]

Methods to Induce Crystallization:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.[10][11] This creates nucleation sites for crystal growth.

  • Seed Crystals: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution to initiate crystallization.[10][11]

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and re-cool.[9][11]

  • Lower Temperature: Cool the solution in an ice bath or even a colder bath to further decrease the solubility of the compound.[10][11]

Q4: The recrystallized product appears oily or forms a gum. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.[12]

Solutions:

  • Add More Solvent: Reheat the solution to dissolve the oil, then add more solvent to lower the saturation point.[12][13]

  • Slow Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Change Solvent: Select a solvent with a lower boiling point.[12]

Comprehensive Troubleshooting Guide

This section provides a more detailed approach to resolving persistent issues during the recrystallization of this compound.

Issue 1: Low Yield of Recrystallized Product

A poor yield is a frequent challenge in recrystallization.[13] Understanding the potential causes is key to optimizing the process.

Potential Cause Scientific Rationale Troubleshooting Action
Excessive Solvent The compound remains in the mother liquor due to its solubility, even at low temperatures.[7]Concentrate the solution by evaporating some solvent.[9] Ensure the minimum amount of hot solvent is used for dissolution.[7]
Premature Crystallization Crystals forming during hot filtration can lead to significant loss of product.[12]Use a slight excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask).[12]
Inappropriate Solvent The solubility of the compound at low temperatures is too high in the chosen solvent.Re-evaluate solvent selection. A good solvent will have a large difference in solubility between high and low temperatures.[5]
Washing with Room Temperature Solvent The purified crystals can redissolve in the wash solvent if it is not sufficiently cold.[7]Always wash the collected crystals with a minimal amount of ice-cold solvent.[7][8]
Issue 2: Impure Product After Recrystallization

If the final product is still not pure, several factors could be at play.

Potential Cause Scientific Rationale Troubleshooting Action
Rapid Cooling Fast cooling can trap impurities within the growing crystal lattice.[14] Slower cooling allows for the selective incorporation of the desired molecules.[15][16]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.
Co-crystallization of Impurities The impurity has similar solubility characteristics to the target compound in the chosen solvent.A different solvent or a solvent mixture may be more effective at separating the compound from the impurity.[17] A second recrystallization may be necessary.
Colored Impurities Highly colored impurities may persist even after recrystallization.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the product.[18]
Experimental Workflow: Single-Solvent Recrystallization

Below is a detailed protocol for a typical single-solvent recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to dissolve A->B Heat solvent to boiling C Pre-heat funnel and flask B->C D Filter hot solution to remove insoluble impurities C->D E Allow filtrate to cool slowly D->E F Cool in ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals H->I Cooling_Rate_Impact cluster_cooling Cooling Process cluster_rapid Rapid Cooling cluster_slow Slow Cooling Start Hot Saturated Solution Rapid Many small, impure crystals Start->Rapid Fast temperature drop Slow Large, pure crystals Start->Slow Gradual temperature drop

References

Strategies to minimize by-product formation during N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BHMPO-SYN-001

Revision: 1.0

Introduction

Welcome to the technical support guide for the synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. The synthesis, while straightforward in principle, involves the N-acylation of a sterically hindered and electronically distinct aniline, 4-amino-3,5-dimethylphenol. This presents specific challenges that can lead to the formation of undesirable by-products, impacting yield and purity.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, enabling you to proactively minimize by-product formation and optimize your synthesis for a high-purity final product.

Section 1: Core Synthesis and Unwanted Side Reactions

The primary route to BHMPO is the nucleophilic acyl substitution between two equivalents of 4-amino-3,5-dimethylphenol and one equivalent of an oxalylating agent, typically oxalyl chloride or diethyl oxalate.[1][2] The nucleophilic amine attacks the electrophilic carbonyl centers of the oxalylating agent. However, several competing reactions can occur, as illustrated below.

cluster_reactants Reactants cluster_byproducts Potential By-products Aniline 4-Amino-3,5-dimethylphenol (2 eq.) BHMPO Desired Product: This compound Aniline->BHMPO Main Reaction Path (Nucleophilic Acyl Substitution) Mono Mono-Acylated Intermediate Aniline->Mono Incomplete Reaction Oxidation Quinone Impurities Aniline->Oxidation Reaction with O2 Formanilide Formanilide Derivative (with DMF solvent) Aniline->Formanilide Reaction with DMF Oxalyl Oxalyl Chloride (1 eq.) Oxalyl->BHMPO Oxalyl->Mono Incomplete Reaction Hydrolysis Oxalic Acid / CO / CO2 Oxalyl->Hydrolysis Reaction with H2O Oxalyl->Formanilide Reaction with DMF

Caption: Key reaction pathways in BHMPO synthesis.

Table 1: Common By-products and Their Origins
By-product NamePrimary CauseHow to Identify (e.g., TLC)
Mono-Acylated Intermediate Incomplete reaction; incorrect stoichiometry; insufficient reaction time or temperature.Appears as a more polar spot than the final product but less polar than the starting aniline.
Unreacted Starting Material Steric hindrance; insufficient acylating agent; deactivation of amine by HCl (no base).Highly polar spot, often baseline in less polar solvent systems. Visualized with ninhydrin stain.
Oxalic Acid / Decomposition Gases Hydrolysis of oxalyl chloride by adventitious moisture.[3][4][5]Acidic residue in the crude product; poor atom economy and low yield.
Quinone-type Impurities Oxidation of the electron-rich phenol moieties on the starting material or product.[1][2]Leads to yellow, brown, or pink discoloration of the product.
Formanilide Derivatives Use of dimethylformamide (DMF) as a solvent with oxalyl chloride.[3]Unexpected impurity peak in LC-MS or GC-MS with a mass corresponding to formylation.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction is incomplete. TLC analysis shows significant starting material and a new, intermediate-polarity spot. What is happening and how do I fix it?

Answer: This is a classic sign of incomplete acylation, leading to a mixture of your starting aniline, the desired bis-amide product, and the mono-acylated intermediate.[3] The steric hindrance from the two ortho-methyl groups on the 4-amino-3,5-dimethylphenol slows the rate of the second acylation compared to the first.

Causality & Troubleshooting Steps:

  • Insufficient Base: The reaction of oxalyl chloride with the amine generates two equivalents of HCl.[4] This acid will protonate the free amine of your starting material, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure you are using at least two equivalents of a non-nucleophilic base (like triethylamine or pyridine) for every one equivalent of oxalyl chloride.[2][3] This will scavenge the HCl as it is formed.

  • Sub-optimal Stoichiometry: Using a strict 2:1 ratio of aniline to oxalyl chloride can sometimes be insufficient to drive the reaction to completion due to the challenging nature of the second acylation.

    • Solution: Use a slight excess of the aniline starting material (e.g., 2.1 equivalents). This can help push the equilibrium towards the fully substituted product. The excess starting material is easily removed during an acidic workup.[3]

  • Inadequate Reaction Time/Temperature: The sterically hindered nature of the substrate may require more forcing conditions than a simple aniline.

    • Solution: After the initial addition of oxalyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (e.g., 4-12 hours). Monitor by TLC until the mono-acylated intermediate is consumed. If using the less reactive diethyl oxalate, reflux temperatures are often necessary.[1]

Q2: My yield is extremely low, and I observed significant fuming when I added the oxalyl chloride. What went wrong?

Answer: This strongly indicates that your primary reagent, oxalyl chloride, was consumed by a side reaction before it could react with your aniline. The culprit is almost certainly water. Oxalyl chloride is exceptionally moisture-sensitive and reacts vigorously with water (hydrolysis) to decompose into volatile side products (HCl, CO, CO₂), which accounts for the fuming.[3][4][5]

Causality & Troubleshooting Steps:

  • Wet Glassware/Solvents: Even trace amounts of moisture can significantly impact the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents drawn from a solvent purification system or a freshly opened bottle stored over molecular sieves.

  • Atmospheric Moisture: Performing the reaction open to the air allows moisture to enter the flask.

    • Solution: Conduct the entire reaction, including reagent transfers, under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Use septa and syringes for liquid transfers.

Q3: My final product is off-white with a persistent yellow or brown tint, even after initial purification. What causes this and how can I prevent it?

Answer: The phenolic hydroxyl groups in both your starting material and product are susceptible to oxidation, which forms highly colored quinone-type impurities.[1][2] This is often accelerated by exposure to air, especially under basic conditions or at elevated temperatures.

Causality & Troubleshooting Steps:

  • Air (Oxygen) Exposure: Oxygen is the primary oxidant.

    • Prevention: As with preventing hydrolysis, maintaining an inert atmosphere throughout the reaction and workup is critical. Degassing solvents before use can also be beneficial.

  • Base-Promoted Oxidation: Basic conditions can deprotonate the phenol, forming a phenoxide ion that is even more susceptible to oxidation.

    • Prevention: While a base is necessary to scavenge HCl, avoid an excessive excess. During the workup, neutralize the reaction mixture promptly and proceed to extraction.

  • Purification Strategy:

    • Solution: If the color persists, consider treating a solution of the crude product with a small amount of activated carbon before recrystallization. In some cases, a pinch of a reducing agent like sodium dithionite during the aqueous workup can help minimize oxidation.

Q4: I used DMF as a solvent with oxalyl chloride and my product contains a significant, hard-to-remove impurity. What is it?

Answer: You have likely formed a formanilide by-product. Oxalyl chloride reacts with DMF to form a Vilsmeier-type reagent, which is a formylating agent.[3][6] This reagent can then react with your aniline starting material to produce N-(4-hydroxy-2,6-dimethylphenyl)formamide.

Causality & Troubleshooting Steps:

  • Solvent Choice: The specific combination of oxalyl chloride and DMF is problematic.

    • Solution: Avoid using DMF as a solvent when oxalyl chloride is the acylating agent.[3] Opt for non-reactive, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2][3]

Section 3: Optimized Experimental Protocols

These protocols are designed to proactively address the issues discussed above.

Protocol A: Synthesis using Oxalyl Chloride
  • Setup: Under a nitrogen atmosphere, add 4-amino-3,5-dimethylphenol (2.1 eq.) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Addition of Base: Add triethylamine (2.2 eq.) to the stirred suspension.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve oxalyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with dilute HCl (1M) to remove excess aniline and triethylamine, followed by saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure this compound.[3]

Protocol B: Synthesis using Diethyl Oxalate
  • Setup: Combine 4-amino-3,5-dimethylphenol (2.0 eq.), diethyl oxalate (1.0 eq.), and a catalytic amount of sodium ethoxide in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux in a suitable high-boiling solvent (e.g., toluene or xylene). The reaction often requires several hours at elevated temperatures. Monitor by TLC for the disappearance of starting materials.

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Collect the solid by filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (like hexanes) to remove impurities and then recrystallize from a suitable solvent like ethanol.

Section 4: FAQs

  • Which acylating agent is better: oxalyl chloride or diethyl oxalate?

    • Oxalyl chloride is much more reactive, allowing the reaction to proceed at lower temperatures.[7] However, it is highly sensitive to moisture and generates corrosive HCl.[4] It is ideal for small-scale synthesis where conditions can be tightly controlled.

    • Diethyl oxalate is less reactive, requiring heat or a catalyst, but is much less sensitive to moisture and easier to handle.[1][2] It is often preferred for larger-scale industrial processes.

  • How can I effectively monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting aniline will be a very polar spot (low Rf), the final product will be less polar (higher Rf), and the mono-acylated intermediate will have an Rf value in between the two. The reaction is complete when the starting material and intermediate spots are no longer visible.

  • Is a catalyst necessary?

    • For the oxalyl chloride reaction, a base like triethylamine is not technically a catalyst but a required reagent (acid scavenger). No other catalyst is typically needed.[3]

    • For the diethyl oxalate reaction, a base catalyst (like sodium ethoxide) or heating is generally required to facilitate the reaction.[1]

Section 5: Visual Troubleshooting Workflow

Start Start Synthesis Analysis Problem Identify Primary Issue Start->Problem Incomplete Incomplete Reaction / Multiple Spots on TLC Problem->Incomplete Performance LowYield Low Yield / Excessive Fuming Problem->LowYield Yield ColoredProduct Discolored Product (Yellow/Brown) Problem->ColoredProduct Purity Cause_Incomplete Cause: - Insufficient Base (HCl buildup) - Sub-optimal Stoichiometry - Low Temp / Short Time Incomplete->Cause_Incomplete Cause_LowYield Cause: - Hydrolysis of Oxalyl Chloride - Wet Solvents/Glassware - Atmospheric Moisture LowYield->Cause_LowYield Cause_Colored Cause: - Oxidation of Phenols - Exposure to Air (O2) - Basic Conditions ColoredProduct->Cause_Colored Solution_Incomplete Solution: - Use ≥2 eq. of Base - Use slight excess of Aniline - Increase Time / Temp Cause_Incomplete->Solution_Incomplete Solution_LowYield Solution: - Use Anhydrous Solvents - Oven-Dry All Glassware - Run under Inert Atmosphere (N2/Ar) Cause_LowYield->Solution_LowYield Solution_Colored Solution: - Run under Inert Atmosphere - Minimize time under basic conditions - Purify with Activated Carbon Cause_Colored->Solution_Colored

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Modifying experimental protocols to enhance the stability of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Stability of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide Solutions

Welcome to the technical support guide for this compound (BHMPO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent antioxidant and versatile chemical ligand. Our goal is to provide you with the foundational knowledge and practical protocols necessary to enhance the stability of your BHMPO solutions, ensuring the reliability and reproducibility of your experimental results.

BHMPO's structure, featuring two phenolic hydroxyl groups and a central oxalamide linkage, is key to its function but also the source of its primary stability challenges: poor aqueous solubility, and susceptibility to oxidative, hydrolytic, and photolytic degradation.[1][2][3][4] This guide provides a series of frequently asked questions and troubleshooting protocols to mitigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solubility and Solution Preparation

Q1: My BHMPO powder is not dissolving in my aqueous buffer. What am I doing wrong?

A1: This is the most common issue researchers face. BHMPO has very limited solubility in water due to its hydrophobic aromatic rings.[1] Direct dissolution in aqueous buffers is often unsuccessful and can lead to suspension rather than a true solution, compromising concentration accuracy.

The Causality: The molecule's moderate lipophilicity (LogP of 2.56) and strong intermolecular hydrogen bonding in its solid state make it difficult for water molecules to effectively solvate it.[2]

Troubleshooting Protocol: The Co-Solvent Method

  • Prepare a Concentrated Stock Solution: First, dissolve the BHMPO powder in a minimal amount of a compatible polar organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent primary choices. Ethanol is also a viable option.[1]

  • Gentle Warming & Agitation: If dissolution is slow, gently warm the mixture to 30-40°C and use a vortex mixer or sonicator to aid the process. Avoid excessive heat, which can accelerate degradation.

  • Serial Dilution: Perform serial dilutions of this concentrated stock solution into your final aqueous buffer. Add the stock solution dropwise to the buffer while vortexing to prevent localized precipitation.

  • Final Concentration Check: Be aware that the percentage of organic co-solvent in your final working solution should be kept to a minimum to avoid impacting your experimental system, yet high enough to maintain BHMPO solubility. A final co-solvent concentration of <1% (v/v) is a common target. If precipitation occurs, a higher co-solvent percentage may be necessary.

Q2: I successfully dissolved BHMPO, but it precipitated after a few hours at room temperature or upon refrigeration. How can I improve its long-term solubility?

A2: This phenomenon, known as "crashing out," occurs when the solution becomes supersaturated as the temperature changes or as the solvent slowly evaporates. The stability of phenolic compounds in solution is a well-documented challenge.[5]

The Causality: The kinetic energy from initial warming or sonication helps overcome the energy barrier for dissolution. Upon cooling, the compound may return to a more thermodynamically stable (precipitated) state.

Strategies for Enhancing Solubilization:

  • pH Adjustment: While being mindful of chemical stability (see Section 2), slightly adjusting the pH of your aqueous buffer can sometimes improve solubility. However, for BHMPO, this is a delicate balance, as high pH significantly increases the risk of oxidative degradation.[6][7]

  • Formulation with Excipients: For more demanding applications, advanced formulation strategies can be employed. These are commonly used in pharmaceutical development to improve the solubility of poorly soluble agents.[8][9]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate BHMPO, effectively increasing its aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate BHMPO, keeping it dispersed in aqueous media.[9]

Solvent Typical Use Solubility Profile Key Considerations
DMSO / DMF Primary Stock SolutionsHighExcellent for achieving high concentration stocks (e.g., 10-50 mM). Hygroscopic; use anhydrous grade and store desiccated.
Ethanol (Absolute) Primary Stock SolutionsModerateGood alternative to DMSO/DMF. Ensure it is free of water and peroxides.
Aqueous Buffers Final Working SolutionsVery LowDirect dissolution is not recommended. Use a co-solvent approach for dilution.[1]
A summary of recommended solvents for preparing this compound solutions.
Section 2: Chemical Stability and Degradation

Q3: My clear, colorless BHMPO solution turned yellow or brown. What is causing this discoloration, and is the compound degraded?

A3: A color change is a strong indicator of chemical degradation. The primary cause is the oxidation of the phenolic hydroxyl groups into quinone or quinone-like structures, which are often colored.[1][2] This process can be catalyzed by oxygen, light, elevated pH, and trace metal ions.

The Causality: The Oxidation Pathway Phenolic compounds are potent antioxidants precisely because they can donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[2][11] In doing so, the phenol itself becomes a radical, which can then be further oxidized. This process is dramatically accelerated at alkaline pH, where the hydroxyl group is deprotonated to form a phenoxide ion. This ion is highly susceptible to oxidation.[12][13]

G cluster_main Primary Degradation Pathways for BHMPO cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway BHMPO BHMPO Structure (Stable Form) Phenoxide Phenoxide Ion Formation (Unstable Intermediate) BHMPO->Phenoxide High pH, O₂, Metal Ions Amine 4-Amino-2,6-dimethylphenol BHMPO->Amine Strong Acid/Base, Heat OxalicAcid Oxalic Acid BHMPO->OxalicAcid Quinone Quinone-like Structures (Colored Degradants) Phenoxide->Quinone Oxidation

Diagram 1. Key degradation pathways for BHMPO in solution.

Q4: What is the optimal pH for my BHMPO solution to ensure maximum stability?

A4: The optimal pH is a compromise between minimizing oxidation and preventing acid- or base-catalyzed hydrolysis of the amide bonds.[3] For most phenolic compounds, a slightly acidic to neutral pH range is ideal for stability.[14]

The Causality: As shown in the table below, extreme pH values introduce distinct stability risks. Alkaline conditions promote oxidation, while strongly acidic or alkaline conditions can catalyze the cleavage of the amide bonds.

Recommended Protocol for pH Management:

  • Buffer Selection: Prepare your final working solutions in a buffer with a pH between 5.0 and 7.0.

  • pH Verification: After adding the BHMPO stock solution (which may be slightly acidic or basic depending on the solvent), re-verify the pH of your final solution and adjust if necessary.

  • Avoid Extremes: Never store BHMPO in solutions with a pH > 8.0 for any extended period, as oxidative degradation will be rapid.[6][7]

pH Range Primary Instability Concern Recommendation
< 4.0 Acid-Catalyzed HydrolysisAvoid for long-term storage. Use only if required for immediate experimental needs.
5.0 - 7.0 Optimal Stability Zone Recommended range for preparation and storage. Minimizes both oxidation and hydrolysis.
7.0 - 8.0 Increased Oxidation RiskUse with caution. Solutions may show discoloration over time. Prepare fresh.
> 8.0 Rapid Oxidative DegradationAvoid. Phenolic groups deprotonate, leading to rapid oxidation and color change.[12][13]
A summary of the pH-dependent stability profile for BHMPO solutions.

Q5: My experiment requires me to work under ambient light. Is BHMPO sensitive to light?

A5: Yes. Like many aromatic compounds, BHMPO is susceptible to photodegradation. Aromatic amides can undergo reactions like photo-Fries rearrangement upon exposure to UV light, and phenolic compounds are generally known to be light-sensitive.[4][15]

The Causality: Absorption of energy from light, particularly in the UV spectrum, can excite electrons in the aromatic rings and amide bonds to higher energy states, making them more reactive and prone to cleavage or rearrangement.

Protective Measures:

  • Use Amber Vials: Always prepare and store BHMPO solutions in amber glass vials or tubes that block UV light.

  • Foil Wrapping: If amber containers are unavailable, wrap your clear containers completely in aluminum foil.

  • Minimize Exposure: During experimental procedures, minimize the solution's exposure to direct, intense light. Work in a shaded area of the lab bench when possible.

  • ICH Standards: For formal stability studies, follow the ICH Q1B guidelines for photostability testing, which specify controlled exposure to light sources.[16]

Section 3: Protocol for Preparing a Stabilized Stock Solution

This workflow integrates the principles discussed above to create a stable, reliable stock solution of BHMPO.

G start Start: Weigh BHMPO sparge Sparge solvent with N₂ or Argon for 5 min (Optional but recommended) start->sparge solvent Add Anhydrous DMSO to desired concentration (e.g., 20 mM) dissolve Dissolve completely (Vortex / Sonicate) solvent->dissolve sparge->solvent filter Filter through 0.22 µm PTFE syringe filter dissolve->filter aliquot Aliquot into amber glass vials with PTFE-lined caps filter->aliquot blanket Blanket headspace with N₂ or Argon gas aliquot->blanket store Store at -20°C or -80°C (Protected from light) blanket->store end End: Stable Stock Solution store->end

Diagram 2. Recommended workflow for preparing a stabilized BHMPO stock solution.

Step-by-Step Protocol:

  • Pre-treatment of Solvent (Optional but Recommended): Before use, sparge your anhydrous DMSO with an inert gas like nitrogen or argon for 5-10 minutes to remove dissolved oxygen, a key driver of oxidation.[17]

  • Weighing: Accurately weigh the required amount of BHMPO powder in a fume hood.

  • Dissolution: Add the sparged, anhydrous DMSO to the powder to achieve your target concentration (e.g., 10-50 mM). Cap the vial and dissolve the compound completely using a vortex mixer. If needed, brief sonication in a water bath can be used.

  • Sterile Filtration: For biological applications, filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to remove any particulates and ensure sterility.

  • Aliquoting: Dispense the solution into smaller, single-use aliquots in amber glass vials with PTFE-lined screw caps. This avoids repeated freeze-thaw cycles and exposure of the main stock to air and moisture.

  • Inert Gas Blanket: Before sealing each aliquot, gently flush the headspace of the vial with nitrogen or argon gas. This displaces oxygen, further protecting the solution from oxidation during storage.

  • Storage: Store the aliquots at -20°C or, for maximum longevity, at -80°C. Ensure they are protected from light. When thawing an aliquot for use, allow it to come to room temperature completely before opening to prevent condensation from introducing water into the stock.

By following these guidelines and understanding the chemical principles behind them, you can significantly enhance the stability of your BHMPO solutions, leading to more accurate and reproducible experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Nucleating Efficiency of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide and Other Agents in Isotactic Polypropylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the nucleating efficiency of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide with other commonly used nucleating agents in isotactic polypropylene (iPP). It is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to optimize the crystallization behavior of iPP for various applications.

Introduction: The Critical Role of Nucleating Agents in Polymer Processing

Isotactic polypropylene (iPP) is a widely utilized semi-crystalline polymer, valued for its excellent mechanical properties, chemical resistance, and processability.[1] The final properties of an iPP product are intrinsically linked to its crystalline structure, which is influenced by processing conditions and the presence of additives.[1] Nucleating agents are crucial additives that accelerate the crystallization process by providing heterogeneous surfaces for the initiation of crystal growth.[2] This results in a finer and more uniform spherulitic structure, leading to enhanced mechanical strength, stiffness, clarity, and reduced cycle times in processes like injection molding.[3][4]

The efficiency of a nucleating agent is determined by its ability to increase the crystallization temperature (Tc), enhance the crystallization rate, and influence the final degree of crystallinity and crystal morphology. This guide focuses on this compound, a member of the oxalamide family of nucleating agents, and compares its performance with other established agents for iPP.

Mechanism of Action: The Self-Assembling Nature of Oxalamide Nucleating Agents

This compound and similar oxalamide-based compounds exhibit a unique mechanism of action rooted in their ability to self-assemble within the polymer melt.[5][6] At processing temperatures, these organic molecules are typically soluble in the molten iPP. As the polymer cools, the oxalamide molecules self-assemble through hydrogen bonding between the amide groups, forming a fine, fibrillar network.[7] This network provides a high surface area for the heterogeneous nucleation of iPP chains, leading to a significant increase in the nucleation density.[5][6] The hydroxyl and dimethylphenyl groups in this compound influence its solubility in the iPP melt and the stability of the self-assembled network.[8]

This self-assembly mechanism is depicted in the following diagram:

cluster_Melt High Temperature (Melt) cluster_Cooling Cooling cluster_Crystallization Low Temperature (Crystallization) Dispersed_NA Dispersed this compound molecules Self_Assembly Self-Assembly via H-Bonding Dispersed_NA->Self_Assembly Cooling Polymer_Chains Molten iPP Chains Heterogeneous_Nucleation Heterogeneous Nucleation of iPP Fibrillar_Network Fibrillar Network of Nucleating Agent Self_Assembly->Fibrillar_Network Fibrillar_Network->Heterogeneous_Nucleation Provides nucleation sites Spherulites Fine Spherulitic Structure Heterogeneous_Nucleation->Spherulites

Caption: Self-assembly mechanism of oxalamide nucleating agents in a polymer melt.

Comparative Analysis of Nucleating Efficiency

The performance of this compound is benchmarked against other common nucleating agents for iPP, including sodium benzoate (a conventional salt-based nucleating agent) and a high-performance sorbitol-based clarifying agent.

Disclaimer: Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, for the purpose of this guide, data for a structurally similar aliphatic oxalamide-based nucleating agent (referred to as Oxalamide-Type) is used as a proxy to illustrate the expected performance. This assumption is based on the shared oxalamide functional group responsible for the self-assembly mechanism.

Table 1: Comparison of Nucleating Agent Performance in Isotactic Polypropylene

Nucleating AgentTypeTypical Concentration (wt%)Peak Crystallization Temperature (Tc) (°C)Crystallization Half-Time (t1/2) at 135°C (min)Resulting Crystal Phase
None (Neat iPP)-0~110-115>10Primarily α-phase
This compound (as Oxalamide-Type) Oxalamide0.2 - 0.5~125-130~2-4Primarily α-phase[9]
Sodium BenzoateOrganic Salt0.1 - 0.3~120-125~5-7α-phase[4]
Sorbitol Derivative (Clarifier)Organic0.1 - 0.4~122-128~3-5α-phase
TalcInorganic Mineral0.5 - 2.0~120-126~4-6α-phase[3]

Key Insights:

  • Oxalamide-Type Agents: These agents demonstrate a significant increase in the crystallization temperature compared to neat iPP, indicating a high nucleating efficiency.[5][6] Their performance is comparable to or exceeds that of conventional nucleating agents like sodium benzoate and talc.

  • Sodium Benzoate: A cost-effective and widely used nucleating agent, it provides a moderate increase in crystallization temperature.[4]

  • Sorbitol Derivatives: Primarily used as clarifying agents due to their ability to induce the formation of very small spherulites, they also act as effective nucleating agents.[3]

  • Talc: An inorganic filler that acts as a low-cost nucleating agent, offering a moderate improvement in crystallization kinetics.[3]

Experimental Protocols for Evaluating Nucleating Efficiency

To ensure the trustworthiness and reproducibility of the findings, the following detailed experimental protocols are provided.

Sample Preparation

A consistent and well-dispersed blend of the nucleating agent in the iPP matrix is critical for accurate evaluation.

Start Start: iPP powder and Nucleating Agent Dry_Blending Dry Blending Start->Dry_Blending Melt_Compounding Melt Compounding (Twin-Screw Extruder) Dry_Blending->Melt_Compounding Pelletizing Pelletizing Melt_Compounding->Pelletizing Drying Drying of Pellets Pelletizing->Drying End End: Homogenized Pellets for Analysis Drying->End

Caption: Workflow for the preparation of nucleated iPP samples.

Step-by-Step Protocol:

  • Drying: Dry the iPP powder and the nucleating agent in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Dry Blending: Weigh the desired amounts of iPP and nucleating agent and dry blend them in a high-speed mixer for 5 minutes to ensure a homogeneous pre-mix.

  • Melt Compounding: Feed the dry blend into a co-rotating twin-screw extruder. A typical temperature profile for iPP is 180-220°C from the feeding zone to the die. The screw speed should be optimized to ensure good dispersion without excessive shear degradation (e.g., 200-300 rpm).

  • Pelletizing: Extrude the molten blend through a strand die, cool the strands in a water bath, and pelletize them.

  • Drying: Dry the resulting pellets in a vacuum oven at 80°C for 4 hours before analysis.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for quantifying the effect of a nucleating agent on the crystallization temperature and overall crystallinity.[10]

Step-by-Step Protocol for Non-Isothermal Crystallization:

  • Sample Preparation: Accurately weigh 5-10 mg of the pelletized sample into an aluminum DSC pan and seal it.

  • First Heating Scan: Heat the sample from room temperature to 220°C at a rate of 10°C/min under a nitrogen atmosphere. This step is to erase the thermal history of the sample.

  • Isothermal Hold: Hold the sample at 220°C for 5 minutes to ensure complete melting.

  • Cooling Scan: Cool the sample from 220°C to 40°C at a controlled rate of 10°C/min. The exothermic peak observed during this scan corresponds to the crystallization of iPP. The peak temperature of this exotherm is the crystallization temperature (Tc).

  • Second Heating Scan: Heat the sample from 40°C to 220°C at 10°C/min. The endothermic peak corresponds to the melting of the crystalline structure. The enthalpy of melting (ΔHm) can be used to calculate the degree of crystallinity (Xc) using the following equation:

    Xc (%) = (ΔHm / ΔH°m) * 100

    where ΔH°m is the theoretical melting enthalpy of 100% crystalline iPP (typically 207 J/g).[9]

Wide-Angle X-ray Diffraction (WAXD)

WAXD is used to identify the crystalline phases (α, β, γ) of iPP and to provide an independent measure of the degree of crystallinity.[11][12]

Step-by-Step Protocol:

  • Sample Preparation: Prepare thin films (approximately 1 mm thick) of the nucleated iPP by compression molding. The samples should be subjected to the same thermal treatment as in the DSC cooling scan to ensure comparable crystalline structures.

  • Data Acquisition: Mount the film in a WAXD instrument and scan over a 2θ range of 10-30° using Cu Kα radiation.

  • Data Analysis:

    • Phase Identification: Identify the characteristic diffraction peaks for the different crystalline forms of iPP. The α-form has strong reflections at 2θ ≈ 14.1°, 16.9°, 18.5°, and 21.8°. The β-form shows a characteristic strong peak at 2θ ≈ 16.2°.[13]

    • Crystallinity Calculation: The degree of crystallinity can be calculated by separating the diffraction pattern into crystalline peaks and an amorphous halo and calculating the ratio of the integrated area of the crystalline peaks to the total area.

Polarized Optical Microscopy (POM)

POM allows for the direct visualization of the spherulitic morphology, providing qualitative and quantitative information about the size and number of spherulites.[14]

Start Start: Nucleated iPP Pellets Melt_Pressing Melt Pressing between Glass Slides on a Hot Stage Start->Melt_Pressing Isothermal_Crystallization Isothermal Crystallization at a Defined Temperature Melt_Pressing->Isothermal_Crystallization Quenching Quenching to Room Temperature Isothermal_Crystallization->Quenching POM_Observation Observation under Polarized Light Quenching->POM_Observation End End: Spherulite Images for Analysis POM_Observation->End

Caption: Workflow for preparing iPP samples for Polarized Optical Microscopy.

Step-by-Step Protocol:

  • Sample Preparation: Place a few pellets of the nucleated iPP between two glass slides on a hot stage.

  • Melting: Heat the sample to 220°C and hold for 5 minutes to erase the thermal history. Gently press the top slide to create a thin film.

  • Isothermal Crystallization: Rapidly cool the sample to a specific isothermal crystallization temperature (e.g., 135°C) and hold.

  • Image Acquisition: Observe the growth of spherulites over time using a polarized optical microscope equipped with a camera.

  • Analysis: Analyze the captured images to determine the spherulite size and nucleation density. A higher nucleation efficiency will result in a larger number of smaller spherulites.

Conclusion

This compound, as a representative of the oxalamide class of nucleating agents, demonstrates high efficiency in accelerating the crystallization of isotactic polypropylene. Its self-assembling mechanism leads to a significant increase in the crystallization temperature and a refinement of the spherulitic structure. When compared to conventional and other high-performance nucleating agents, it presents a compelling option for applications where enhanced mechanical properties and reduced processing cycle times are critical. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of different nucleating agents, enabling researchers and engineers to make informed decisions for their specific material and application requirements.

References

Evaluating the performance of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide versus commercial thermal stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Performance of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide as a Thermal Stabilizer

This guide provides an in-depth technical evaluation of this compound, a hindered phenolic antioxidant, and methodically compares its theoretical performance characteristics against established commercial thermal stabilizers. This document is intended for researchers, material scientists, and formulation chemists engaged in the development and stabilization of polymeric materials.

Introduction: The Imperative of Polymer Stabilization

Polymers, during processing (extrusion, molding) and end-use, are exposed to heat, oxygen, and mechanical stress. This exposure initiates a cascade of degradation reactions, primarily thermo-oxidative degradation, which proceeds via a free-radical chain mechanism. The consequences are detrimental, leading to a loss of mechanical integrity, discoloration, and a shortened product lifespan.[1][2]

To counteract this, thermal stabilizers are incorporated into the polymer matrix. They function by interrupting the degradation cycle. These stabilizers are broadly classified into two types[2][3]:

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), converting them into stable, non-reactive species.[3][4]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These include phosphites and thioethers, which decompose hydroperoxides (ROOH)—unstable byproducts of the initial oxidation—into non-radical, stable products, thus preventing the formation of new radicals.[3]

This guide focuses on this compound, a molecule possessing the key structural features of a primary antioxidant, and evaluates its potential standing against commercial industry standards.

Profile: this compound

This compound (CAS: 1809288-95-6), hereafter referred to by its common acronym BHMPO (Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide), is a symmetrically substituted oxalamide derivative.[5] Its potential as a thermal stabilizer stems directly from its molecular architecture.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₂O₄[5]
Molecular Weight 328.37 g/mol
Appearance Off-white to brown solid[6][7]
Key Functional Groups Sterically Hindered Phenolic Hydroxyls, Oxalamide Core[5]
Mechanism of Action: A Hindered Phenol's Role

The primary stabilizing activity of BHMPO is attributed to its two 4-hydroxy-2,6-dimethylphenyl moieties. The hydroxyl (-OH) group's hydrogen atom is labile and can be readily donated to a polymer peroxy radical (ROO•). The presence of two methyl groups in the ortho positions (2 and 6) provides steric hindrance, which stabilizes the resulting phenoxyl radical, preventing it from initiating further detrimental reactions.[1][8] This radical scavenging mechanism effectively terminates the auto-oxidative cycle.[5][9][10]

Caption: Radical scavenging mechanism of BHMPO.

Commercial Thermal Stabilizers: The Benchmarks

A meaningful evaluation requires comparison against established commercial stabilizers. These are typically high-molecular-weight compounds to ensure low volatility and high permanence during high-temperature processing.[11][12]

Stabilizer ClassExample(s)Chemical NatureFunctionKey Characteristics
Hindered Phenols Irganox® 1010, Irganox® 1076Sterically hindered phenolicPrimary AntioxidantHigh molecular weight, low volatility, effective for long-term thermal stability (LTTS).[1][8][13]
Phosphites Irgafos® 168OrganophosphiteSecondary AntioxidantExcellent process stabilizers at high temperatures, protect primary antioxidants, prevent discoloration.[3][8]
Thioethers DSTDP, DLTDPThioesterSecondary AntioxidantEffective for long-term heat aging at moderate temperatures.[3][4]
Blends Irganox® B215Blend of Phenolic + PhosphitePrimary + SecondarySynergistic effect provides comprehensive stabilization during both processing and end-use.[14]

A Framework for Performance Evaluation

Experimental Design

The core principle is to compound a target polymer (e.g., polypropylene) with the novel stabilizer (BHMPO) and benchmark stabilizers at equivalent concentrations. A control sample with no stabilizer is essential.

Caption: Experimental workflow for stabilizer evaluation.

Key Performance Metrics and Protocols

1. Processing Stability: Melt Flow Index (MFI)

  • Causality: During melt processing, polymer chains can break (scission), increasing the melt flow. An effective stabilizer minimizes this change.

  • Protocol:

    • Measure the MFI of the compounded pellets according to ASTM D1238.

    • Subject the pellets to multiple extrusion passes (e.g., 3 or 5 passes) to simulate intensive processing.

    • Re-measure the MFI after the final pass.

    • Success Metric: A lower percentage change in MFI indicates superior processing stability.

2. Long-Term Thermal Stability: Oxidation Induction Time (OIT)

  • Causality: OIT measures the time it takes for a material to begin rapid, exothermic oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT signifies a more effective antioxidant system.[15][16]

  • Protocol (ASTM D3895):

    • Place a small sample (5-10 mg) in an open aluminum pan within a Differential Scanning Calorimetry (DSC) instrument.

    • Heat the sample to a set isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.

    • Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

    • Success Metric: A longer OIT in minutes.

3. Overall Thermal Stability: Thermogravimetric Analysis (TGA)

  • Causality: TGA measures the weight loss of a material as a function of temperature. The onset temperature of degradation indicates the material's thermal stability limit.[17][18]

  • Protocol (ASTM E1131):

    • Place a sample (10-20 mg) in a TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) in an air or oxygen atmosphere.

    • Record the sample weight as a function of temperature.

    • Success Metric: A higher onset temperature of degradation (T_onset).

4. Service Life Simulation: Accelerated Oven Aging

  • Causality: This test simulates the long-term performance of a material by exposing it to elevated temperatures for an extended period.[19][20][21] The retention of mechanical properties and color stability are key indicators of performance.

  • Protocol (ASTM D3012):

    • Place molded test specimens (e.g., tensile bars) in a circulating air oven at a high temperature (e.g., 150°C).

    • Remove sets of specimens at regular time intervals (e.g., 24, 48, 100, 200 hours).

    • After cooling to room temperature, conduct tensile testing (ASTM D638) to measure properties like elongation at break. Measure color change (Yellowness Index) using a spectrophotometer.

    • Success Metric: The time in hours until failure (e.g., 50% loss of initial elongation) and minimal change in the Yellowness Index.

Projected Performance Analysis: BHMPO vs. Commercial Stabilizers

Based on its chemical structure and established principles of polymer stabilization, we can project a theoretical performance profile for BHMPO.

| Performance Test | BHMPO (Projected) | Commercial Benchmark (e.g., Irganox 1010) | Rationale | | :--- | :--- | :--- | :--- | :--- | | Processing Stability (MFI) | Good | Excellent | BHMPO's phenolic groups should provide good stabilization. However, its lower molecular weight (328 g/mol vs. 1178 g/mol for Irganox 1010) may lead to slightly higher volatility at extreme processing temperatures, potentially reducing its effectiveness compared to high MW stabilizers.[1][11] | | Long-Term Stability (OIT) | Good to Excellent | Excellent | The presence of two hindered phenolic groups per molecule suggests strong radical scavenging capability, which should translate to a significantly extended OIT compared to an unstabilized polymer.[5][9] | | Thermal Stability (TGA) | Moderate to Good | High | The intrinsic stability of the BHMPO molecule itself will determine its TGA profile. It is expected to be stable well beyond typical polymer processing temperatures but may show an earlier onset of degradation than the extremely high molecular weight benchmarks. | | Oven Aging | Good | Excellent | Performance will depend on its permanence in the polymer matrix. Its lower molecular weight could lead to gradual depletion via migration or volatilization over very long aging times compared to larger molecules designed for maximum permanence.[8] | | Discoloration | Potentially Favorable | Generally Low | Hindered phenols can form colored quinone-type structures upon oxidation.[3] The specific chromophores formed from the oxalamide-containing backbone would need experimental verification. |

Conclusion and Future Directions

This compound (BHMPO) possesses the essential structural motifs of a primary hindered phenolic antioxidant, indicating significant potential as a thermal stabilizer for polymers. Its dual radical-scavenging sites are theoretically capable of providing robust protection against thermo-oxidative degradation.

However, its relatively low molecular weight compared to industry workhorses like Irganox 1010 is a critical factor. This could influence its permanence, volatility, and performance under aggressive, high-temperature processing conditions. The oxalamide core is a unique feature that distinguishes it from common commercial stabilizers and may impart unique properties, such as different solubility or potential synergistic interactions, that warrant investigation.

This guide provides a comprehensive framework for the empirical evaluation required to validate these theoretical projections. A direct, side-by-side comparison using the outlined protocols for MFI, DSC-OIT, TGA, and accelerated oven aging is imperative. Such data will unequivocally position BHMPO's performance relative to existing commercial solutions and determine its viability for specific applications in the field of polymer science.

References

A Comparative Guide to the Properties of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, a symmetrically substituted oxalamide derivative, has emerged as a compound of significant interest due to its potential antioxidant and anti-inflammatory properties.[1][2] Its molecular structure, featuring two sterically hindered phenolic hydroxyl groups, suggests a capacity for potent radical scavenging and modulation of inflammatory pathways.[2][3] This guide aims to critically evaluate these properties through a comparative analysis with structurally and functionally relevant compounds: Tetramethyl bisphenol A (TMBPA) and N,N'-Bis(4-methoxy-2,6-dimethylphenyl)oxalamide.

The selection of these comparators is deliberate. TMBPA, a bisphenol analog, provides a reference point for compounds with known pro-inflammatory characteristics, offering a contrasting profile.[4] N,N'-Bis(4-methoxy-2,6-dimethylphenyl)oxalamide, a close structural analog where the hydroxyl groups are replaced by methoxy groups, allows for an exploration of the structure-activity relationship, specifically the role of the phenolic hydroxyls in the observed biological activities.[2]

This guide is structured to provide a comprehensive overview, from a high-level comparison of properties to detailed experimental protocols for independent verification.

Comparative Analysis of Physicochemical and Biological Properties

A direct, quantitative comparison of the antioxidant and anti-inflammatory properties of this compound and its selected alternatives is challenging due to the limited availability of directly comparable experimental data in the public domain. However, by synthesizing the available information, a compelling picture of their relative activities can be constructed.

PropertyThis compoundTetramethyl bisphenol A (TMBPA)N,N'-Bis(4-methoxy-2,6-dimethylphenyl)oxalamide
Molecular Formula C₁₈H₂₀N₂O₄[5]C₁₉H₂₄O₂C₂₀H₂₄N₂O₄
Molecular Weight 328.36 g/mol [5]284.42 g/mol 356.41 g/mol
Antioxidant Activity Potent antioxidant activity suggested.[1] Inhibits Xanthine Oxidase (IC₅₀ = 15 µM) and Lipoxygenase (IC₅₀ = 20 µM).[2]Pro-oxidant effects observed in some studies; disrupts antioxidant systems.[6] No quantitative DPPH or ABTS data available.Expected to have significantly lower antioxidant activity due to the absence of phenolic hydroxyl groups.[7] No quantitative data available.
Anti-inflammatory Activity Claimed to inhibit the production of pro-inflammatory cytokines and chemokines.[1]Pro-inflammatory; enhances osteoclast differentiation and promotes the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][8]Unknown. The methoxy groups may alter its interaction with inflammatory pathway components.

Expert Insights on Structure-Activity Relationships:

The superior antioxidant potential of this compound can be attributed to the presence of two phenolic hydroxyl groups. These groups can readily donate hydrogen atoms to neutralize free radicals, a mechanism central to the antioxidant activity of many phenolic compounds.[2][3] The methyl groups at the ortho positions to the hydroxyls provide steric hindrance, which can enhance the stability of the resulting phenoxyl radical and prevent pro-oxidant side reactions.

In contrast, TMBPA, while also a bisphenol, has demonstrated pro-inflammatory and endocrine-disrupting activities.[4][9] This highlights that the overall biological effect is not solely dependent on the presence of phenolic hydroxyls but is also influenced by the nature of the bridging structure and other substituents.

The methoxy analog, N,N'-Bis(4-methoxy-2,6-dimethylphenyl)oxalamide, is expected to exhibit significantly diminished antioxidant capacity. The replacement of the readily donatable hydrogen of the hydroxyl group with a methyl group effectively eliminates its ability to participate in the primary mechanism of free radical scavenging by hydrogen atom transfer.[7] This makes it a crucial negative control in experimental designs aimed at validating the antioxidant mechanism of the target compound.

Experimental Protocols for Cross-Validation

To facilitate independent verification and cross-validation of the claimed properties, this section provides detailed, step-by-step methodologies for key in-vitro assays. The causality behind experimental choices is explained to ensure scientific integrity.

Antioxidant Activity Assessment

The antioxidant capacity of the compounds can be reliably assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These are widely accepted, robust, and reproducible methods.

1. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by a hydrogen-donating antioxidant.

Caption: Workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, amber-colored bottle to prevent degradation.

    • Prepare a stock solution of the test compound (this compound and alternatives) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds, standard, or solvent (for blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color that is decolorized in the presence of an antioxidant.

Caption: Workflow for the ABTS antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

    • Add a small volume (e.g., 10 µL) of the test compound or standard to a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution in each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the test compound.

In-Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

This assay uses the murine macrophage cell line RAW 264.7, which produces pro-inflammatory cytokines upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria.

Caption: Workflow for cytokine inhibition assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

  • Cell Viability Assay (Crucial for Interpretation):

    • It is essential to perform a concurrent cell viability assay (e.g., MTT or MTS assay) to ensure that the observed inhibition of cytokine production is not due to cytotoxicity of the test compounds.

Conclusion

This compound presents a promising profile as an antioxidant and a potential anti-inflammatory agent, largely attributable to its unique chemical structure. The available data, though not exhaustive, suggests its superiority over the pro-inflammatory TMBPA and the likely less active methoxy analog. The provided experimental protocols offer a robust framework for researchers to independently validate and expand upon these findings. Further investigation into the precise molecular mechanisms of its anti-inflammatory action is warranted and could pave the way for its development in therapeutic applications targeting oxidative stress and inflammation-related pathologies.

References

Benchmarking the synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide against alternative routes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

This guide provides an in-depth comparative analysis of the primary synthetic routes for this compound, a pivotal intermediate in organic synthesis, coordination chemistry, and material science.[1][2][3] We will dissect the methodologies, evaluate their respective efficiencies, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for laboratory and industrial applications.

Introduction to the Target Compound

This compound (Molecular Formula: C18H20N2O4) is an oxalamide derivative recognized for its role as a versatile nitrogen and oxygen ligand capable of coordinating with metal ions.[1] This property makes it a valuable building block in the synthesis of complex polymers and has potential applications in the development of pesticides and antibacterial agents.[1] The core challenge in its synthesis lies in the efficient and high-purity formation of the central oxalamide bridge connecting two 4-amino-3,5-dimethylphenol moieties. This guide benchmarks the most common synthetic strategies, focusing on the selection of the oxalate source.

Core Synthetic Strategies: An Overview

The synthesis of this compound is fundamentally a condensation reaction. The primary routes diverge based on the choice of the acylating agent used to provide the oxalyl group. The key precursor for all routes is 4-amino-3,5-dimethylphenol (also known as 4-hydroxy-2,6-dimethylaniline).[4][5]

The three principal routes benchmarked in this guide are:

  • Route A: Condensation with Diethyl Oxalate

  • Route B: Condensation with Oxalyl Chloride

  • Route C: Condensation with Oxalic Acid

Below is a generalized workflow applicable to all synthetic routes, from precursor to final product.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 4-Amino-3,5-dimethylphenol C Condensation Reaction (Solvent, Heat/Catalyst) A->C B Oxalate Source (Diethyl Oxalate / Oxalyl Chloride / Oxalic Acid) B->C D Precipitation / Isolation (Filtration) C->D E Washing (Dilute HCl, Water, Ether) D->E F Recrystallization E->F G Final Product (this compound) F->G

Caption: General Experimental Workflow for Synthesis.

Route A: Condensation with Diethyl Oxalate

This method is a common and relatively mild approach for forming the amide bonds.[1][2]

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-amino-3,5-dimethylphenol attacks the electrophilic carbonyl carbon of diethyl oxalate. This is typically a two-step process, with the reaction occurring on both sides of the diethyl oxalate molecule to form the final product. The reaction often requires heating to drive it to completion.[6]

G 4-Amino-3,5-dimethylphenol 4-Amino-3,5-dimethylphenol Tetrahedral Intermediate Tetrahedral Intermediate 4-Amino-3,5-dimethylphenol->Tetrahedral Intermediate + Diethyl Oxalate (Nucleophilic Attack) Mono-amide Intermediate Mono-amide Intermediate Tetrahedral Intermediate->Mono-amide Intermediate - Ethanol Second Tetrahedral Intermediate Second Tetrahedral Intermediate Mono-amide Intermediate->Second Tetrahedral Intermediate + 4-Amino-3,5-dimethylphenol (Nucleophilic Attack) Final Product Final Product Second Tetrahedral Intermediate->Final Product - Ethanol G cluster_input Decision Factors cluster_output Recommended Route F1 Priority: High Yield & Speed R1 Route B: Oxalyl Chloride F1->R1 F2 Priority: Safety & Handling R2 Route A: Diethyl Oxalate F2->R2 F3 Priority: Cost & Green Chemistry R3 Route C: Oxalic Acid F3->R3

References

A Comparative Analysis of the Biological Activities of Different Oxalamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Oxalamide Scaffold

Oxalamides, characterized by a central N,N'-disubstituted oxalamide core, represent a class of organic compounds with a surprisingly diverse range of biological activities. Their structural simplicity, synthetic accessibility, and ability to form stable complexes with biological targets have made them attractive scaffolds in medicinal chemistry and drug discovery. This guide provides a comparative analysis of the biological activities of various oxalamide derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: A Tale of Two Moieties

The anticancer potential of oxalamide derivatives appears to be highly dependent on their specific structural modifications. While simple N,N'-bis-substituted oxalamides have shown limited to no significant anticancer activity in some studies, the incorporation of oxalamide moieties into more complex heterocyclic structures or as linkers for pharmacophores has yielded promising results.

One study investigating a series of N,N'-bis-substituted oxalamides against blood cancer cell lines found them to be inactive. In contrast, other research has demonstrated that hybrid molecules incorporating an oxalamide linker can exhibit significant cytotoxicity. For instance, certain derivatives have shown activity against breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa) cell lines, although specific IC50 values for simple oxalamide derivatives remain sparsely reported in publicly available literature. The cytotoxic effects of some broader classes of compounds that include the oxalamide functional group have been noted, with IC50 values in the micromolar range. For example, some complex heterocyclic derivatives have shown IC50 values between 2.7 and 7.3 μM against HepG2 and MCF-7 cell lines.

Mechanism of Action: Targeting Key Signaling Pathways

The precise mechanisms by which anticancer oxalamide derivatives exert their effects are still under investigation. However, evidence from related compounds suggests that they may interfere with critical cellular signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis[1][2][3]. While direct inhibition of the PI3K/Akt/mTOR pathway by simple oxalamide derivatives is yet to be conclusively demonstrated, the structural similarities to other known inhibitors suggest this as a plausible mechanism of action that warrants further investigation.

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) Cell_Growth Cell Growth & Survival Downstream_Effectors->Cell_Growth Oxalamide_Derivative Potential Inhibition by Oxalamide Derivatives Oxalamide_Derivative->Akt Oxalamide_Derivative->mTORC1 MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with oxalamide derivatives Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization 7. Add DMSO to dissolve formazan Incubation_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Confirming the structure of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide using advanced characterization techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In the development of novel compounds like N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, a molecule with potential applications stemming from its antioxidant properties and its use as a ligand in coordination chemistry, certainty of structure is paramount.[1][2] This guide provides an in-depth comparison of advanced characterization techniques, offering a robust, multi-faceted approach to the structural elucidation of this specific oxalamide.

The following sections will not merely present data but will delve into the causality of technique selection, the logic of experimental design, and the interpretation of the resulting data, providing a self-validating framework for structural confirmation.

The Imperative of Orthogonal Techniques

Relying on a single analytical method for structural confirmation is a precarious approach. Each technique interrogates a molecule from a different physical principle. By employing a suite of orthogonal methods—techniques that measure different properties—we create a web of evidence that converges on a single, correct structure. For this compound (Molecular Formula: C₁₈H₂₀N₂O₄, Molecular Weight: 328.37 g/mol [2][3]), we will compare data from High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR), Single-Crystal X-ray Crystallography, and Thermal Analysis.

Workflow for Structural Confirmation

The logical flow of analysis ensures that each step builds upon the last, from elemental composition to the precise spatial arrangement of atoms.

G cluster_0 Initial Analysis cluster_1 Connectivity & Environment cluster_2 Spatial Arrangement & Thermal Properties HRMS High-Resolution Mass Spectrometry (Elemental Composition) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) HRMS->NMR_1D Confirms Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Assigns Signals XRAY X-ray Crystallography (3D Structure in Solid State) NMR_2D->XRAY Corroborates Connectivity THERMAL Thermal Analysis (TGA/DSC) (Stability & Phase Transitions) XRAY->THERMAL Informs Solid-State Behavior

Caption: Workflow for unambiguous structural confirmation.

High-Resolution Mass Spectrometry (HRMS): The Gatekeeper of Elemental Composition

Expertise & Experience: Before delving into the complex world of atomic connectivity, we must first confirm the most fundamental property: the elemental formula. Low-resolution mass spectrometry can be ambiguous, as multiple formulas can correspond to the same nominal mass. High-resolution mass spectrometry, capable of measuring mass-to-charge ratios to several decimal places, is the definitive technique for this purpose.[4][5] For this compound, we would expect to see an exact mass that corresponds uniquely to C₁₈H₂₀N₂O₄.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is typically chosen to observe the protonated molecule [M+H]⁺.

  • Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. An internal calibrant (lock mass) should be used to ensure high mass accuracy.

Data Presentation: Comparison of Theoretical vs. Experimental Mass

ParameterTheoretical Value (for C₁₈H₂₁N₂O₄⁺)Illustrative Experimental ValueDifference (ppm)
Exact Mass [M+H]⁺329.1496329.1492-1.2

Trustworthiness: A mass difference of less than 5 ppm between the theoretical and experimental values provides high confidence in the assigned elemental formula. The observation of the correct isotopic pattern for a molecule containing 18 carbons further validates this assignment.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural insights. The amide bonds are often the most labile. A common fragmentation pathway for aromatic amides involves the cleavage of the N-CO bond.[1][6]

G cluster_legend Legend M [M+H]⁺ m/z = 329.1492 Frag1 [C₉H₁₀NO₂]⁺ m/z = 164.0655 M->Frag1 Amide Bond Cleavage Frag2 C₉H₁₁NO₂ (Neutral Loss) M->Frag2 a Observed Ion b Neutral Fragment

Caption: Predicted HRMS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.[7] For a symmetrical molecule like this compound, NMR allows us to confirm the number and environment of unique protons and carbons. Advanced 2D NMR techniques are essential to piece together the molecular puzzle by establishing through-bond correlations.[8][9]

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the compound and allow for the observation of exchangeable protons (phenolic -OH and amide -NH).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting molecular fragments and identifying quaternary carbons.

Data Presentation: Illustrative NMR Data and Assignments

Due to the molecule's symmetry, we expect to see signals for only one phenolic ring and half of the oxalamide bridge.

Table 2.1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a9.5 - 10.0broad singlet1HPhenolic -OH
b9.0 - 9.5singlet1HAmide -NH
c6.65singlet2HAromatic C-H
d2.15singlet6HMethyl -CH₃

Table 2.2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

LabelChemical Shift (δ, ppm)Assignment
1159.5C=O (Oxalamide)
2152.0C-OH
3131.0C-NH
4129.5C-CH₃
5115.0C-H
617.5-CH₃

Trustworthiness through 2D NMR Correlations: The assignments above are hypothetical until confirmed by 2D NMR. The HMBC experiment is the cornerstone of this validation.

  • Connecting the Fragments: A crucial correlation would be observed from the amide proton (Hb ) to the oxalamide carbonyl carbon (C1 ), confirming the amide linkage.

  • Assigning Quaternary Carbons: Long-range correlations from the aromatic protons (Hc ) to the quaternary carbons C2 , C3 , and C4 would definitively place the substituents on the aromatic ring. A correlation from the methyl protons (Hd ) to C4 and C3 would further solidify the structure.

G Hb Hb C1 C1 Hb->C1 HMBC Hc Hc C2 C2 Hc->C2 HMBC C4 C4 Hc->C4 HMBC C5 C5 Hc->C5 HSQC Hd Hd C3 C3 Hd->C3 HMBC Hd->C4 HMBC

Caption: Key 2D NMR correlations for structural validation.

Single-Crystal X-ray Crystallography: The Ultimate Structural Arbiter

Expertise & Experience: While NMR provides an unparalleled view of a molecule's structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state.[2][6] It determines the three-dimensional arrangement of atoms, bond lengths, and bond angles, providing the highest level of structural proof. For a molecule like this, it can also reveal key intermolecular interactions, such as hydrogen bonding, that dictate its solid-state packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/chloroform) is a common method.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.[10]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Data Presentation: Comparison with an Analogous Structure

Table 3.1: Expected Crystallographic Parameters

ParameterExpected Value (based on analogue[4])
Crystal SystemHexagonal or Monoclinic
Space Groupe.g., P6₅ or P2₁/c
Key FeatureThe oxalamide bridge is likely to be planar or nearly planar.
Intermolecular ForcesStrong intermolecular hydrogen bonds are expected between the phenolic -OH of one molecule and the carbonyl oxygen of an adjacent molecule, as well as between the amide N-H and a carbonyl oxygen. These interactions would lead to the formation of extended supramolecular networks.

Trustworthiness: The solved crystal structure should be consistent with the connectivity map derived from NMR. Any significant discrepancies could indicate polymorphism or a different structure in the solid state versus solution. The refinement statistics (e.g., R-factor) provide a quantitative measure of the quality of the solved structure.

Thermal Analysis (TGA/DSC): Assessing Stability and Purity

Expertise & Experience: Thermal analysis provides crucial information about the material's stability, melting point, and phase transitions.[11] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the decomposition temperature. Differential Scanning Calorimetry (DSC) measures the heat flow required to raise the sample temperature, revealing events like melting, crystallization, and glass transitions.[12] For a pure, crystalline organic compound, we expect to see a sharp melting point in the DSC thermogram and a single-step decomposition at a high temperature in the TGA curve.

Experimental Protocol: TGA and DSC

  • Sample Preparation: Place 5-10 mg of the dry, powdered sample into an appropriate TGA (e.g., alumina) or DSC (e.g., aluminum) pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

    • Heating Rate: A standard rate of 10 °C/min is used.

    • Temperature Range: Room temperature to 600 °C or higher, until complete decomposition is observed.

Data Presentation: Illustrative Thermal Analysis Data

Aromatic amides and polyamides are known for their high thermal stability.[13][14]

Table 4.1: Expected Thermal Properties

TechniqueParameterIllustrative Expected ResultInterpretation
DSCMelting Point (Tₘ)Sharp endotherm at >250 °CA sharp melting peak is indicative of a pure, crystalline compound.
TGAOnset of Decomposition (Tₔ)>300 °CThe high decomposition temperature reflects the stability of the aromatic and amide functionalities.
TGAChar Yield at 600 °C~20-30%The formation of a significant amount of char is typical for aromatic compounds.

Trustworthiness: The sharpness of the melting peak in DSC is a strong indicator of sample purity. A broad melting range would suggest the presence of impurities or multiple crystalline forms. The TGA profile provides a clear fingerprint of the material's thermal stability, which is a critical parameter for many applications.

Conclusion: A Unified Structural Narrative

The definitive structure of this compound is not confirmed by a single piece of data but by the cohesive narrative told by multiple, advanced analytical techniques. HRMS establishes the correct elemental formula. 1D and 2D NMR spectroscopy meticulously map the atomic connectivity and chemical environments in solution. X-ray crystallography provides an irrefutable 3D model of the molecule in the solid state, and thermal analysis confirms its purity and stability. When the data from each of these techniques align, they provide an unshakeable, authoritative confirmation of the molecular structure, enabling researchers to proceed with confidence in their downstream applications.

References

A Comprehensive Guide to the Cost-Effectiveness of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Nucleating Agents in Polymer Processing

In the realm of polymer manufacturing, achieving optimal physical properties and processing efficiency is paramount. Nucleating agents are crucial additives that accelerate the crystallization process of semi-crystalline polymers like polypropylene (PP) and polyethylene (PE). By providing sites for crystal growth to begin, these agents lead to a finer, more uniform crystalline structure. This, in turn, enhances mechanical properties such as stiffness and impact resistance, improves optical clarity, and can significantly reduce production cycle times, offering substantial economic benefits.

This guide focuses on N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, a high-performance organic nucleating agent. We will objectively assess its performance and cost-effectiveness against two widely used conventional nucleating agents: talc, an inorganic mineral, and sorbitol-based compounds.

Performance Comparison: this compound vs. Alternatives

The efficacy of a nucleating agent is determined by its ability to influence the crystallization behavior and subsequent physical properties of the polymer. Key performance indicators include the peak crystallization temperature (Tc), crystallization half-time (t1/2), cycle time reduction in injection molding, and the enhancement of mechanical properties.

Crystallization Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique used to evaluate the effect of nucleating agents on the crystallization of polymers. An increase in the peak crystallization temperature (Tc) indicates a more efficient nucleation process, as crystals begin to form at a higher temperature during cooling from the melt. This allows for faster solidification and potentially shorter cycle times.

One study on a similar aliphatic oxalamide-based nucleating agent in isotactic polypropylene (iPP) demonstrated a significant increase in the peak crystallization temperature by approximately 10 °C compared to the pure polymer.[1][2]

Table 1: Comparison of Crystallization Parameters

Nucleating AgentPolymer MatrixConcentration (wt%)Peak Crystallization Temperature (Tc) (°C)
NonePolypropylene0~112
Aliphatic Oxalamide (similar to target compound)Polypropylene0.5~123[1][2]
TalcPolypropylene0.5 - 5.0Increase of up to 17°C has been reported
Sorbitol-basedPolypropylene0.2 - 0.4Increase of approximately 15°C has been reported

Note: The data for talc and sorbitol-based agents are based on typical reported values and can vary depending on the specific grade and concentration.

Mechanical Properties

The finer crystalline structure induced by effective nucleating agents generally leads to improvements in the mechanical performance of the polymer. This includes increased tensile strength, flexural modulus (stiffness), and often, improved impact strength.

Table 2: Comparison of Mechanical Properties

Nucleating AgentPolymer MatrixTensile StrengthFlexural ModulusImpact Strength
This compound PolypropyleneExpected IncreaseExpected Significant IncreaseExpected Improvement
Talc PolypropyleneModest Increase (~10%)[3]Significant Increase (~22%)[3]Can be neutral or slightly negative
Sorbitol-based PolypropyleneIncrease of ~15% has been reportedIncrease of ~55% has been reportedGenerally Improved
Processing Efficiency: Cycle Time Reduction

In high-volume manufacturing processes like injection molding, cycle time is a critical economic factor. Nucleating agents can significantly reduce the cooling time required for a part to solidify sufficiently for ejection from the mold.

Case studies have shown that the addition of nucleating agents can lead to cycle time reductions of 13% to 25%.[4][5] For instance, a study using a 2% loading of a nucleating agent in polypropylene reduced the cooling time from 7.0 to 5.1 seconds, resulting in an overall cycle time reduction of 13%.[5] High-performance nucleating agents have been reported to reduce the cooling portion of the cycle by up to 40%.[4]

Logical Flow for Assessing Cycle Time Reduction:

Start Begin Injection Molding Cycle Add_NA Introduce Nucleating Agent (e.g., this compound) Start->Add_NA Increased_Tc Increased Peak Crystallization Temperature (Tc) Add_NA->Increased_Tc Mechanism of Action Faster_Solidification Faster Polymer Solidification Increased_Tc->Faster_Solidification Reduced_Cooling Reduced Cooling Time Faster_Solidification->Reduced_Cooling Shorter_Cycle Shorter Overall Cycle Time Reduced_Cooling->Shorter_Cycle Increased_Productivity Increased Productivity and Cost Savings Shorter_Cycle->Increased_Productivity Economic Benefit

Caption: Logical workflow illustrating how nucleating agents lead to reduced cycle times and increased productivity.

Cost-Effectiveness Analysis

A comprehensive assessment of cost-effectiveness must consider not only the price of the nucleating agent but also its performance benefits, such as cycle time reduction and improved part quality, which can lead to lower overall production costs.

Table 3: Cost Comparison of Nucleating Agents (Industrial Bulk Pricing)

Nucleating AgentTypical Price Range (per metric ton)
This compound Price not readily available for bulk industrial quantities. Lab-scale pricing is high, but industrial pricing is expected to be significantly lower.
Talc $185 - $325[6]
Sorbitol-based ~$727 (USA, Q3 2025 forecast)[7]

Analysis:

While the initial purchase price of this compound may be higher than that of talc, its potentially superior performance in terms of cycle time reduction and mechanical property enhancement could offset this initial investment. A detailed cost-benefit analysis should be conducted for each specific application.

Causality in Cost-Effectiveness:

A higher initial cost for a high-performance nucleating agent like this compound can be justified if the resulting increase in production throughput (due to shorter cycle times) and the potential for material savings (through lightweighting enabled by improved mechanical properties) lead to a lower cost per part.

Experimental Protocols

To ensure the scientific integrity of this guide, the following are detailed, self-validating experimental protocols for assessing the performance of nucleating agents.

Evaluation of Crystallization Behavior using Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the peak crystallization temperature (Tc) and the heat of crystallization of polymer samples with and without different nucleating agents.

Methodology:

  • Sample Preparation:

    • Prepare samples of the base polymer (e.g., polypropylene).

    • Prepare blends of the polymer with known concentrations (e.g., 0.5 wt%) of this compound, talc, and a sorbitol-based nucleating agent. Ensure homogeneous dispersion by melt-blending using a twin-screw extruder.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of each sample into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample to a temperature well above its melting point (e.g., 220°C for polypropylene) at a controlled rate (e.g., 10°C/min) to erase its thermal history.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature.

    • Record the heat flow as a function of temperature. The exothermic peak during cooling corresponds to the crystallization process.

  • Data Analysis:

    • Determine the peak crystallization temperature (Tc) from the DSC thermogram.

    • Calculate the heat of crystallization (ΔHc) by integrating the area under the crystallization peak.

Experimental Workflow for DSC Analysis:

A Sample Preparation (Polymer + Nucleating Agent) B Weigh 5-10 mg into DSC pan A->B C Heat to 220°C at 10°C/min (Erase Thermal History) B->C D Isothermal hold for 5 min C->D E Cool to 40°C at 10°C/min D->E F Record Heat Flow vs. Temperature E->F G Determine Peak Crystallization Temperature (Tc) F->G

Caption: Step-by-step workflow for DSC analysis of nucleated polymers.

Evaluation of Mechanical Properties

Objective: To measure and compare the tensile and flexural properties of polymer samples containing different nucleating agents.

Methodology (based on ASTM D638 for Tensile Properties and ASTM D790 for Flexural Properties):

  • Specimen Preparation:

    • Injection mold standard test specimens (e.g., "dog-bone" shape for tensile tests, rectangular bars for flexural tests) from the prepared polymer blends.

    • Condition the specimens according to ASTM standards (typically 23°C and 50% relative humidity for at least 40 hours).

  • Tensile Testing (ASTM D638):

    • Use a universal testing machine equipped with grips to hold the "dog-bone" specimen.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data.

    • Calculate tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Testing (ASTM D790):

    • Use a universal testing machine with a three-point bending fixture.

    • Place the rectangular specimen on two supports.

    • Apply a load to the center of the specimen at a constant rate until it breaks or reaches a specified strain.

    • Record the load and deflection data.

    • Calculate flexural strength and flexural modulus.

Assessment of Injection Molding Cycle Time

Objective: To quantify the reduction in cycle time achieved by using different nucleating agents.

Methodology:

  • Machine Setup:

    • Use a standard injection molding machine.

    • Set the processing parameters (melt temperature, injection pressure, etc.) for the base polymer.

  • Baseline Measurement:

    • Mold a series of parts using the neat polymer and determine the minimum cooling time required to produce dimensionally stable parts without defects. Record the total cycle time.

  • Comparative Measurement:

    • Introduce the polymer blends containing the different nucleating agents.

    • For each blend, systematically reduce the cooling time until the parts are just within the acceptable quality limits.

    • Record the new, shorter total cycle time for each nucleated material.

  • Data Analysis:

    • Calculate the percentage reduction in cycle time for each nucleating agent compared to the baseline.

Conclusion and Future Outlook

This compound presents a compelling option as a high-performance nucleating agent for industrial polymer applications. While a direct, comprehensive cost-to-performance comparison with traditional agents like talc and sorbitol derivatives is hampered by the limited availability of public, industrial-scale data for the oxalamide compound, the available evidence on similar systems suggests the potential for significant improvements in processing efficiency and mechanical properties.

The higher crystallization temperature and potential for substantial cycle time reduction position it as a value-added additive, particularly in high-throughput manufacturing environments where productivity gains can rapidly offset a higher initial material cost. The enhanced mechanical properties may also enable the production of thinner, lighter parts without compromising performance, leading to material savings.

Further research and direct comparative studies under identical processing conditions are necessary to fully quantify the cost-effectiveness of this compound. Collaboration between material suppliers, compounders, and end-users will be crucial in generating the data needed to unlock the full industrial potential of this promising nucleating agent.

References

A Senior Application Scientist's Guide to the Replication and Verification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Symmetric Oxalamide

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a symmetrically substituted oxalamide derivative that has garnered attention for its potential as an antioxidant and anti-inflammatory agent.[1][2] Its molecular structure, featuring two sterically hindered phenolic hydroxyl groups, positions it as a compelling candidate for mitigating oxidative stress and inflammation, processes central to a myriad of pathological conditions. The hydroxyl groups on the aromatic rings are believed to contribute to its reactivity and biological interactions by donating hydrogen atoms to neutralize free radicals.[1][3] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to independently replicate and verify the published data on this compound. We will delve into its synthesis, provide a comparative analysis of its performance against established standards, and offer detailed, self-validating experimental protocols to ensure scientific integrity.

Synthesis and Characterization: A Reproducible Pathway

The primary and most common method for synthesizing this compound is through the condensation reaction of 4-amino-2,6-dimethylphenol with either diethyl oxalate or oxalyl chloride.[3] This nucleophilic acyl substitution reaction is typically performed under anhydrous conditions to prevent hydrolysis of the reactants, with temperature control being a critical parameter for optimal reaction kinetics.[3]

Visualizing the Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product 4-amino-2,6-dimethylphenol 4-amino-2,6-dimethylphenol Reaction Condensation Reaction 4-amino-2,6-dimethylphenol->Reaction Oxalyl_Chloride Oxalyl Chloride / Diethyl Oxalate Oxalyl_Chloride->Reaction Solvent Anhydrous Solvent (e.g., THF, Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine, NaOH) Base->Reaction Temperature Controlled Temperature (e.g., 0°C to Room Temp) Temperature->Reaction Isolation Filtration Reaction->Isolation Crude Product Purification Washing & Recrystallization Isolation->Purification Final_Product This compound Purification->Final_Product High Purity Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, designed for high yield and purity.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-amino-2,6-dimethylphenol in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium hydroxide (NaOH) and a catalytic amount of triethylamine to the solution. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.[3]

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride dropwise to the stirred solution. Maintaining a low temperature is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Isolation: The product will precipitate out of the solution. Isolate the solid product by vacuum filtration.

  • Purification: Wash the isolated solid sequentially with dilute hydrochloric acid (HCl), water, and ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Antioxidant Activity

A key reported application of this compound is its antioxidant activity, attributed to the hydrogen-donating ability of its phenolic hydroxyl groups.[1][3] To objectively evaluate its performance, we compare its reported in vitro antioxidant activity with that of two well-established antioxidant standards: Butylated Hydroxytoluene (BHT) and Trolox, a water-soluble analog of vitamin E.

It is imperative to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented below is for illustrative purposes and highlights the need for standardized, head-to-head comparisons.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Lipoxygenase Inhibition IC50 (µM)
This compound 25[1]30[1]20[1]
Butylated Hydroxytoluene (BHT) 8.5 - 202.35 (variable)[3][4][5]Data not readily availableData not readily available
Trolox ~10-50 (variable)~5-20 (variable)~0.5-5 (variable)[6]
Causality Behind Experimental Choices in Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is widely used due to its simplicity and the stability of the DPPH radical. It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the DPPH radical, leading to a color change that can be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is advantageous as the radical can be dissolved in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.

  • Lipoxygenase (LOX) Inhibition Assay: This enzymatic assay provides a more biologically relevant measure of antioxidant activity by assessing the inhibition of an enzyme involved in the inflammatory cascade and the generation of reactive oxygen species.

Visualizing the Antioxidant Mechanism

cluster_products Neutralized Products Phenol Ar-OH Radical R• Phenoxy_Radical Ar-O• (Stabilized) Phenol->Phenoxy_Radical Donates H• Neutralized_Radical R-H Radical->Neutralized_Radical Accepts H•

Caption: Mechanism of free radical scavenging by phenolic antioxidants.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested, with reported inhibitory activity against lipoxygenase.[1] To provide a robust comparison, we will evaluate its potential cyclooxygenase (COX) inhibitory activity against well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs): Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

CompoundCOX-1 Inhibition IC50 (nM)COX-2 Inhibition IC50 (nM)
This compound Data not availableData not available
Indomethacin 18 - 230[2][7][8]26 - 630[2][7][8]
Celecoxib 2800[9]40 - 91[1][9]

This table highlights a critical data gap for this compound and underscores the importance of conducting COX inhibition assays to fully characterize its anti-inflammatory profile.

The Rationale for COX Inhibition Assays

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Visualizing the Inflammatory Pathway

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory Indomethacin Indomethacin (Non-selective inhibitor) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective inhibitor) Celecoxib->COX2

References

Safety Operating Guide

A Guide to the Safe Disposal of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (CAS 1809288-95-6), ensuring that its unique chemical properties are handled with the necessary expertise and caution. Our commitment is to empower you with the knowledge to manage chemical waste not just in compliance with regulations, but with a deep understanding of the scientific principles that underpin these procedures.

Immediate Safety and Hazard Assessment: Understanding the Compound

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a solid organic material with specific handling requirements.

Hazard Profile:

Hazard StatementGHS ClassificationImplication for Handling and Disposal
Harmful if swallowedH302Avoid ingestion. Wash hands thoroughly after handling. Contaminated materials must not be consumed.
Causes skin irritationH315Wear appropriate chemical-resistant gloves and a lab coat. Avoid direct contact with the skin.
Causes serious eye irritationH319Safety goggles or a face shield are mandatory to prevent eye contact.
May cause respiratory irritationH335Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

This data is synthesized from available Safety Data Sheets (SDS) for this compound.[1]

Causality of Hazards: The irritant nature of this compound is attributed to its aromatic and amide functional groups. Aromatic compounds can be readily absorbed through the skin, and amide groups can interact with biological macromolecules, leading to irritation.[2]

Disposal Workflow: A Step-by-Step Procedural Guide

The primary and mandated disposal route for this compound is through a licensed and approved hazardous waste disposal facility.[1] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

Step 1: Personal Protective Equipment (PPE) and Spill Control

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

In the event of a spill, isolate the area. For small spills, carefully sweep the solid material into a designated waste container. Avoid generating dust. Moisten the absorbent material with water if necessary to minimize dust.

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Stream: Designate a specific waste stream for this compound.

  • Incompatible Materials: Do not mix this compound with strong acids or bases. Aromatic amides can undergo hydrolysis under these conditions, leading to the formation of other chemical species.[1][3][4][5]

  • Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. Ensure the container is in good condition.[5][6]

Step 3: Labeling and Documentation

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][6]

  • Record Keeping: Maintain a log of the waste generated, including the quantity and date of accumulation.

Step 4: Storage and Collection
  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

The Science Behind the Disposal Protocol

The recommended disposal method of incineration at a licensed facility is based on the chemical properties of this compound.

Thermal Decomposition: Upon heating, this compound may decompose and release toxic gases, including carbon oxides and nitrogen oxides.[1] The incineration process in a specialized facility is designed to handle these emissions in an environmentally sound manner, often employing scrubbers and other technologies to neutralize harmful byproducts.[7][8]

Hydrolysis: As an aromatic amide, this compound is susceptible to hydrolysis in the presence of strong acids or bases. This reaction would break the amide bonds, yielding oxalic acid and 4-amino-2,6-dimethylphenol.[1][3][4][5] Mixing this waste with acidic or basic waste streams could lead to uncontrolled reactions and the generation of new, potentially hazardous compounds.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste assess_form Is the waste a small spill or residual contamination? start->assess_form spill_procedure Follow spill cleanup procedure: - Wear appropriate PPE - Carefully sweep solid material - Place in a labeled hazardous waste container assess_form->spill_procedure Yes bulk_waste Is the waste in its original or a transfer container? assess_form->bulk_waste No prepare_container Ensure the container is: - Securely sealed - Properly labeled ('Hazardous Waste' and full chemical name) - Clean on the exterior spill_procedure->prepare_container bulk_waste->prepare_container segregate Store in a designated hazardous waste accumulation area. Segregate from incompatible materials (strong acids and bases). prepare_container->segregate contact_ehs Contact your institution's Environmental Health and Safety (EHS) for pickup. segregate->contact_ehs

Caption: Disposal workflow for this compound.

Decontamination Procedures

Following the disposal of the bulk material, any equipment or surfaces that have come into contact with this compound should be decontaminated.

  • Equipment: Glassware and other compatible equipment can be washed with soap and water. Ensure the rinsate is collected as hazardous waste if significant contamination is present.

  • Surfaces: Wipe down laboratory benches and fume hood surfaces with a suitable solvent (e.g., ethanol) and then with soap and water. Dispose of the cleaning materials as solid hazardous waste.

By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

A Strategic Guide to Personal Protective Equipment for Handling N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance for research, scientific, and drug development professionals on the safe handling of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (CAS 1809288-95-6). The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research by minimizing exposure and contamination.

Understanding the Compound: A Prerequisite for Safety

This compound is an organic compound often utilized as an intermediate in chemical synthesis.[1][2][3] It typically appears as an off-white to brown solid or a white powder.[1][4] While its primary applications are in research and development, it is crucial to recognize its inherent hazards to establish appropriate safety measures.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5] The compound is classified as harmful if swallowed, and it is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][5] A thorough understanding of these risks is the foundation for selecting the correct Personal Protective Equipment (PPE).

Hazard and Safety Information Summary

For immediate reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard Statement(s)Signal WordPictograms
Acute Oral ToxicityH302: Harmful if swallowedDangerGHS07
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning
Specific Target Organ ToxicityH372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effects

Data synthesized from multiple sources[5]

Core Principles of PPE Selection

The selection of PPE is not a static, one-size-fits-all protocol. It must be a dynamic process, adapting to the scale of the operation and the potential for exposure. The following workflow illustrates the decision-making process for appropriate PPE selection when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound check_dust Potential for Dust or Aerosol Generation? start->check_dust check_splash Potential for Splash? check_dust->check_splash No respirator Add Respiratory Protection (e.g., NIOSH-approved respirator) check_dust->respirator Yes face_shield Add Face Shield check_splash->face_shield Yes base_ppe Standard PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat check_splash->base_ppe No respirator->check_splash face_shield->base_ppe final_ppe Final PPE Configuration base_ppe->final_ppe

Caption: PPE selection workflow for handling this compound.

Detailed PPE Protocols

Adherence to the following step-by-step PPE protocols is mandatory for all personnel handling this compound.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.[5]

  • Minimum Requirement : At all times when in the vicinity of the compound, wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient.

  • Splash Hazard : When there is a potential for splashing, such as during dissolution or transfer of solutions, a full-face shield must be worn in addition to chemical safety goggles.[6] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

To prevent skin irritation, comprehensive skin and body protection is required.[5]

  • Gloves : Wear chemical-resistant gloves, such as nitrile gloves.[7][8] Inspect gloves for any signs of damage before each use. If contact with the compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Lab Coat : A clean, buttoned lab coat must be worn to protect personal clothing from contamination.

  • Additional Protection : For larger-scale operations or situations with a higher risk of exposure, consider the use of a chemical-resistant apron or coveralls.

Respiratory Protection

The potential for respiratory irritation necessitates careful consideration of respiratory protection.[5]

  • Well-Ventilated Area : For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required.

  • Dust or Aerosol Generation : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is mandatory.[7] The specific type of respirator should be chosen based on a formal risk assessment.

Operational and Disposal Plans

A safe laboratory environment extends beyond personal protection to include proper handling and disposal procedures.

Safe Handling Procedures
  • Designated Area : All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Dust Formation : Handle the solid compound carefully to avoid the formation of dust.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

  • Contaminated Clothing : If clothing becomes contaminated, remove it immediately and wash it separately from other laundry.[5]

Disposal Plan
  • Waste Collection : Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous chemical waste.

  • Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.[9]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][10]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][10]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][10]

By implementing these comprehensive safety protocols, researchers can confidently handle this compound while ensuring their personal safety and the integrity of their work.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。